3-(Chloromethyl)-2-methoxypyridine hydrochloride
Description
Properties
IUPAC Name |
3-(chloromethyl)-2-methoxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-7-6(5-8)3-2-4-9-7;/h2-4H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQPCKUWKAWAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593638 | |
| Record name | 3-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117934-34-6 | |
| Record name | 3-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Chloromethyl)-2-methoxypyridine Hydrochloride
This guide provides a comprehensive technical overview of 3-(Chloromethyl)-2-methoxypyridine hydrochloride, a key intermediate in pharmaceutical synthesis. The information is curated for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and applications, underpinned by established scientific principles and methodologies.
Introduction
This compound is a substituted pyridine derivative that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a reactive chloromethyl group and a methoxy substituent on the pyridine ring, makes it a versatile reagent for introducing the 2-methoxypyridin-3-ylmethyl moiety into target molecules. The hydrochloride salt form enhances its stability and handling properties, making it suitable for use in multi-step synthetic processes. Understanding the nuanced chemical behavior of this compound is paramount for its effective and safe utilization in research and development as well as in industrial-scale production.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₉Cl₂NO | [1][2] |
| Molecular Weight | 194.06 g/mol | |
| CAS Number | 117934-34-6 | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 128-131 °C (lit.) | [3] |
| Solubility | Soluble in water. Sparingly soluble in methanol and slightly soluble in chloroform. | [3] |
| Storage | Store in an inert atmosphere at 2-8°C. | [1] |
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. While specific synthetic routes can be proprietary, a general and illustrative pathway often involves the chlorination of the corresponding hydroxymethylpyridine precursor.
General Synthetic Approach
A common strategy for the synthesis of similar pyridine derivatives involves the conversion of a hydroxymethyl group to a chloromethyl group using a chlorinating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂).[4][5] The choice of chlorinating agent and reaction conditions is critical to minimize side reactions and maximize the yield of the desired product.
Illustrative Experimental Protocol for Chlorination
The following protocol is a generalized procedure for the chlorination of a hydroxymethylpyridine derivative, based on common laboratory practices for similar transformations.[5]
Materials:
-
4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (1 equivalent)
-
Thionyl chloride (1.05 equivalents)
-
Dichloromethane (anhydrous)
-
Hexane
Procedure:
-
A solution of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., argon).[5]
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of thionyl chloride in anhydrous dichloromethane is added dropwise to the cooled solution over a period of 30 minutes.[5]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.[5]
-
The solvent is removed under reduced pressure to yield a solid residue.[5]
-
The crude solid is suspended in hexane and stirred to wash away impurities.[5]
-
The solid product is collected by filtration, washed with a small amount of cold hexane, and dried under vacuum to afford the desired 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[5]
Purification
Purification of the final product is crucial to remove any unreacted starting materials, byproducts, or residual solvents. Recrystallization from a suitable solvent system, such as isopropanol and ether, is a common method.[6] However, due to the hazardous nature of ether, alternative solvent systems are often employed in industrial settings.[6] The purity of the final compound is typically assessed using High-Performance Liquid Chromatography (HPLC).[6]
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group. This makes it an excellent substrate for nucleophilic substitution reactions, allowing for the facile introduction of the 2-methoxypyridin-3-ylmethyl scaffold into a wide range of molecules.
This reactivity is harnessed in the synthesis of numerous active pharmaceutical ingredients (APIs). For instance, related chloromethylpyridine derivatives are pivotal intermediates in the production of proton pump inhibitors (PPIs) like omeprazole and pantoprazole, which are widely used to treat acid-related gastrointestinal disorders.[4][6][7][8] The chloromethyl group reacts with a thiol-containing benzimidazole core to form the final drug substance.
Spectroscopic Data
While a comprehensive set of spectroscopic data for this compound is not publicly available in detail, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methoxy group (a singlet around 3.8-4.2 ppm), the chloromethyl group (a singlet around 4.5-4.8 ppm), and the aromatic protons on the pyridine ring (in the 7.0-8.5 ppm region).
-
¹³C NMR: The carbon NMR would display distinct resonances for the methoxy carbon, the chloromethyl carbon, and the carbons of the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base, 3-(chloromethyl)-2-methoxypyridine, and a characteristic isotopic pattern due to the presence of a chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C=N stretching vibrations for the pyridine ring, and a C-Cl stretching band.
For related compounds, analytical techniques such as LC-MS/MS have been developed for trace analysis, which is crucial for controlling genotoxic impurities in final drug products.[8]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Statements:
-
H302: Harmful if swallowed.[9]
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
H335: May cause respiratory irritation.[9]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Avoid formation of dust and aerosols.
-
Keep container tightly closed and store in a cool, dry place away from incompatible materials.[9][10]
-
Use personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[10]
-
In case of fire, use appropriate extinguishing media and wear self-contained breathing apparatus.[9]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its synthesis, reactivity, and handling require a solid understanding of organic chemistry principles and stringent adherence to safety protocols. This guide provides a foundational understanding of its core chemical properties, serving as a valuable resource for scientists and researchers engaged in drug discovery and development. Further investigation into its reaction kinetics, optimization of synthetic routes, and development of advanced analytical methods will continue to enhance its utility and ensure its safe and efficient application.
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PubMed. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Retrieved from [Link]
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3-(Chloromethyl)-2-methoxypyridine hydrochloride CAS number
An In-depth Technical Guide to 3-(Chloromethyl)-2-methoxypyridine hydrochloride
Topic: this compound CAS Number: 117934-34-6 Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (CAS No: 117934-34-6) is a pivotal heterocyclic building block in the field of medicinal chemistry and synthetic organic chemistry.[1] Its structure, featuring a reactive chloromethyl group ortho to a methoxy-substituted pyridine ring, makes it a versatile intermediate for introducing the 2-methoxypyridin-3-ylmethyl moiety into a wide range of molecular scaffolds.[2] The chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, which is a cornerstone of modern drug discovery for creating diverse compound libraries. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, its core applications in pharmaceutical development, and essential guidelines for its analysis, safe handling, and storage.
Chemical Identity and Physicochemical Properties
A clear understanding of a reagent's fundamental properties is critical for its effective and safe use in a research environment. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 117934-34-6 | [3][4] |
| IUPAC Name | 3-(chloromethyl)-2-methoxypyridine;hydrochloride | |
| Molecular Formula | C₇H₉Cl₂NO | [3] |
| Molecular Weight | 194.06 g/mol | [3] |
| Typical Purity | ≥95% | [3] |
| Synonyms | 2-Methoxy-3-chloromethylpyridine HCl | [3] |
| Physical Form | Solid |
Synthesis and Mechanistic Rationale
The most common and efficient synthesis of this compound involves the direct chlorination of its corresponding alcohol precursor, (2-methoxypyridin-3-yl)methanol. This transformation is typically achieved using thionyl chloride (SOCl₂), a highly effective chlorinating agent for primary alcohols.
Mechanistic Insight
The reaction proceeds via the formation of a chlorosulfite intermediate. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and a proton to form the alkyl chlorosulfite. In the final step, the chloride ion acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group in an Sₙ2 reaction. This liberates the final product, sulfur dioxide (SO₂), and hydrochloric acid (HCl). The HCl generated in situ protonates the pyridine nitrogen, yielding the desired hydrochloride salt, which often precipitates from non-polar solvents, facilitating its isolation.
Detailed Synthesis Protocol
This protocol describes the conversion of (2-methoxypyridin-3-yl)methanol to its corresponding chloromethyl derivative.
Materials:
-
(2-methoxypyridin-3-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Toluene or Hexane (for washing/precipitation)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (2-methoxypyridin-3-yl)methanol (1.0 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the reaction with thionyl chloride.
-
Reagent Addition: Add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride. The crude product is often a solid residue.
-
Purification: Resuspend the brown or off-white precipitate in a non-polar solvent like toluene or hexane, stir vigorously, and then collect the solid by vacuum filtration. Wash the filter cake with fresh toluene or hexane to remove soluble impurities.[5]
-
Drying: Dry the resulting solid under vacuum to yield this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 3-(chloromethyl)-2-methoxypyridine HCl.
Core Applications in Drug Discovery
The utility of this reagent is anchored in the high reactivity of the chloromethyl group, which makes it an excellent electrophile for Sₙ2 reactions. This allows for the strategic installation of the pyridine core onto various nucleophilic scaffolds.
Versatility in Nucleophilic Substitution
The compound readily reacts with a variety of nucleophiles, enabling the synthesis of diverse derivatives. This is a fundamental strategy in lead optimization, where analogues are synthesized to explore the structure-activity relationship (SAR).
-
N-Nucleophiles: Primary and secondary amines react to form 3-(aminomethyl)pyridine derivatives.
-
O-Nucleophiles: Alcohols and phenols react, typically in the presence of a base, to yield ether linkages.
-
S-Nucleophiles: Thiols react to form thioethers, which are important in various biologically active molecules.
This versatility makes it a valuable building block for creating libraries of compounds for high-throughput screening.[1][2]
Workflow for Library Derivatization
Caption: Nucleophilic substitution pathways for library synthesis.
Analytical and Quality Control Protocols
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
-
Reaction Monitoring: Progress is typically tracked using Thin-Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate/hexane) or by Liquid Chromatography-Mass Spectrometry (LC-MS) for more precise tracking of starting material consumption and product formation.[2]
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure. Key signals include the singlet for the methoxy (-OCH₃) protons, a singlet for the chloromethyl (-CH₂Cl) protons, and characteristic signals for the protons on the pyridine ring.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) will show the molecular ion peak for the free base [M+H]⁺, confirming the molecular weight.[6][7]
-
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) are standard methods to determine the purity of the final product, ensuring it meets the requirements for subsequent synthetic steps.[8]
Safety, Handling, and Storage
Proper handling and storage procedures are mandatory to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related chloromethyl pyridine hydrochlorides provide authoritative guidance.[9][10]
Hazard Identification
Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications:
-
Eye Damage/Irritation: Causes serious eye irritation.[9][11]
-
Respiratory Irritation: May cause respiratory irritation.[9][11]
Recommended Handling Practices
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12][13]
-
Ventilation: Handle the compound exclusively in a well-ventilated fume hood to avoid inhalation of dust or fumes.[9]
-
General Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9][10]
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][14]
-
Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended to protect against moisture and atmospheric degradation.[3]
-
Incompatibilities: Keep away from strong oxidizing agents and moisture.[9]
Conclusion
This compound is a high-value reagent for chemical and pharmaceutical research. Its straightforward synthesis and the electrophilic nature of its chloromethyl group provide a reliable and versatile platform for accessing a wide array of complex pyridine-containing molecules. By understanding its synthesis, reactivity, and proper handling protocols, researchers can effectively leverage this compound to advance drug discovery programs and complex molecule synthesis.
References
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Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from [Link]
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PubMed. (n.d.). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)-2-methoxypyridine Hydrochloride
Executive Summary
3-(Chloromethyl)-2-methoxypyridine hydrochloride is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders. The structural integrity and purity of this pyridine derivative are paramount, as they directly influence the efficacy and safety profile of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the predominant synthesis pathway for this compound. We will delve into the strategic considerations behind each synthetic step, from the preparation of the key precursor, 3-(hydroxymethyl)-2-methoxypyridine, to its final conversion via chlorination. This document is intended for researchers, chemists, and professionals in the field of drug development, offering field-proven insights and detailed, validated protocols.
Chapter 1: Strategic Importance in Pharmaceutical Synthesis
Pyridine derivatives are fundamental building blocks in medicinal chemistry. Specifically, substituted chloromethylpyridines are highly valued for their reactivity, enabling the construction of complex molecular architectures. This compound and its analogues are crucial intermediates in the manufacturing of APIs such as Omeprazole and Pantoprazole.[1][2][3] The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the coupling of the pyridine ring with other heterocyclic systems, a key step in the assembly of the final drug substance.
The synthesis of this intermediate is typically approached via a robust and scalable two-stage process:
-
Precursor Synthesis: Preparation of 3-(hydroxymethyl)-2-methoxypyridine, often starting from 2-methoxynicotinic acid.
-
Chlorination: Conversion of the hydroxymethyl group to a chloromethyl group and subsequent formation of the hydrochloride salt.
This guide will dissect each stage, emphasizing the chemical logic, procedural details, and critical parameters that ensure a high-yield, high-purity outcome.
Chapter 2: Synthesis of Key Precursor: 3-(Hydroxymethyl)-2-methoxypyridine
The quality of the final product is intrinsically linked to the purity of its precursors. The most common and reliable route to 3-(hydroxymethyl)-2-methoxypyridine begins with 2-methoxynicotinic acid.
Pathway A: From 2-Methoxynicotinic Acid
This pathway involves two classical organic transformations: esterification of the carboxylic acid followed by reduction of the resulting ester to the primary alcohol.
Caption: Synthesis of 3-(Hydroxymethyl)-2-methoxypyridine.
Step 1: Esterification of 2-Methoxynicotinic Acid
The initial step is a Fischer esterification, which converts the carboxylic acid to its corresponding methyl ester. This transformation is critical as esters are more readily reduced than carboxylic acids under milder conditions.
-
Causality of Experimental Choices: The reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[4] Using methanol as both the reagent and the solvent ensures a large excess, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle. Refluxing the mixture provides the necessary activation energy for the reaction to proceed at a practical rate.[4]
Experimental Protocol: Synthesis of Methyl 2-Methoxynicotinate
Adapted from a general procedure for nicotinic acid esterification.[4]
-
To a solution of methanol (200 mL), add 2-methoxynicotinic acid (20.0 g, 0.131 mol).
-
Stir the mixture to ensure suspension of the solid.
-
Slowly and carefully, add concentrated sulfuric acid (1.0 mL) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-methoxynicotinate as a colorless oil.[4]
Step 2: Reduction of Methyl 2-Methoxynicotinate
The reduction of the ester to a primary alcohol is the final step in producing the key precursor. While strong reducing agents like lithium aluminum hydride (LiAlH4) are effective, they can be hazardous and difficult to handle on a large scale. A safer and highly chemoselective alternative involves the use of sodium borohydride (NaBH4) on a mixed carbonic anhydride intermediate.[5]
-
Expertise & Insight: The conversion of the parent carboxylic acid to a mixed anhydride with a reagent like isobutyl chloroformate activates it for reduction. This activated intermediate is highly susceptible to hydride attack from sodium borohydride, even at low temperatures. This method is particularly advantageous as it avoids the harsh conditions and pyrophoric nature of LiAlH4 and can often be performed in the presence of other reducible functional groups, such as ketones.[5]
Chapter 3: Final Chlorination and Salt Formation
The final synthetic step is the conversion of the primary alcohol, 3-(hydroxymethyl)-2-methoxypyridine, into the target molecule, this compound. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.
Caption: Chlorination of the precursor to the final product.
-
Mechanistic Rationale: The reaction proceeds via a nucleophilic substitution mechanism.[6] The alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion and forming a protonated alkyl chlorosulfite intermediate.[7] This intermediate is an excellent leaving group. In the presence of a pyridine, which is both the substrate and a base, the reaction typically follows an Sₙ2 pathway. The chloride ion, a good nucleophile, attacks the electrophilic carbon of the chloromethyl group, leading to an inversion of configuration and the liberation of sulfur dioxide (SO₂) and hydrochloric acid (HCl) as gaseous byproducts.[8] The in situ generation of HCl protonates the basic nitrogen atom of the pyridine ring, directly yielding the desired hydrochloride salt.
Experimental Protocol: Synthesis of this compound
Adapted from a validated industrial process.
-
Prepare a solution of thionyl chloride (18.6 mL, 256 mmol) in 26 mL of toluene.
-
In a separate flask, dissolve 3-(hydroxymethyl)-2-methoxypyridine (29.9 g, 234 mmol) in 110 mL of chloroform.
-
Slowly add the alcohol solution dropwise to the thionyl chloride solution. The rate of addition is critical to maintain the internal reaction temperature between 23°C and 35°C.
-
After the addition is complete, stir the reaction mixture vigorously at room temperature for 1 hour.
-
Apply a water pump vacuum to the reaction vessel to completely evaporate the solvents. This will result in the precipitation of the product.
-
Resuspend the resulting brown precipitate in fresh toluene.
-
Filter the solid product rapidly and wash it three times with toluene.
-
Dry the collected solid in a desiccator under vacuum to yield 3-(chloromethyl)-2-methylpyridine hydrochloride.
Data Presentation: Summary of Chlorination Reaction
| Parameter | Value | Source |
| Starting Material | 3-(hydroxymethyl)-2-methoxypyridine | - |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | [6] |
| Solvents | Toluene, Chloroform (CHCl₃) | [6] |
| Temperature | 23 - 35 °C | [6] |
| Reaction Time | 1 hour | [6] |
| Reported Yield | 87% | [6] |
| Purity (Free Base) | 100% (by GC analysis) | [6] |
Chapter 4: Process Control and Safety Imperatives
Trustworthiness Through Self-Validation: The reliability of this synthesis hinges on strict control over reaction parameters.
-
Temperature Control: Maintaining the temperature between 23-35°C during the addition of the alcohol to thionyl chloride is crucial. Exceeding this range can lead to the formation of undesired byproducts and impurities.
-
Order of Addition: The slow, dropwise addition of the alcohol to the thionyl chloride solution (and not the reverse) is a key process parameter. This ensures that thionyl chloride is always in excess, minimizing the formation of dimeric ether impurities.
Safety Considerations: Thionyl chloride is a corrosive and toxic reagent that requires careful handling in a well-ventilated fume hood.[9][10]
-
Reactivity: It reacts violently with water, releasing toxic gases (SO₂ and HCl).[11] All glassware must be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere if possible.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory.[10][12] An emergency shower and eyewash station should be readily accessible.[12]
-
Waste Disposal: The gaseous byproducts (SO₂ and HCl) should be passed through a scrubber containing a basic solution (e.g., sodium hydroxide) before venting.[7]
Chapter 5: Conclusion
The synthesis of this compound is a well-established and efficient process that is fundamental to the production of several important pharmaceuticals. The two-stage pathway, beginning with the esterification and subsequent reduction of 2-methoxynicotinic acid to form the key 3-(hydroxymethyl)-2-methoxypyridine precursor, followed by a robust chlorination with thionyl chloride, represents the most logical and scalable approach. Success in this synthesis is predicated on a thorough understanding of the underlying reaction mechanisms, strict adherence to optimized process parameters, and an unwavering commitment to safety. The protocols and insights provided in this guide serve as a comprehensive resource for professionals dedicated to the precise and reliable synthesis of this critical pharmaceutical intermediate.
References
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Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Chloromethyl-3-Methyl-4-(3-Methoxypropoxy)Pyridine Hydrochloride: A Key Pharmaceutical Intermediate. Available at: [Link]
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-
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-
PubMed Central. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. (2022). Available at: [Link]
-
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An In-Depth Technical Guide to Establishing the Solubility Profile of 3-(Chloromethyl)-2-methoxypyridine hydrochloride (CAS: 117934-34-6)
Abstract
The journey of a novel chemical entity from laboratory synthesis to a viable pharmaceutical intermediate is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility stands as a cornerstone, influencing everything from reaction kinetics and purification to bioavailability and formulation. This guide provides a comprehensive framework for the systematic characterization of the solubility profile of 3-(Chloromethyl)-2-methoxypyridine hydrochloride (CAS: 117934-34-6), a pyridine derivative with potential as a versatile building block in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document is structured as a methodological whitepaper. It is designed for researchers, chemists, and drug development professionals, detailing not just the 'what' but the 'why' behind each step of the characterization process. We will explore the theoretical underpinnings of solubility for a hydrochloride salt of a weak base, provide field-proven experimental protocols, and discuss the analytical methodologies required to generate a robust and reliable solubility profile.
Introduction and Foundational Characterization
This compound, identified by CAS number 117934-34-6, is a substituted pyridine.[1][2] Such structures are of significant interest in pharmaceutical development due to their prevalence in biologically active molecules. Before any meaningful solubility assessment can begin, the foundational physicochemical properties of the specific batch of material must be rigorously established. This is a non-negotiable step for data integrity and reproducibility.
Identity, Purity, and Solid-State Form
The first principle of any characterization is to know precisely what you are measuring. The identity of the compound must be unequivocally confirmed using methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Crucially, purity must be quantified, typically via High-Performance Liquid Chromatography (HPLC) with a universal detector or a well-chosen UV wavelength, as impurities can significantly alter measured solubility.
Furthermore, the solid-state form (polymorphism) dictates the crystal lattice energy, which is a primary barrier to dissolution.[3][4] Different polymorphs of the same compound can exhibit vastly different solubilities. Therefore, X-ray Powder Diffraction (XRPD) is mandatory to characterize the crystalline form of the batch under investigation.
Critical Physicochemical Parameters: pKa and LogP
The ionization state of a molecule is a dominant driver of its aqueous solubility. As a pyridine derivative, 3-(Chloromethyl)-2-methoxypyridine is a weak base that is protonated in its hydrochloride salt form. The acid dissociation constant (pKa) of the conjugate acid dictates the pH at which the molecule transitions between its ionized (more soluble) and neutral (less soluble) forms. This value is essential for interpreting pH-dependent solubility data.
Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), describes a molecule's preference for a lipid versus an aqueous environment. It provides insight into the solubility in non-polar solvents and is a key determinant of the intrinsic solubility of the neutral form.
| Property | Value / Status | Rationale & Significance |
| CAS Number | 117934-34-6[1][2] | Uniquely identifies the chemical substance. |
| Molecular Formula | C₇H₉Cl₂NO[1] | Confirmed by Mass Spectrometry. |
| Molecular Weight | 194.06 g/mol [1] | Used for all molar concentration calculations. |
| Solid Form | Requires Experimental Determination (XRPD) | Different polymorphs can have different solubilities. |
| pKa | Requires Experimental Determination | Critical for predicting and modeling pH-dependent solubility. |
| LogP | Requires Experimental Determination | Predicts intrinsic solubility of the free base and solubility in organic media. |
Theoretical Framework for Aqueous Solubility
The solubility of this compound in water is not a single value but a profile that is highly dependent on pH. The hydrochloride salt form means the compound exists predominantly in its protonated, cationic form, which is typically highly water-soluble.
As the pH of the solution increases, the equilibrium shifts towards the neutral, free base form, as described by the Henderson-Hasselbalch equation.
pH = pKa + log ( [[B]] / [[BH⁺]] ) Where:
[B] is the concentration of the neutral free base
[BH⁺] is the concentration of the protonated (ionized) form
Generally, when the pH is more than two units below the pKa, the compound is >99% ionized. When the pH is more than two units above the pKa, it is >99% in its neutral free base form. The solubility of the free base is known as the intrinsic solubility (S₀) , which is often the lowest point in the aqueous solubility profile. The total measured solubility (S) at a given pH is the sum of the ionized and neutral species in solution.
Caption: Ionization state as a function of pH.
Experimental Determination of Thermodynamic (Equilibrium) Solubility
The "gold standard" for solubility determination is the shake-flask method, which measures the thermodynamic or equilibrium solubility. This is the concentration at which a solution is saturated in the presence of excess solid drug after equilibrium has been achieved. The OECD Test Guideline 105 provides a robust framework for this determination.
Protocol: Shake-Flask Equilibrium Solubility
-
Preparation of Media: Prepare a series of buffered aqueous solutions covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9). Use buffers with low ionic strength to minimize salt effects.
-
Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffered medium in a sealed, inert container. "Excess" is key; a visible amount of solid must remain at the end of the experiment to ensure saturation.
-
Equilibration: Agitate the samples at a constant, controlled temperature (typically 25 °C or 37 °C) using an orbital shaker or rotator. The time required to reach equilibrium must be determined empirically; 24 to 48 hours is common, but preliminary experiments should confirm that the concentration in solution is no longer increasing over time.[3]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step where errors can be introduced. Centrifugation followed by careful withdrawal of the supernatant is preferred. Filtration may be used, but one must validate that the compound does not adsorb to the filter material.
-
pH Measurement: Measure the final pH of the saturated solution, as it may differ slightly from the starting buffer pH.
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, typically HPLC-UV (see Section 5.0).
-
Solid-State Analysis: Recover the remaining solid and re-analyze it by XRPD to confirm that no phase transition or polymorph change occurred during the experiment.
Caption: Workflow for the Shake-Flask Solubility Assay.
Solubility in Organic Solvents and Co-Solvent Systems
For applications in synthesis, purification, and the development of non-aqueous formulations, solubility in various organic solvents is essential. The same shake-flask principle can be applied.
| Solvent Class | Example Solvents | Rationale for Testing |
| Protic | Methanol, Ethanol, Isopropanol | Common solvents for synthesis and purification; potential for hydrogen bonding. |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High dissolving power for polar compounds. |
| Aprotic Non-Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Used in extraction and chromatography. |
| Hydrocarbons | Heptane, Toluene | Used to assess solubility in highly non-polar environments. |
This data is crucial for developing crystallization procedures and for selecting solvent systems for chromatography.
Analytical Methodologies for Quantification
An accurate and validated analytical method is the bedrock of reliable solubility data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and robust choice for this application.
HPLC-UV Method Development Protocol
-
Column Selection: A modern reversed-phase column (e.g., C18, 2.1 x 50 mm, <3 µm) is a standard starting point for polar analytes like pyridine derivatives.
-
Mobile Phase Selection: A gradient elution method is typically developed first to ensure all potential impurities and degradants are resolved from the main peak. A common system is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The acid ensures the pyridine nitrogen is protonated, leading to better peak shape.
-
Wavelength Selection: Using a photodiode array (PDA) detector, scan a standard solution of the compound to identify the wavelength of maximum absorbance (λmax). This provides the highest sensitivity for quantification.
-
Calibration: Prepare a series of calibration standards of known concentrations and inject them to generate a calibration curve (Peak Area vs. Concentration). The curve must demonstrate linearity over the expected concentration range of the solubility samples (e.g., R² > 0.999).
-
Validation: The method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines.
Data Interpretation and Reporting
The final output of this comprehensive investigation is a solubility profile. Quantitative data should be summarized in tables, and the pH-solubility relationship should be visualized in a graph, plotting solubility (on a logarithmic scale) against the final measured pH. This plot provides an immediate visual representation of the intrinsic solubility (S₀), the solubility of the salt form, and the pH range where solubility is most sensitive to change.
| Solvent / Medium | Temperature (°C) | Final pH | Solubility (mg/mL) | Solubility (mM) |
| 0.01 M HCl | 25 | 2.1 | Experimental Value | Calculated Value |
| pH 4.0 Acetate Buffer | 25 | 4.0 | Experimental Value | Calculated Value |
| pH 7.4 PBS | 25 | 7.4 | Experimental Value | Calculated Value |
| pH 9.0 Borate Buffer | 25 | 9.0 | Experimental Value | Calculated Value |
| Methanol | 25 | N/A | Experimental Value | Calculated Value |
| Acetonitrile | 25 | N/A | Experimental Value | Calculated Value |
Conclusion
Characterizing the solubility of a new chemical entity like this compound is a multi-faceted process that integrates theoretical principles with rigorous experimental execution. It requires meticulous attention to detail, from the initial confirmation of material identity and form to the final validated analytical measurement. By following a systematic approach—characterizing the solid state, determining foundational parameters like pKa, executing the gold-standard shake-flask method across a range of relevant media, and employing robust analytical techniques—researchers can build a comprehensive and reliable solubility profile. This profile is not merely a set of data points; it is an essential roadmap that guides all subsequent stages of chemical and pharmaceutical development.
References
A consolidated list of references will be provided upon request, including links to OECD guidelines, relevant analytical chemistry texts, and foundational papers on solubility theory.
Sources
An In-depth Technical Guide to the Stability and Degradation of 3-(Chloromethyl)-2-methoxypyridine hydrochloride
Foreword: The Critical Role of Intermediate Stability in Pharmaceutical Development
In the intricate process of drug discovery and development, the stability of chemical intermediates is a cornerstone of robust and reproducible synthesis of Active Pharmaceutical Ingredients (APIs). 3-(Chloromethyl)-2-methoxypyridine hydrochloride is a pivotal building block, particularly in the synthesis of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders. Its reactivity, essential for synthetic transformations, is also the source of its potential instability. An exhaustive understanding of its degradation pathways is not merely an academic exercise; it is a prerequisite for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive analysis of the stability profile of this compound, offering field-proven insights and detailed protocols for its assessment.
Core Physicochemical and Stability Characteristics
A foundational understanding of the molecule's intrinsic properties is essential before exploring its degradation. The hydrochloride salt form enhances water solubility and stability compared to the free base.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 117934-34-6 | [2] |
| Molecular Formula | C₇H₉Cl₂NO | [2] |
| Molecular Weight | 194.06 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Storage | Inert atmosphere, 2-8°C, dry | [2][4] |
The pyridine ring, being an aromatic heterocycle, provides a degree of stability.[5][6] However, the chloromethyl group is an electrophilic site highly susceptible to nucleophilic attack, representing the primary locus of instability. Safety data sheets for analogous compounds consistently highlight sensitivity to moisture, air, and light, and recommend storage under an inert atmosphere.[4] This hygroscopic nature necessitates careful handling to prevent hydrolysis.[4]
Figure 1: Key structural features and stability vulnerabilities of the molecule.
Forced Degradation: Elucidating Decomposition Pathways
Forced degradation, or stress testing, is fundamental to identifying potential degradation products and establishing the intrinsic stability of a molecule.[7][8] These studies are mandated by regulatory bodies like the ICH to develop and validate stability-indicating analytical methods.[9] The typical stress conditions include hydrolysis, oxidation, heat, and light.[7][9]
Figure 3: Proposed primary hydrolytic degradation pathway.
Oxidative Degradation
The pyridine nitrogen contains a lone pair of electrons, making it susceptible to oxidation, particularly by strong oxidizing agents like peracids or hydrogen peroxide, to form an N-oxide. [10]This is a common degradation pathway for pyridine-containing pharmaceuticals. [11]
-
Mechanism : The nitrogen atom attacks the electrophilic oxygen of the oxidizing agent (e.g., H₂O₂).
-
Primary Degradant : The likely product is 3-(Chloromethyl)-2-methoxypyridine-N-oxide hydrochloride .
-
Conditions : Typically performed using 3-30% hydrogen peroxide at room temperature.
Figure 4: Proposed primary oxidative degradation pathway.
Thermal and Photolytic Degradation
-
Thermal : The compound is expected to be stable at ambient temperatures but may decompose upon heating. [12]High temperatures can lead to complex decomposition, potentially yielding hazardous gases such as hydrogen chloride, nitrogen oxides, and carbon oxides. [4][12]Stress testing is typically conducted at 60-80°C in solid form and in solution.
-
Photolytic : As a pyridine derivative, the compound may be susceptible to photodegradation. ICH Q1B guidelines should be followed, exposing the solid material and solutions to a controlled light source providing both UV and visible output.
Table 2: Summary of Forced Degradation Conditions and Potential Products
| Stress Condition | Typical Reagents/Parameters | Potential Primary Degradation Product |
| Acid Hydrolysis | 0.1M - 1M HCl, 60-80°C | 3-(Hydroxymethyl)-2-methoxypyridine |
| Base Hydrolysis | 0.1M - 1M NaOH, RT-60°C | 3-(Hydroxymethyl)-2-methoxypyridine |
| Oxidation | 3-30% H₂O₂, RT | 3-(Chloromethyl)-2-methoxypyridine-N-oxide |
| Thermal (Dry) | 80°C, 75% RH | Complex decomposition |
| Photolytic | ICH Q1B conditions | Photodegradants (structure dependent) |
Analytical Methodologies for Stability Assessment
A validated stability-indicating analytical method (SIAM) is crucial for separating and quantifying the parent compound from its degradation products.
-
High-Performance Liquid Chromatography (HPLC) : This is the workhorse technique. A reverse-phase method using a C18 column is typically the first choice.
-
Mobile Phase : A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent like acetonitrile or methanol is common.
-
Detection : UV detection is standard, with the wavelength selected based on the chromophore of the pyridine ring.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This is the definitive technique for identifying unknown degradation products and quantifying potential genotoxic impurities at trace levels. [13][14]The high sensitivity and selectivity of LC-MS/MS are essential for a complete stability profile. [13]
Detailed Experimental Protocols
The following protocols serve as a robust starting point for conducting forced degradation studies. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is challenged without generating secondary or tertiary degradants that would not be seen under normal storage conditions. [9]
Protocol 4.1: Preparation of Stock and Working Solutions
-
Stock Solution : Accurately weigh and dissolve 10 mg of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) in a 10 mL volumetric flask to obtain a 1 mg/mL solution.
-
Working Solution : Dilute the stock solution to a working concentration of approximately 100 µg/mL for HPLC analysis.
Protocol 4.2: Acid and Base-Induced Degradation
-
Pipette 1 mL of the stock solution into two separate 10 mL flasks.
-
To the first flask, add 1 mL of 1M HCl. To the second, add 1 mL of 1M NaOH.
-
Keep both flasks at 60°C in a water bath. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Prior to analysis, neutralize the aliquots (the acidic sample with 1M NaOH and the basic sample with 1M HCl) to a pH of ~7.
-
Dilute the neutralized samples to the working concentration with the mobile phase and analyze by HPLC.
Protocol 4.3: Oxidative Degradation
-
Pipette 1 mL of the stock solution into a 10 mL flask.
-
Add 1 mL of 30% hydrogen peroxide.
-
Keep the flask at room temperature, protected from light, for 24 hours.
-
Withdraw an aliquot, dilute to the working concentration, and analyze immediately.
Protocol 4.4: Thermal Degradation
-
Solid State : Place a thin layer of the solid compound in a petri dish and expose it to a dry heat oven at 80°C for 48 hours.
-
Solution State : Prepare a 1 mg/mL solution in the chosen solvent and heat it at 60°C for 24 hours.
-
For analysis, cool the samples, dissolve the solid sample in solvent, and dilute both to the working concentration.
Protocol 4.5: Photolytic Degradation
-
Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Prepare samples for analysis by diluting to the working concentration.
Recommended Storage and Handling
Based on the compound's chemical nature and information from safety data sheets for similar structures, the following storage and handling procedures are critical to maintain its integrity:
-
Atmosphere : Store under an inert gas like argon or nitrogen to prevent contact with air and moisture. [4]* Temperature : Keep in a cool environment, with refrigeration at 2-8°C being ideal. [2][3]* Container : Use a tightly sealed container to prevent moisture ingress. [4][15]* Light : Protect from light by using amber vials or storing in a dark location. * Hygiene : Handle in a well-ventilated area or fume hood, using appropriate personal protective equipment (gloves, goggles). [15]
Conclusion
This compound is an intrinsically reactive molecule, a property that is both synthetically useful and a source of stability challenges. Its primary degradation pathways involve hydrolysis of the chloromethyl group and oxidation of the pyridine nitrogen. A thorough understanding and characterization of these pathways through systematic forced degradation studies are non-negotiable for any drug development program utilizing this intermediate. The implementation of validated, stability-indicating analytical methods is the final, critical step in ensuring that the stability profile is accurately monitored and controlled, thereby safeguarding the quality and integrity of the resulting pharmaceutical products.
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3-(Chloromethyl)-2-methoxypyridine hydrochloride reactivity with nucleophiles
An In-depth Technical Guide to the Reactivity of 3-(Chloromethyl)-2-methoxypyridine Hydrochloride with Nucleophiles
Abstract
This technical guide provides a comprehensive analysis of the reactivity of this compound, a key intermediate in pharmaceutical synthesis. The document elucidates the core principles governing its reactions with various nucleophiles, focusing on the prevalent SN2 mechanism. Detailed discussions on the influence of nucleophile class (Nitrogen, Oxygen, Sulfur), reaction conditions, and solvent effects are presented. This guide furnishes researchers, scientists, and drug development professionals with field-proven experimental protocols, mechanistic insights, and a robust framework for utilizing this versatile reagent in complex organic synthesis, exemplified by its crucial role in the manufacturing of proton-pump inhibitors.
Introduction: A Versatile Pyridine Building Block
This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and process development. Its structure, featuring a reactive chloromethyl group at the 3-position and a methoxy group at the 2-position of the pyridine ring, makes it an excellent electrophilic building block. The pyridine core is a ubiquitous scaffold in numerous biologically active molecules, and the chloromethyl group serves as a highly effective handle for introducing this scaffold via nucleophilic substitution reactions.[1]
The hydrochloride salt form enhances the compound's stability and handling properties. However, for reactions, the free base is typically generated in situ through the addition of a stoichiometric amount of base to neutralize the HCl. The primary utility of this reagent is centered on the electrophilicity of the benzylic-like carbon in the chloromethyl group, which is readily attacked by a diverse range of nucleophiles. This reactivity is central to the synthesis of several active pharmaceutical ingredients (APIs), most notably the proton-pump inhibitor omeprazole and its analogues.[2][3]
Structural Analysis and Core Reactivity Principles
The reactivity of 3-(chloromethyl)-2-methoxypyridine is dominated by the electronic properties of the pyridine ring and the nature of the chloromethyl substituent. The carbon atom of the chloromethyl group is an electrophilic center, susceptible to nucleophilic attack. This is due to the polarization of the C-Cl bond, where the chlorine atom withdraws electron density.[4][5]
The reaction overwhelmingly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][6] This is characteristic of primary alkyl halides. The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the chloride ion).[7][8]
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A-Z Guide to 3-(Chloromethyl)-2-methoxypyridine Hydrochloride: The Unseen Pillar in Modern Gastric Acid Modulators
For Immediate Release to Drug Development Professionals, Medicinal Chemists, and Pharmaceutical Scientists
This in-depth technical guide serves as a definitive resource on 3-(Chloromethyl)-2-methoxypyridine hydrochloride. We will dissect its pivotal role as a sophisticated building block in medicinal chemistry, with a primary focus on its indispensable function in the synthesis of market-leading Proton Pump Inhibitors (PPIs). This document moves beyond a simple recitation of facts to provide a granular, field-tested perspective on the causality behind its synthetic applications, bolstered by detailed protocols and mechanistic insights.
Core Chemical Identity and Physicochemical Profile
This compound is a highly reactive pyridine derivative. Its strategic arrangement of a methoxy group at the 2-position and a chloromethyl group at the 3-position makes it an exceptionally valuable electrophile for constructing the complex molecular architectures of modern pharmaceuticals. The hydrochloride salt form enhances its stability and handling characteristics for practical laboratory and industrial applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 117934-34-6 | [1][2] |
| Molecular Formula | C₇H₉Cl₂NO | [1][2] |
| Molecular Weight | 194.06 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Purity | Typically ≥95% | [1][2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1][2] |
The Linchpin in Proton Pump Inhibitor (PPI) Synthesis
The primary and most significant application of chloromethylpyridine derivatives is in the synthesis of the [(pyridinylmethyl)sulfinyl]benzimidazole class of drugs, commonly known as Proton Pump Inhibitors (PPIs). These agents, including blockbuster drugs like omeprazole and lansoprazole, function by irreversibly inhibiting the gastric H+/K+ ATPase (the proton pump), thereby reducing stomach acid production.[4][5]
The core synthetic strategy involves a nucleophilic substitution reaction between a substituted 2-(chloromethyl)pyridine hydrochloride and a 2-mercaptobenzimidazole derivative.[6][7] This reaction forms a thioether intermediate, which is subsequently oxidized to the pharmacologically active sulfoxide.[7][8]
General Synthetic Pathway
The fundamental coupling reaction is a cornerstone of PPI manufacturing. The sulfur atom of the 2-mercaptobenzimidazole, acting as a potent nucleophile (often activated by a base to form a thiolate), attacks the electrophilic carbon of the chloromethyl group on the pyridine ring.[7] This results in the displacement of the chloride leaving group and the formation of a new carbon-sulfur bond, yielding the thioether precursor.
Caption: Core synthetic workflow for Proton Pump Inhibitors (PPIs).
Application in Specific PPIs:
-
Omeprazole: The synthesis of omeprazole, the first-in-class PPI, relies on the coupling of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride with 5-methoxy-2-mercaptobenzimidazole.[4][7][9] The subsequent controlled oxidation of the resulting thioether (sometimes called pyrmetazole) yields omeprazole.[7][10]
-
Lansoprazole: For lansoprazole, the key intermediate is 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.[6][11][12] This is condensed with 2-mercaptobenzimidazole. The introduction of the trifluoroethoxy group in lansoprazole enhances its efficacy and stability compared to omeprazole.[11]
-
Pantoprazole: The synthesis of pantoprazole utilizes 2-chloromethyl-3,4-dimethoxypyridine hydrochloride as the critical electrophilic pyridine component.[13][14]
Synthesis of the Pyridine Intermediate: A Technical Overview
The production of substituted 2-chloromethylpyridine hydrochlorides is a multi-step process that demands precise control over reaction conditions to achieve high purity and yield. A common industrial route often starts from a substituted pyridine, proceeding through N-oxidation, rearrangement, and finally chlorination.
-
N-Oxidation: The pyridine starting material (e.g., 2,3,5-trimethylpyridine) is oxidized to its corresponding N-oxide, often using agents like hydrogen peroxide in acetic acid. This step activates the pyridine ring for subsequent functionalization.[5][15]
-
Rearrangement & Functionalization: The N-oxide can undergo rearrangement (e.g., with acetic anhydride) to introduce a hydroxymethyl group at the 2-position.[5] Further reactions, such as nitration followed by methoxy substitution, can be performed to install the desired substituents on the pyridine ring.[15][16]
-
Chlorination: The final key step is the conversion of the 2-hydroxymethyl group to a 2-chloromethyl group. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or sulfuryl chloride.[15][17] The reaction proceeds via a nucleophilic attack of the hydroxyl group on the chlorinating agent, followed by displacement of a good leaving group to install the chlorine atom. The use of the hydrochloride salt form is often a direct result of this step.
Caption: Generalized synthetic pathway for 2-chloromethylpyridine intermediates.
Detailed Experimental Protocol: Synthesis of a Thioether Precursor
The following protocol is a representative example for the synthesis of the thioether intermediate required for omeprazole, based on established methodologies.[7][9]
Objective: To synthesize 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole.
Materials:
-
2-mercapto-5-methoxybenzimidazole
-
Sodium hydroxide (NaOH)
-
Ethanol and Water (as solvents)
-
2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
Procedure:
-
Thiolate Formation: In a suitable reaction vessel, dissolve sodium hydroxide (approx. 1.3 equivalents) in a mixture of ethanol and water. Heat the solution gently (e.g., 70-90°C) to ensure complete dissolution.[9]
-
Addition of Mercaptan: To the basic solution, add 2-mercapto-5-methoxybenzimidazole (1.0 equivalent). Maintain the temperature and stir until the solid is fully dissolved, forming the sodium thiolate salt in situ. The deprotonation of the thiol group is critical as it generates the potent nucleophile required for the subsequent step.
-
Cooling: Cool the reaction mixture significantly, typically to below 10°C, using an ice bath. This is a crucial control step to manage the exothermicity of the upcoming nucleophilic substitution reaction.[7][9]
-
Preparation of Pyridine Solution: In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (approx. 0.9 equivalents) in water.[7]
-
Coupling Reaction: Slowly add the aqueous solution of the pyridine derivative dropwise to the cooled benzimidazole thiolate solution. Precise control over the addition rate is vital to prevent temperature spikes that could lead to side reactions and impurity formation.
-
Reaction Progression: After the addition is complete, allow the reaction temperature to rise to approximately 30°C and maintain it for several hours (e.g., 4 hours) with continuous stirring to ensure the reaction goes to completion.[7][9] Reaction progress can be monitored using an appropriate technique like Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reaction period, cool the mixture again to 10°C and dilute it with a significant volume of water. This step causes the desired thioether product, which is typically insoluble in the aqueous medium, to precipitate out of the solution.[7][9]
-
Filtration and Drying: Stir the resulting slurry for an extended period (e.g., 12 hours) to ensure complete precipitation. Collect the white solid product by suction filtration, wash it with water to remove inorganic salts, and dry it to obtain the pure thioether intermediate.[7][9]
Conclusion: An Indispensable Molecular Scaffold
This compound and its structural analogs are not merely reagents; they are enabling intermediates that have paved the way for some of the most successful drugs in modern medicine. Their specific reactivity, governed by the electronic properties of the substituted pyridine ring, allows for the efficient and scalable construction of the core structure of proton pump inhibitors. A thorough understanding of the synthesis, handling, and reaction mechanisms of these building blocks is fundamental for any scientist or professional involved in the research, development, and manufacturing of this critical class of pharmaceuticals. The continued optimization of synthetic routes for these intermediates remains an active area of process chemistry, aimed at improving yield, reducing environmental impact, and ensuring the cost-effective supply of these life-changing medicines.[18]
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The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to 3-(Chloromethyl)-2-methoxypyridine hydrochloride
Abstract
This technical guide provides an in-depth exploration of 3-(Chloromethyl)-2-methoxypyridine hydrochloride, a pivotal intermediate in modern medicinal chemistry. We will trace its origins from the broader context of pyridine chemistry to its specific development as a cornerstone in the synthesis of advanced proton pump inhibitors (PPIs). This document offers a detailed examination of its synthesis, the chemical principles guiding the process, and its critical application in drug development, tailored for researchers, chemists, and professionals in the pharmaceutical sciences.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine ring is a privileged scaffold in pharmaceutical chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's pharmacological profile. Within this vast chemical space, haloalkylpyridines have emerged as exceptionally versatile building blocks. The presence of a reactive chloromethyl group provides a potent electrophilic site, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of active pharmaceutical ingredient (API) synthesis. This compound rose to prominence specifically for its role in creating a new generation of drugs for acid-related gastrointestinal disorders.
Chapter 1: Discovery and Developmental Context
The discovery of this compound is intrinsically linked to the evolution of proton pump inhibitors. Following the success of first-generation PPIs like omeprazole, which are based on a benzimidazole core, researchers sought to develop next-generation agents with improved pharmacokinetic profiles.
This pursuit led to the development of Tenatoprazole (codenamed TU-199) by Mitsubishi Tanabe Pharma.[1][2] Tenatoprazole features a unique imidazo[4,5-b]pyridine ring system, a significant structural deviation from the benzimidazole core of its predecessors.[1] This modification results in a markedly longer plasma half-life, offering the potential for more sustained gastric acid suppression.[1]
The novel structure of Tenatoprazole required a specific, custom-designed pyridine building block to construct the key thioether linkage. This compound was developed to be that precise building block. Its structure was not accidental; the 2-methoxy group and the 3-chloromethyl group are positioned to provide the required reactivity and electronic properties for efficient coupling with the thiol group of the imidazopyridine core. The original disclosure of Tenatoprazole and, by extension, the utility of its intermediates, is found in European Patent EP 254,588.[3]
Chapter 2: A Modern Synthetic Approach - Principles and Protocol
The synthesis of this compound is a multi-step process that elegantly demonstrates several key principles of heterocyclic chemistry. While the original developmental synthesis may be proprietary, a robust and logical pathway can be constructed based on established chemical transformations common in pyridine chemistry, particularly those used for related PPI intermediates.[4][5]
The general strategy involves starting with a simple, commercially available pyridine, functionalizing it to install the necessary groups, and activating the methyl group for the final chlorination step.
Overall Synthetic Pathway
Caption: A representative synthetic pathway for this compound.
Step-by-Step Experimental Protocol
This protocol is a representative methodology based on analogous, well-documented procedures for similar pyridine intermediates.[4][5][6]
Step 1: N-Oxidation of 2-Methoxy-3-methylpyridine
-
Principle (Expertise & Experience): The synthesis begins with the N-oxidation of the pyridine ring. This crucial step serves two purposes. First, it electronically deactivates the pyridine ring towards electrophilic substitution, preventing unwanted side reactions. Second, and more importantly, the N-oxide functionality is essential for activating the adjacent methyl group for the subsequent rearrangement step.
-
Methodology:
-
To a solution of 2-methoxy-3-methylpyridine (1.0 eq.) in a suitable solvent like dichloromethane or chloroform, add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq.) portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate followed by sodium bicarbonate to neutralize the acidic byproducts.
-
Extract the aqueous layer with dichloromethane, combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxy-3-methylpyridine N-oxide, which can often be used in the next step without further purification.
-
Step 2: Boekelheide Rearrangement to 2-Methoxy-3-acetoxymethylpyridine
-
Principle (Trustworthiness): This step utilizes the Boekelheide rearrangement, a classic reaction of α-picoline N-oxides. The N-oxide oxygen attacks the acetic anhydride, forming an intermediate that facilitates a[1][1]-sigmatropic rearrangement, ultimately transferring the acetyl group to the methyl carbon. This is a highly reliable and well-understood method for functionalizing methyl groups adjacent to a pyridine N-oxide.
-
Methodology:
-
Suspend the crude 2-methoxy-3-methylpyridine N-oxide (1.0 eq.) in acetic anhydride (5-10 eq.).
-
Heat the mixture to reflux (typically 120-140 °C) for 3-5 hours. Monitor the reaction progress by TLC.
-
After cooling, carefully remove the excess acetic anhydride under reduced pressure.
-
The resulting crude 2-methoxy-3-acetoxymethylpyridine is typically a dark oil. It can be purified by vacuum distillation or chromatography, but is often carried forward after a simple workup.
-
Step 3: Hydrolysis to 2-Methoxy-3-hydroxymethylpyridine
-
Principle (Expertise & Experience): The acetoxy group is a stable protecting group and an effective intermediate, but the target requires a hydroxyl group for the final chlorination. Acid-catalyzed hydrolysis is a straightforward and high-yielding method to deprotect the alcohol.
-
Methodology:
-
Dissolve the crude 2-methoxy-3-acetoxymethylpyridine in a mixture of methanol and aqueous hydrochloric acid (e.g., 3M HCl).
-
Heat the solution to reflux for 2-4 hours until TLC analysis confirms the complete cleavage of the acetate ester.
-
Cool the reaction mixture and neutralize carefully with a base such as sodium carbonate.
-
Extract the product into an organic solvent like ethyl acetate. Dry the organic layer, filter, and evaporate the solvent to yield 2-methoxy-3-hydroxymethylpyridine.
-
Step 4: Chlorination to this compound
-
Principle (Authoritative Grounding): The final step is the conversion of the primary alcohol to the corresponding alkyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation as it is highly effective and its byproducts (SO₂ and HCl gas) are volatile, simplifying purification.[6] The reaction proceeds via a chlorosulfite ester intermediate, followed by an internal Sₙ2 attack by the chloride ion. The use of an inert solvent is critical to control the reaction rate. The product precipitates as its hydrochloride salt due to the HCl generated in situ.
-
Methodology:
-
Dissolve 2-methoxy-3-hydroxymethylpyridine (1.0 eq.) in an inert solvent such as toluene or dichloromethane and cool the solution to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.2 eq.) dropwise, maintaining the temperature below 10 °C. Gas evolution (SO₂ and HCl) will be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash with a small amount of cold solvent (e.g., toluene or diethyl ether) to remove impurities, and dry under vacuum.
-
Chapter 3: Physicochemical Properties and Data
The proper characterization of this compound is essential for its use in synthesis. The hydrochloride salt is typically a stable, crystalline solid, which is advantageous for storage and handling compared to the free base.
| Property | Value | Source |
| CAS Number | 117934-34-6 | |
| Molecular Formula | C₇H₉Cl₂NO | |
| Molecular Weight | 194.06 g/mol | |
| Appearance | White to off-white solid | Typical Observation |
| Solubility | Soluble in polar solvents like methanol | General Chemical Principles |
Chapter 4: The Keystone Application in Tenatoprazole Synthesis
The primary and most significant application of this compound is its role as the electrophilic partner in the synthesis of Tenatoprazole.
Core Coupling Mechanism
The synthesis converges by coupling the pyridine intermediate with the nucleophilic thiol of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine.
Caption: Final coupling and oxidation steps in the synthesis of Tenatoprazole.
This reaction is a classic Sₙ2 nucleophilic substitution. A base, such as sodium hydroxide, deprotonates the thiol to form a more potent thiolate nucleophile. This thiolate then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming the crucial thioether bond. A final, controlled oxidation of the resulting sulfide to a sulfoxide yields the active pharmaceutical ingredient, Tenatoprazole.
Conclusion
This compound is a testament to the power of rational drug design and process chemistry. Its development was not an isolated discovery but a targeted solution to a specific synthetic challenge in the creation of a next-generation therapeutic. Understanding its history, the logic of its synthesis—from the activation by N-oxidation to the strategic chlorination—and its precise role in constructing complex APIs like Tenatoprazole provides valuable insights for any scientist working at the forefront of pharmaceutical development. This molecule stands as a prime example of a key intermediate whose existence is defined by its ultimate purpose: to enable the efficient and scalable synthesis of a life-improving medicine.
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Eureka | Patsnap. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [Link]
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Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Proton Pump Inhibitors. 7(2), 2180-2193. [Link]
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ResearchGate. (2021). Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+-ATPase in vitro and in vivo. [Link]
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ResearchGate. (2010). Synthesis of tenatoprazole. [Link]
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Quick Company. (2006). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]
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RASĀYAN J. Chem. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. 17(4), 2067-2074. [Link]
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All About Drugs. (2016). Tenatoprazole, テナトプラゾール. [Link]
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Methodological & Application
Synthesis of Omeprazole: A Detailed Protocol and Application Note for Drug Development Professionals
Abstract
Omeprazole, a foundational proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders. Its synthesis is a well-established yet nuanced process, offering critical insights into heterocyclic and medicinal chemistry. This guide provides an in-depth, scientifically grounded protocol for the synthesis of omeprazole, designed for researchers, chemists, and professionals in drug development. We will dissect a common and robust synthetic route: the nucleophilic substitution between 2-mercapto-5-methoxybenzimidazole and a substituted chloromethylpyridine, followed by a controlled oxidation. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify methodological choices, and provide a framework for troubleshooting and optimization.
Introduction: The Chemistry of Gastric Acid Suppression
Omeprazole is a substituted benzimidazole that potently and irreversibly inhibits the gastric H+/K+-ATPase, the enzyme system commonly known as the proton pump. This action effectively shuts down the final step in gastric acid secretion. The molecule's unique structure, featuring a sulfoxide bridge linking a benzimidazole and a pyridine moiety, is central to its mechanism of action and presents a fascinating synthetic challenge.
The synthesis detailed herein follows a convergent two-step strategy. This approach is widely adopted for its efficiency and scalability.[1]
-
Thioether Formation: A nucleophilic substitution reaction to couple the two heterocyclic precursors.
-
Controlled Oxidation: Selective oxidation of the resulting thioether (sulfide) to the target sulfoxide.
Understanding the causality behind each step—from the choice of base to the precise control of temperature—is paramount for achieving high yield and purity.
Reaction Scheme and Mechanism
The overall synthesis proceeds as follows:
Sources
Pantoprazole synthesis from 3-(Chloromethyl)-2-methoxypyridine hydrochloride
Application Notes & Protocols for the Synthesis of Pantoprazole
Topic: Synthesis of Pantoprazole from 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes for qualified professionals. All procedures should be conducted in a controlled laboratory setting by trained individuals, adhering to all relevant safety protocols and regulations.
Introduction: A Strategic Overview of Pantoprazole Synthesis
Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion and is widely used for the treatment of acid-related gastrointestinal disorders.[1] Its chemical structure features a substituted benzimidazole ring linked to a pyridine ring through a sulfinyl (sulfoxide) group. The synthesis of pantoprazole is a well-established process in pharmaceutical chemistry, typically involving a two-step sequence: the formation of a thioether intermediate followed by a selective oxidation to the pharmacologically active sulfoxide.
This guide provides a detailed protocol for the synthesis of pantoprazole, starting from the key precursors: 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride and 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole. While the user query specified 3-(chloromethyl)-2-methoxypyridine hydrochloride, the established and industrially prevalent route utilizes the 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride isomer, which will be the focus of this guide to ensure scientific accuracy and practical applicability.[2][3][4] The methodologies described herein are grounded in established literature, emphasizing reaction causality, in-process controls for self-validation, and strategies to minimize impurity formation.
Overall Synthetic Workflow
The synthesis of pantoprazole is efficiently achieved in two primary stages. The first stage is a nucleophilic substitution reaction to form the pantoprazole sulfide intermediate. The second, and most critical stage, is the selective oxidation of this sulfide to the sulfoxide, yielding pantoprazole.
Caption: Overall workflow for the synthesis of Pantoprazole.
Part 1: Condensation for Pantoprazole Sulfide Intermediate
This initial step involves the coupling of the pyridine and benzimidazole moieties via a nucleophilic substitution reaction to form a thioether linkage.
Principle and Mechanism
The reaction proceeds through the deprotonation of the thiol group on 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole by a base (e.g., sodium hydroxide) to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the chloromethyl group on 2-(chloromethyl)-3,4-dimethoxypyridine, displacing the chloride ion and forming the C-S bond of the thioether intermediate.[5][6]
Caption: Mechanism of thioether formation.
Experimental Protocol: One-Pot Synthesis Approach
A one-pot process is often favored for its efficiency, proceeding to the oxidation step without isolating the sulfide intermediate.[4][7]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Notes |
| 5-(Difluoromethoxy)-2-mercaptobenzimidazole | C₈H₆F₂N₂OS | 216.21 | 1.0 | Key nucleophile. |
| 2-(Chloromethyl)-3,4-dimethoxypyridine HCl | C₈H₁₁Cl₂NO₂ | 224.08 | 1.0 - 1.1 | Key electrophile. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~2.0-2.5 | Base for deprotonation. |
| Deionized Water | H₂O | 18.02 | - | Solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Extraction solvent (optional if isolating). |
Procedure:
-
Thiolate Formation: In a suitably sized reaction vessel, dissolve 5-(difluoromethoxy)-2-mercaptobenzimidazole (1.0 eq) in an aqueous solution of sodium hydroxide (2.0-2.5 eq in ~8-10 volumes of deionized water) at room temperature to obtain a clear solution.[5][6]
-
Condensation Reaction: To the above solution, add a solution of 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride (1.0-1.1 eq) in water (~3-4 volumes) dropwise over a period of 2-3 hours. The addition rate should be controlled to maintain the reaction temperature.
-
Reaction Monitoring (Self-Validation): The reaction is stirred vigorously at room temperature for approximately 2-4 hours.[5][6] Progress should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as Dichloromethane:Methanol:Ammonium Hydroxide (80:20:1) or by HPLC until the starting materials are consumed.[2]
-
Intermediate Handling: The resulting pantoprazole sulfide may precipitate out of the aqueous solution. For a one-pot process, the resulting slurry or solution is carried forward directly to the oxidation step.[7] Alternatively, the product can be extracted with a solvent like dichloromethane, and the organic layer concentrated for the next step.[5]
Part 2: Selective Oxidation to Pantoprazole
This is the most critical step in the synthesis. The goal is to selectively oxidize the sulfide to a sulfoxide without over-oxidation to the corresponding sulfone, which is a common impurity that is difficult to remove.[7]
Principle and Mechanism
The oxidation of the electron-rich sulfur atom in the thioether to a sulfoxide is achieved using a controlled amount of an oxidizing agent. The choice of oxidant and precise control of reaction conditions, particularly temperature, are paramount to ensure high selectivity and minimize the formation of the sulfone (RC A) and N-oxide (RC C) impurities.[2][7]
Common Oxidizing Agents:
-
Sodium Hypochlorite (NaOCl): A cost-effective and common industrial choice. The reaction is typically performed in an aqueous alkaline medium.[2][7][8]
-
meta-Chloroperoxybenzoic acid (m-CPBA): A highly effective and selective reagent, often used in laboratory-scale syntheses.[4][9]
-
Hydrogen Peroxide: Can be used with catalysts like vanadium or tungsten compounds.[2][4]
Experimental Protocol: Using Sodium Hypochlorite
This protocol details an environmentally benign approach using NaOCl in an aqueous medium.[7][10]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Notes |
| Pantoprazole Sulfide (in situ) | - | - | 1.0 | From Part 1. |
| Sodium Hypochlorite (NaOCl) | NaOCl | 74.44 | 1.0 - 1.1 | Oxidizing agent. Typically a ~9-14% aqueous solution. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | To maintain alkaline pH. The NaOCl solution often contains NaOH.[4] |
| Deionized Water | H₂O | 18.02 | - | Solvent. |
Procedure:
-
Temperature Control: Cool the reaction mixture containing the pantoprazole sulfide from Part 1 to a temperature of 0-5 °C. This low temperature is critical to control the exothermic oxidation and prevent over-oxidation to the sulfone.[7]
-
Oxidant Addition: Slowly add the aqueous sodium hypochlorite solution (1.0-1.1 eq) to the reaction mass over 2-3 hours, ensuring the temperature is maintained strictly between 0-5 °C.[7]
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress closely using HPLC. The key validation points are the complete consumption of the sulfide intermediate and ensuring the sulfone impurity level remains below the acceptable threshold (e.g., <0.1%).[7] The reaction is typically complete within 3-4 hours.
-
Quenching: Once the reaction is complete, any excess oxidant can be quenched by adding a mild reducing agent, such as a sodium thiosulfate solution.
-
Isolation of Pantoprazole Sodium: The pH of the reaction mixture is typically alkaline. The product is often isolated as its sodium salt. The pH can be adjusted to ~7.5-9 to facilitate extraction into an organic solvent if isolating the free base first.[2] However, for direct isolation of the sodium salt, the aqueous layer is treated with a sufficient amount of sodium hydroxide to form pantoprazole sodium, which can then be precipitated, often as the sesquihydrate, by adding an appropriate anti-solvent or by concentration.[2][4]
Expert Insights and Troubleshooting
-
Controlling the Sulfone Impurity: The primary challenge is preventing the over-oxidation of the desired sulfoxide to the sulfone. Strict temperature control (0-5 °C) is the most effective tool.[7] Using only a slight excess of the oxidizing agent (1.05 equivalents is often optimal) is also crucial.[7]
-
Phase Transfer Catalysts: Some patented processes utilize a phase transfer catalyst during the condensation step, especially when using a two-phase solvent system, to enhance the reaction rate.[4][6]
-
Solvent Choice: While this guide highlights an aqueous-based synthesis for its environmental benefits, organic solvents like methanol, dichloromethane, or THF are also commonly used, particularly for the oxidation step with reagents like m-CPBA.[2][9]
-
Final Form: Pantoprazole is typically administered as its sodium salt, most commonly the sesquihydrate. The final step of the synthesis often involves converting the pantoprazole free base to this stable, crystalline form.[2][4]
Conclusion
The synthesis of pantoprazole from 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride and 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole is a robust and scalable process. The success of the synthesis hinges on the careful execution of two key transformations: a nucleophilic thioether formation and a highly selective oxidation. By implementing stringent temperature control during the oxidation step and utilizing in-process monitoring via chromatography, researchers can reliably produce high-purity pantoprazole while minimizing the formation of critical impurities. The one-pot approach described offers an efficient and environmentally conscious pathway suitable for modern pharmaceutical development.
References
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Yari, A., Zolali, A., & Karimian, K. (2019). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. ACS Omega, 4(1), 737–744. [Link]
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Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2014). Synthesis scheme of pantoprazole Sodium. ResearchGate. [Link]
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Yari, A., Zolali, A., & Karimian, K. (2019). Pantoprazoly Synthesis. Scribd. [Link]
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Kubo, K., et al. (1990). Synthesis of 2-[[(4-fluoroalkoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazoles as antiulcer agents. Chemical & Pharmaceutical Bulletin, 38(10), 2853-2858. [Link]
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Kumar, A., et al. (2017). Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate. ACS Omega, 2(9), 5460-5469. [Link]
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Unknown. (n.d.). Recent Progress in Preparation of S-Pantoprazole. ResearchGate. [Link]
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Unknown. (n.d.). Process For Preparation Of S Pantoprazole. Quick Company. [Link]
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Kumar, A., et al. (2017). Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate. ResearchGate. [Link]
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Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. [Link]
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Unknown. (n.d.). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Prime Scholars. [Link]
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Evano, G., & Theeramounthiran, A. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. National Institutes of Health. [Link]
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Application Note & Protocol: Strategic Use of 3-(Chloromethyl)-2-methoxypyridine hydrochloride in Nucleophilic Substitution for Pharmaceutical Intermediate Synthesis
Introduction: The Versatility of a Key Heterocyclic Building Block
3-(Chloromethyl)-2-methoxypyridine hydrochloride is a highly valuable heterocyclic compound for professionals in synthetic organic chemistry and drug development. Its structure is primed for strategic chemical modification, featuring a pyridine core—a common scaffold in numerous biologically active molecules—and a chloromethyl group at the 3-position.[1] This chloromethyl moiety acts as a potent electrophilic handle, making the molecule an excellent substrate for SN2-type nucleophilic substitution reactions. This allows for the straightforward introduction of diverse functional groups, enabling the construction of complex molecular architectures and the generation of compound libraries for pharmaceutical screening.[1] This document provides a detailed exploration of its reactivity, a robust experimental protocol for a representative thioetherification reaction, and expert insights to ensure successful and reproducible outcomes.
Chemical Principle & Mechanistic Insight
The primary utility of this compound lies in its capacity to undergo nucleophilic substitution. The reaction's efficiency is rooted in several key factors:
-
Electrophilic Carbon: The carbon atom of the chloromethyl group is highly electrophilic, readily attacked by a wide range of nucleophiles. The displacement of the chloride leaving group is facilitated by the stability of the resulting pyridine-containing structure.
-
SN2 Mechanism: The reaction typically proceeds via a classic SN2 mechanism.[1] This involves a backside attack by the nucleophile on the electrophilic carbon, leading to the displacement of the chloride ion in a single, concerted step.
-
Role of the Hydrochloride and Base: The starting material is supplied as a hydrochloride salt to improve its stability and handling. In the reaction, a base is essential for two reasons:
-
Neutralization: It neutralizes the hydrochloride, liberating the free pyridine base.
-
Nucleophile Activation: For nucleophiles such as thiols, alcohols, or secondary amines, the base deprotonates them to generate the corresponding anionic species (e.g., thiolate, alkoxide). These anions are significantly more potent nucleophiles, dramatically increasing the reaction rate and yield.
-
A common and highly effective application of this chemistry is in the synthesis of proton pump inhibitors (PPIs), where a substituted chloromethylpyridine is coupled with a mercaptobenzimidazole derivative to form a key thioether intermediate.[2][3][4]
Safety and Handling Precautions
Before commencing any experimental work, it is critical to consult the latest Safety Data Sheet (SDS) for this compound and all other reagents.
-
Hazard Profile: Analogous compounds are classified as causing skin, eye, and respiratory irritation.[5][6][7][8][9][10] Harmful if swallowed.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5][6]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]
Detailed Experimental Protocol: Synthesis of a Thioether Intermediate
This protocol details a representative SN2 reaction between this compound and a thiol nucleophile (2-mercaptobenzimidazole). This reaction is analogous to a key step in the synthesis of various pharmaceutical agents.[2][3]
4.1. Materials and Reagents
-
This compound (1.0 eq.)
-
2-Mercaptobenzimidazole (1.05 eq.)
-
Sodium Hydroxide (NaOH) (2.1 eq.)
-
Ethanol, Reagent Grade
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
TLC plates (Silica gel 60 F₂₅₄)
4.2. Step-by-Step Procedure
-
Nucleophile Activation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (2.1 eq.) in a 1:1 mixture of ethanol and water (approx. 10 mL per gram of the limiting reagent).
-
To this basic solution, add 2-mercaptobenzimidazole (1.05 eq.).
-
Stir the mixture at room temperature for 30 minutes. The formation of the sodium thiolate salt should result in a clear solution. Causality: This step generates the highly nucleophilic thiolate anion, which is crucial for an efficient reaction.
-
-
Electrophile Addition:
-
In a separate beaker, dissolve this compound (1.0 eq.) in a minimal amount of the ethanol/water solvent.
-
Slowly add the dissolved electrophile solution to the stirred thiolate solution at room temperature.
-
Allow the reaction to stir at room temperature.
-
-
Reaction Monitoring (Self-Validation System):
-
Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC).
-
Mobile Phase: A typical starting point is a 7:3 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots.
-
The reaction is complete when the spot corresponding to the starting electrophile is no longer visible. Trustworthiness: In-process TLC monitoring is a critical self-validation step. It prevents premature workup of an incomplete reaction or prolonged reaction times that could lead to side-product formation.
-
-
Workup and Extraction:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water (3x the reaction volume).
-
Extract the aqueous layer with ethyl acetate (3 x 2x the reaction volume).
-
Combine the organic layers.
-
Wash the combined organic layer sequentially with:
-
1 M Sodium Hydroxide solution (to remove unreacted thiol).
-
Saturated NaHCO₃ solution (to remove any residual acidic impurities).
-
Brine (to remove bulk water).
-
-
Causality: Each washing step is designed to systematically remove specific impurities, simplifying the final purification.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Workflow Visualization
The following diagram outlines the general experimental workflow for the nucleophilic substitution reaction.
Caption: General workflow for nucleophilic substitution and product purification.
Representative Data
The following table summarizes typical conditions and expected outcomes for nucleophilic substitution reactions on chloromethylpyridine derivatives, based on established literature protocols.[1]
| Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aniline (Amine) | K₂CO₃ | DMF | 60 | 4-6 | 85-95% |
| Morpholine (Amine) | Et₃N | Acetonitrile | 50 | 3-5 | 90-98% |
| Thiophenol (Thiol) | NaOH | Ethanol/H₂O | 25 | 1-2 | >95% |
| Phenol (Alcohol) | NaH | THF | 0 to 25 | 2-4 | 80-90% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient base; low temperature; inactive nucleophile. | Add more base; gently warm the reaction mixture (e.g., to 40-50°C); ensure the quality of the nucleophile. |
| Multiple Products on TLC | Side reactions (e.g., over-alkylation); degradation. | Lower the reaction temperature; add the electrophile slowly; ensure an inert atmosphere if reagents are air-sensitive. |
| Low Yield after Workup | Product is water-soluble; emulsion during extraction. | Perform additional extractions of the aqueous layer; add more brine to break emulsions. |
| Difficult Purification | Product co-elutes with impurities. | Try a different solvent system for chromatography; consider recrystallization as an alternative purification method. |
Conclusion
This compound is a robust and versatile reagent for constructing complex molecules. The protocol described herein for thioether formation is a reliable and scalable method, representative of the broad class of nucleophilic substitution reactions this building block can undergo. By understanding the underlying chemical principles and incorporating in-process validation steps like TLC monitoring, researchers can confidently and reproducibly synthesize target intermediates for applications in pharmaceutical and materials science.
References
- Benchchem. Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers.
- Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
- ChemicalBook. Omeprazole synthesis.
- Patel, S.B. et al. PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.
- Google Patents. WO2010134099A1 - One pot process for preparing omeprazole and related compounds.
- ECHEMI. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride SDS, 153259-31-5 Safety Data Sheets.
- Fisher Scientific. SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
- Fisher Scientific. SAFETY DATA SHEET - 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride.
- CymitQuimica. Safety Data Sheet Warning.
- Biosynth. Safety Data Sheet.
- PubChem. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride.
- PubChem. 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride.
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The Strategic S-Alkylation of Thiols with 3-(Chloromethyl)-2-methoxypyridine Hydrochloride: A Comprehensive Guide for Drug Discovery
Introduction: Unlocking a Privileged Scaffold in Medicinal Chemistry
The pyridine moiety is a cornerstone in the architecture of numerous biologically active compounds, prized for its ability to engage in a variety of interactions with biological targets.[1] The strategic functionalization of the pyridine ring is therefore a critical endeavor in the field of drug discovery. 3-(Chloromethyl)-2-methoxypyridine hydrochloride serves as a highly versatile and reactive electrophilic building block for the introduction of the 2-methoxy-3-methylpyridine scaffold into potential therapeutic agents. Its reaction with sulfur-based nucleophiles, specifically thiols, provides a direct and efficient route to a diverse array of 3-(thiomethyl)pyridine derivatives, which are of significant interest in the exploration of new chemical entities with therapeutic potential.
This technical guide provides an in-depth exploration of the reaction between this compound and thiols. We will delve into the mechanistic underpinnings of this transformation, offer detailed and field-proven experimental protocols, and discuss the broad applications of the resulting products in modern drug development programs. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful synthetic transformation.
Mechanistic Insights: The SN2 Pathway to C-S Bond Formation
The reaction of this compound with thiols proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[2] This pathway is characterized by the backside attack of a nucleophilic thiolate anion on the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride leaving group in a single, concerted step.
Several key factors govern the efficiency and outcome of this reaction:
-
The Nucleophile: The reactive species is the thiolate anion (RS⁻), which is significantly more nucleophilic than its corresponding thiol (RSH). Therefore, the presence of a base is crucial to deprotonate the thiol and generate the thiolate in situ. The nucleophilicity of the thiolate is influenced by the nature of the "R" group; aliphatic thiols are generally more nucleophilic than aromatic thiols due to the electron-donating nature of alkyl groups.[3]
-
The Electrophile: The chloromethyl group attached to the pyridine ring is an excellent electrophile. The electron-withdrawing nature of the pyridine ring enhances the partial positive charge on the methylene carbon, making it more susceptible to nucleophilic attack. The 2-methoxy group, being electron-donating, can subtly modulate the electronics of the pyridine ring, potentially influencing the reaction rate.[4]
-
The Base: The choice of base is critical for the successful formation of the thiolate without promoting unwanted side reactions. Strong, non-nucleophilic bases such as sodium hydride (NaH) or weaker bases like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are commonly employed.[2][5] The use of a base is also necessary to neutralize the hydrochloride salt of the starting material.
-
The Solvent: The reaction is typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN), or in polar protic solvents such as ethanol.[2] The choice of solvent can influence the solubility of the reactants and the rate of the SN2 reaction.
The overall transformation can be depicted as follows:
Caption: General reaction scheme for the S-alkylation of thiols.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a generalized yet robust framework for the reaction of this compound with a variety of thiols. It is imperative that all reactions are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.
Protocol 1: General Procedure using Sodium Hydride in DMF
This protocol is suitable for a wide range of aliphatic and aromatic thiols.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol, ethanethiol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Thiolate Formation: To a stirred solution of the thiol (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiolate anion.
-
Alkylation: Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 40-50 °C for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-((alkyl/arylthio)methyl)-2-methoxypyridine.
Protocol 2: Alternative Procedure using Potassium Carbonate in Acetonitrile
This method employs a milder base and is often suitable for more sensitive substrates.
Materials:
-
This compound
-
Thiol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a stirred suspension of this compound (1.0 equivalent) and anhydrous potassium carbonate (2.5 equivalents) in anhydrous acetonitrile, add the thiol (1.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: A generalized workflow for the synthesis of 3-((alkyl/arylthio)methyl)-2-methoxypyridines.
Data Presentation: A Comparative Overview
The choice of reaction conditions can significantly impact the yield and purity of the desired product. The following table summarizes typical reaction parameters for the S-alkylation of various thiols with this compound, based on analogous reactions reported in the literature.
| Thiol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Thiophenol | NaH | DMF | Room Temp | 4 | 85-95 |
| 4-Methylthiophenol | K₂CO₃ | MeCN | 82 | 12 | 80-90 |
| Benzyl Thiol | NaOH | EtOH | 60 | 6 | 88-96 |
| Ethanethiol | NaH | DMF | 0 to Room Temp | 2 | 75-85 |
| 2-Mercaptobenzimidazole | NaOH | EtOH | 78 | 8 | >90[6] |
Applications in Drug Discovery: A Scaffold for Innovation
The 3-((alkyl/arylthio)methyl)-2-methoxypyridine scaffold is a valuable pharmacophore in the design of novel therapeutic agents across various disease areas. The thioether linkage provides a flexible and metabolically stable linker, while the pyridine and the substituent on the sulfur atom can be tailored to optimize interactions with specific biological targets.
-
Kinase Inhibitors: The pyridine core is a well-established hinge-binding motif in many kinase inhibitors.[7] By appending various aryl or heteroaryl thiols, medicinal chemists can probe the hydrophobic pockets of the ATP-binding site to enhance potency and selectivity.[8]
-
Antimicrobial Agents: Sulfur-containing heterocycles have a long history in the development of antimicrobial drugs. The 3-((alkyl/arylthio)methyl)-2-methoxypyridine derivatives can be screened for activity against a range of bacterial and fungal pathogens.
-
Central Nervous System (CNS) Agents: The ability of the pyridine ring to act as a hydrogen bond acceptor and the overall lipophilicity of the molecule can be fine-tuned for penetration of the blood-brain barrier, making this scaffold attractive for the development of CNS-active compounds.
The synthetic accessibility of a wide range of analogs through the reaction described herein facilitates robust Structure-Activity Relationship (SAR) studies, which are crucial for the optimization of lead compounds in a drug discovery program.[1]
Caption: Potential applications of the target scaffold in drug discovery.
Conclusion
The reaction of this compound with thiols is a highly reliable and versatile method for the synthesis of a diverse library of 3-(thiomethyl)pyridine derivatives. The straightforward SN2 mechanism, coupled with well-established and adaptable protocols, makes this transformation an invaluable tool for medicinal chemists. The resulting products serve as privileged scaffolds for the development of novel therapeutics, underscoring the importance of this reaction in the ongoing quest for new medicines.
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
- New Journal of Chemistry. (2025). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties.
- RSC Publishing. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry.
- National Institutes of Health. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
- Journal of Materials and Environmental Science. (n.d.). Alkylation of Thiols in Green Mediums.
- PubChem. (n.d.). 2-Methoxy-3-methyl-5-(methylthio)pyridine.
- Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.
- ResearchGate. (2025). Optimization of the reaction conditions for the reduction-alkylation of disulfide 3.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 3-((benzylthio)methyl)pyridine for SAR Studies.
- BenchChem. (2025). Application Notes: Synthetic Routes from 2-Nitro-3-methoxypyridine for Drug Discovery.
- PubMed Central. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways.
- ACS Publications. (2024). Desulfurization of Thiols for Nucleophilic Substitution.
- ResearchGate. (n.d.). The Chemistry of the Thiol Group.
- PubMed. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor.
- National Institutes of Health. (2025). Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols.
- MDPI Books. (n.d.). Designing Next-Generation Drug-Like Molecules for Medicinal Applications.
- ResearchGate. (2025). Mechanism of the reactions between chloro(2,2′:6′,2″-terpyridine)platinum(II) and ligands containing a thiol group.
- ResearchGate. (2025). Michael Addition of Aryl Thiols to 3-(2,2,2-Trifluoroethylidene)Oxindoles under Catalyst-Free Conditions: The Rapid Synthesis of Sulfur-Containing Oxindole Derivatives.
- BenchChem. (2025). Reactivity of 2-(Chloromethyl)thiophene with Nucleophiles: An In-depth Technical Guide.
- Biological and Molecular Chemistry. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions.
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- 7. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Synthesis of 2-Methoxy-3-(aminomethyl)pyridine Scaffolds
A Senior Application Scientist's Guide to the Nucleophilic Substitution Reaction of 3-(Chloromethyl)-2-methoxypyridine hydrochloride with Amines
Introduction: The Strategic Importance of the 2-Methoxy-3-(aminomethyl)pyridine Moiety
In the landscape of modern medicinal chemistry, the pyridine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone in drug design. The targeted functionalization of this ring system is therefore a critical task for synthetic chemists.
This compound is a versatile and highly valuable reagent that serves as a key building block for introducing the (2-methoxy-pyridin-3-yl)methyl group. This specific moiety is integral to a range of pharmaceutical agents, contributing to their desired potency, selectivity, and pharmacokinetic profiles.[5][6] This guide provides an in-depth exploration of the reaction between this compound and various amine nucleophiles, offering a robust theoretical framework, detailed experimental protocols, and field-proven insights for researchers, scientists, and drug development professionals.
Reaction Mechanism and Scientific Principles
The core transformation discussed herein is a classic bimolecular nucleophilic substitution (SN2) reaction.[7][8][9] Understanding the role of each component is fundamental to mastering this synthesis.
-
The Electrophile : this compound provides the electrophilic carbon center. The electron-withdrawing nature of the adjacent pyridine ring and the chlorine atom renders the methylene (-CH₂-) carbon susceptible to nucleophilic attack.
-
The Nucleophile : The amine reactant, which can be primary or secondary, utilizes the lone pair of electrons on its nitrogen atom to attack the electrophilic carbon.[10][11] The inherent nucleophilicity of the amine is a key driver of the reaction.[12]
-
The Leaving Group : The chloride ion is a good leaving group, readily displaced upon nucleophilic attack to form a stable anion.[8]
-
The Role of the Base : The starting material is a hydrochloride salt. Therefore, a base is essential for two reasons:
The reaction proceeds in a single, concerted step where the amine's nitrogen atom attacks the methylene carbon, leading to a five-coordinate transition state. Simultaneously, the carbon-chlorine bond breaks. This "backside attack" mechanism results in an inversion of configuration if the electrophilic carbon is chiral, though in this case, it is prochiral.[8][9]
Sources
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Laboratory Scale Synthesis of Proton Pump Inhibitors: Application Notes and Protocols
Abstract
This comprehensive technical guide provides detailed application notes and laboratory-scale synthesis protocols for several key proton pump inhibitors (PPIs), including omeprazole, lansoprazole, and pantoprazole. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and analytical methodologies. The synthesis of esomeprazole through asymmetric oxidation is also discussed. Each protocol is designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical transformations.
Introduction: The Chemistry of Gastric Acid Suppression
Proton pump inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders. Their therapeutic action stems from the irreversible inhibition of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion. Structurally, the majority of PPIs share a common 2-pyridinylmethylsulfinyl-1H-benzimidazole backbone.
The synthesis of these complex molecules is a multi-step process that has been extensively refined to optimize yield, purity, and scalability. A common and effective synthetic strategy involves the coupling of a substituted pyridine moiety with a benzimidazole core, followed by a controlled oxidation to form the crucial sulfoxide structure. This final oxidation step is stereogenic at the sulfur atom, leading to the existence of enantiomers, one of which may exhibit a more favorable pharmacokinetic profile, as exemplified by esomeprazole, the (S)-enantiomer of omeprazole.
This guide will elucidate the practical laboratory synthesis of these vital therapeutic agents, providing a blend of theoretical understanding and actionable protocols.
General Synthetic Strategy
The laboratory synthesis of most benzimidazole-based PPIs can be logically divided into two primary stages: the formation of a thioether intermediate and its subsequent oxidation to the corresponding sulfoxide.
Caption: Generalized two-step synthesis workflow for proton pump inhibitors.
The initial step is a nucleophilic substitution reaction where the thiolate anion of the 2-mercaptobenzimidazole, generated in situ with a base, attacks the electrophilic carbon of the chloromethyl group on the pyridine ring. The subsequent step is a selective oxidation of the thioether to a sulfoxide. This oxidation is a critical transformation that requires careful control to prevent over-oxidation to the sulfone, an undesired byproduct.
Synthesis of Key Intermediates
The successful synthesis of PPIs is contingent on the availability of high-purity starting materials. The following protocols detail the preparation of common precursors.
Protocol: Synthesis of 2-Mercaptobenzimidazole
This protocol describes a common method for synthesizing the unsubstituted 2-mercaptobenzimidazole core.
Reaction Scheme:
o-Phenylenediamine + Carbon Disulfide → 2-Mercaptobenzimidazole
Materials:
-
o-Phenylenediamine: 10.8 g (0.1 mole)
-
Potassium Hydroxide (KOH): 5.65 g (0.1 mole)
-
Carbon Disulfide (CS₂): 7.67 g (6.19 mL, 0.1 mole)
-
Ethanol (95%): 100 mL
-
Water: 15 mL
-
Activated Charcoal: 1.15 g
-
Glacial Acetic Acid
Procedure:
-
In a 500 mL round-bottom flask, combine o-phenylenediamine, potassium hydroxide, 95% ethanol, and water.
-
Add the carbon disulfide to the mixture.
-
Heat the mixture under reflux for 3 hours.[1]
-
Cautiously add activated charcoal to the hot solution and continue to reflux for an additional 10 minutes.
-
Filter the hot mixture to remove the charcoal.
-
Heat the filtrate to 60-70 °C and add 100 mL of warm water.
-
Acidify the solution with dilute acetic acid while stirring. The product will precipitate out of solution.[1]
-
Collect the precipitate by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 2-mercaptobenzimidazole.
Detailed Synthesis Protocols for Specific PPIs
Omeprazole
Overall Synthesis Workflow:
Caption: Synthesis workflow for Omeprazole.
Protocol 1: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Thioether Intermediate) [2]
Materials:
-
2-Mercapto-5-methoxybenzimidazole: 17.8 g (0.10 mol)
-
Sodium Hydroxide (NaOH): 5 g (0.13 mol)
-
Ethanol: 50 mL
-
Water: 100 mL
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride: 20 g (0.09 mol)
Procedure:
-
In a 1000 mL three-necked flask, dissolve sodium hydroxide in ethanol and heat to 70-90°C.[3]
-
Add 2-mercapto-5-methoxybenzimidazole and reflux until it is completely dissolved.[3]
-
Cool the reaction mixture to below 10°C.
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 100 mL of water.
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.[2]
-
Allow the reaction temperature to rise to 30°C and maintain for 4 hours with stirring.[2][3]
-
After the incubation period, cool the mixture to 10°C and add 500 mL of water.
-
Stir the resulting mixture for 12 hours to allow for complete precipitation.[3]
-
Collect the precipitated white solid by suction filtration and dry to obtain the thioether intermediate. A yield of approximately 96% can be expected.[3]
Protocol 2: Synthesis of Omeprazole (Oxidation of Thioether) [2]
Materials:
-
Thioether Intermediate from Protocol 1
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the dried thioether intermediate in dichloromethane.
-
Cool the solution to a temperature between -10°C and 0°C.
-
In a separate flask, prepare a solution of m-CPBA (1.1 to 1.5 molar equivalents) in dichloromethane.
-
Slowly add the m-CPBA solution to the cooled thioether solution, maintaining the temperature between -10°C and 0°C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the reaction is typically quenched with a reducing agent solution (e.g., sodium thiosulfate or sodium sulfite).
-
Wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude omeprazole can be purified by recrystallization from a suitable solvent system (e.g., acetone/water or acetonitrile).
Lansoprazole
Overall Synthesis Workflow:
Caption: Synthesis workflow for Lansoprazole.
Protocol 1: Synthesis of Lansoprazole Thioether Intermediate [4]
Materials:
-
2-Mercaptobenzimidazole: 60 g (0.40 mol)
-
Sodium Methoxide (NaOMe): 21.6 g (0.4 mol)
-
Anhydrous Methanol: 800 mL
-
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride: 110 g (0.40 mol)
Procedure:
-
In a reaction flask, add anhydrous methanol and slowly add sodium methoxide while stirring.
-
To this solution, add 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride and 2-mercaptobenzimidazole.[4]
-
Heat the mixture to reflux and continue stirring for 3 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be worked up by adding water and extracting the product with a suitable organic solvent like ethyl acetate.
-
The organic layer is then washed, dried, and concentrated to yield the crude thioether intermediate, which can be purified by recrystallization.
Protocol 2: Synthesis of Lansoprazole (Oxidation) [5]
Materials:
-
Lansoprazole Thioether Intermediate: 25 g
-
m-Chloroperoxybenzoic acid (m-CPBA): 17 g
-
Chloroform: 500 mL
Procedure:
-
Suspend the thioether intermediate in chloroform in a reaction vessel.
-
Cool the suspension to a temperature between -10°C and -5°C.
-
Slowly add a solution of m-CPBA in chloroform over a period of 3 hours, maintaining the low temperature.[5]
-
After the addition is complete, monitor the reaction by TLC.
-
Once the reaction is complete, quench with a suitable buffer and sodium bicarbonate solution.[5]
-
Separate the organic layer, wash it, and dry it over an anhydrous salt.
-
The crude lansoprazole can be isolated by solvent evaporation and purified by recrystallization.[6]
Pantoprazole
Overall Synthesis Workflow:
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Harnessing the Reactivity of 3-(Chloromethyl)-2-methoxypyridine hydrochloride as a Precision Alkylating Agent
An Application Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of 3-(Chloromethyl)-2-methoxypyridine hydrochloride, a pivotal alkylating agent in modern organic and medicinal chemistry.[1][2] Esteemed for its capacity to introduce the (2-methoxypyridin-3-yl)methyl moiety, this reagent is a cornerstone in the synthesis of complex molecules and pharmaceutical intermediates.[2] The guide elucidates the reagent's fundamental reactivity, offers comprehensive safety and handling protocols, and presents detailed, field-proven methodologies for its application in N-, S-, and O-alkylation reactions. By integrating mechanistic insights with practical, step-by-step protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile compound.
Reagent Overview: Properties and Mechanism
This compound is a valued reagent due to the unique electronic properties of its pyridine scaffold and the reactivity of its chloromethyl group.[3] The pyridine ring, being electron-deficient, influences the reactivity of its substituents, while the chloromethyl group acts as a potent electrophile, readily participating in nucleophilic substitution reactions.[2] This dual functionality makes it an ideal building block for constructing diverse molecular architectures.[3]
Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its effective use and safe storage.
| Property | Value | Source |
| CAS Number | 117934-34-6 | [1][4] |
| Molecular Formula | C₇H₉Cl₂NO | [1][4] |
| Molecular Weight | 194.06 g/mol | [4] |
| Appearance | White to off-white or brown solid | [5] |
| Storage | Store in a cool, dry place under an inert atmosphere (2-8°C recommended) | [4] |
Core Reactivity and Mechanism
The primary utility of this compound lies in its function as an electrophile in Sₙ2 reactions. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. The hydrochloride form necessitates the use of a base in the reaction mixture to first neutralize the HCl and generate the free base of the pyridine, and secondly, to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity.[2]
The general mechanism involves the attack of a nucleophile (Nu⁻) on the electrophilic methylene carbon, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.
Caption: General Sₙ2 mechanism for alkylation.
Critical Safety and Handling Protocols
Safe handling is paramount when working with reactive chemical intermediates. The information synthesized below is derived from multiple safety data sheets (SDS) and should be rigorously followed.[6][7][8][9][10]
Hazard Identification and Precautions
This compound is classified with several hazards that demand stringent safety measures.
-
Hazard Statements:
-
Precautionary Measures:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][9]
-
P270: Do not eat, drink, or smoke when using this product.[6][7]
-
P280: Wear protective gloves, eye protection, and face protection.[6][7][8][9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7][8]
-
Engineering Controls and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood with adequate ventilation to minimize inhalation exposure.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]
-
Skin Protection: Wear a flame-retardant lab coat and compatible chemical-resistant gloves (e.g., nitrile). Ensure all skin is covered.[6][8]
-
Respiratory Protection: Under normal use in a fume hood, respiratory protection may not be required. If dust is generated or exposure limits are exceeded, use a NIOSH-approved respirator.[6][8]
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[6][8][9] The reagent is stable under recommended storage conditions.[10]
-
Disposal: Dispose of waste materials and contaminated containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[6][8]
Application in Synthesis: Protocols and Workflows
The versatility of this compound allows for its use with a broad spectrum of nitrogen, sulfur, and oxygen nucleophiles.
Application 1: N-Alkylation of Amines and Heterocycles
N-alkylation is a foundational method for synthesizing substituted amines and nitrogen-containing heterocycles.[2][11] However, a primary challenge is the potential for over-alkylation, as the product amine can often be more nucleophilic than the starting material.[12][13] Careful control of stoichiometry and reaction conditions is crucial for achieving mono-alkylation.
Protocol 1: General Procedure for N-Alkylation
This protocol describes a representative method for the mono-N-alkylation of a primary or secondary amine.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.0 equivalent) and a suitable anhydrous solvent such as acetonitrile or DMF (approx. 0.1-0.5 M).
-
Base Addition: Add a mild inorganic base, such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equivalents) or an organic base like triethylamine (Et₃N, 2.0 equivalents). Stir the suspension for 15-30 minutes at room temperature.
-
Alkylation: Add this compound (1.0-1.2 equivalents) portion-wise to the stirred suspension.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel to yield the desired N-alkylated product.
Caption: Experimental workflow for N-alkylation.
Application 2: S-Alkylation of Thiols
The S-alkylation reaction is particularly significant as it forms the key thioether linkage in the synthesis of several proton pump inhibitors (PPIs), a major class of drugs used to treat acid-related stomach conditions.[14][15][16] The reaction of a substituted 2-mercaptobenzimidazole with a chloromethylpyridine derivative is a convergent and efficient strategy for building the core structure of drugs like omeprazole and rabeprazole.[15][16][17][18]
Protocol 2: Synthesis of a PPI Thioether Intermediate
This protocol is adapted from common synthetic routes for PPIs.[14][15]
-
Thiolate Formation: In a three-neck flask equipped with a stirrer and reflux condenser, dissolve 2-mercapto-5-methoxybenzimidazole (1.0 equivalent) in a solvent mixture of methanol and water.
-
Base Addition: Add sodium hydroxide (NaOH, 2.0 equivalents) to the solution and stir until a clear solution of the sodium thiolate is formed.
-
Alkylation: Slowly add a solution of the chloromethylpyridine hydrochloride reagent (1.0 equivalent) in methanol to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction for the disappearance of the starting materials by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as dichloromethane, multiple times.[14]
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude thioether product can often be precipitated or crystallized from a solvent like petroleum ether to achieve high purity.[14]
Caption: Key S-alkylation step in PPI synthesis.
Application 3: O-Alkylation of Phenols and Alcohols
The formation of ether linkages via O-alkylation is another important application. This reaction is widely used to modify hydroxyl groups in phenols and alcohols, which can alter the solubility, stability, and biological activity of molecules.[19][20] The reaction typically requires a strong base to deprotonate the hydroxyl group, forming a more potent alkoxide or phenoxide nucleophile.
Protocol 3: General Procedure for O-Alkylation of a Phenol
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the phenol (1.0 equivalent) in an anhydrous aprotic solvent like THF or DMF.
-
Base Addition: Cool the solution in an ice bath (0 °C). Carefully add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equivalents) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas.
-
Alkoxide/Phenoxide Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases, indicating complete formation of the sodium phenoxide.
-
Alkylation: Add this compound (1.0-1.1 equivalents) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) until TLC or LC-MS analysis indicates the reaction is complete.
-
Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of water or saturated ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude ether by column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reactivity | - Insufficiently strong base.- Steric hindrance at the nucleophilic site.- Low reaction temperature. | - For O-alkylation, switch from K₂CO₃ to a stronger base like NaH or KHMDS.- Increase reaction temperature and/or extend reaction time.- Use a more polar aprotic solvent (e.g., DMF, DMSO) to enhance Sₙ2 reaction rates. |
| Over-Alkylation (N-Alkylation) | - The mono-alkylated product is more nucleophilic than the starting amine.- Stoichiometry favors multiple additions. | - Use a larger excess of the starting amine relative to the alkylating agent.- Add the alkylating agent slowly to the reaction mixture.- Consider alternative synthetic routes like reductive amination.[12] |
| Formation of Side Products | - Elimination reaction (E2) if the base is too strong or sterically hindered.- Reaction with solvent (e.g., hydrolysis if water is present). | - Use a non-nucleophilic, moderately strong base (e.g., K₂CO₃, DBU).- Ensure all reagents and solvents are anhydrous.- Perform the reaction at the lowest effective temperature. |
| Difficult Purification | - Product and starting materials have similar polarity.- Presence of quaternary ammonium salts (for N-alkylation). | - Optimize the reaction to drive it to completion to eliminate starting material.- Quaternary salts are often water-soluble; an aqueous wash can help remove them.- Employ alternative purification techniques like preparative HPLC or crystallization. |
References
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- Safety Data Sheet - Biosynth. (2023-11-13).
- PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (2024-12-09).
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- 20.05.1: Alkylation of Amines by Alkyl Halides - Chemistry LibreTexts. (2015-03-17).
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Application Note: Analytical Strategies for Monitoring Reactions of 3-(Chloromethyl)-2-methoxypyridine hydrochloride
Abstract
This document provides a comprehensive guide to the primary analytical techniques for monitoring chemical reactions involving 3-(chloromethyl)-2-methoxypyridine hydrochloride. This key pharmaceutical intermediate is integral to the synthesis of various anti-ulcerative agents, and robust reaction monitoring is critical for ensuring reaction completion, maximizing yield, and minimizing impurity formation.[1] This guide offers detailed protocols and expert insights for researchers, chemists, and process development scientists, focusing on High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) as principal analytical tools.
Introduction: The Importance of Monitoring
This compound is a reactive pyridine derivative widely used as a building block in the pharmaceutical industry.[1] Its primary utility lies in SN2 reactions, where the electrophilic chloromethyl group is targeted by nucleophiles to form critical carbon-heteroatom bonds. A prime example is its role in the synthesis of proton pump inhibitors (PPIs) like omeprazole and pantoprazole.[2][3]
The inherent reactivity of the chloromethyl group, coupled with the basicity of the pyridine ring, presents unique challenges. Incomplete reactions, side-product formation (e.g., hydrolysis, dimerization), and degradation can significantly impact the purity and yield of the final active pharmaceutical ingredient (API). Therefore, implementing precise, real-time or at-line analytical monitoring is not merely beneficial—it is essential for process control and optimization.
This guide explains the causality behind experimental choices for three core analytical techniques, providing actionable protocols to empower researchers to develop robust, self-validating monitoring systems.
Core Analytical Techniques: A Comparative Overview
The choice of analytical method depends on the specific goal, such as quantitative tracking of reactants and products, identification of unknown byproducts, or real-time kinetic analysis.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantitative analysis of reaction progress (at-line), purity assessment. | Robust, highly reproducible, excellent for quantification, widely available. | Not suitable for structural elucidation of unknowns, requires sampling from the reactor. |
| NMR | In-situ (real-time) reaction monitoring, structural confirmation. | Provides real-time kinetic data without disturbing the reaction, rich structural information.[4][5] | Lower sensitivity than HPLC, requires specialized probes for in-situ analysis, complex mixtures can be challenging to resolve. |
| LC-MS | Identification of products, byproducts, and trace impurities. | Unparalleled sensitivity and specificity for compound identification.[6][7] | Primarily qualitative/semi-quantitative unless extensively calibrated, higher cost and complexity. |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the cornerstone for quantitative reaction monitoring. By separating components of the reaction mixture, it allows for the precise measurement of the consumption of the starting material and the formation of the desired product.
3.1. Principle of Separation
For this application, Reversed-Phase HPLC (RP-HPLC) is ideal. The stationary phase is non-polar (e.g., C18), while the mobile phase is polar. The highly polar starting material, this compound, will elute early. As the reaction proceeds, the typically less polar product (formed by replacing the chlorine with a larger, often less polar nucleophile) will have a stronger affinity for the stationary phase and thus a longer retention time. This separation allows for clear, time-resolved quantification.
3.2. Key Experimental Considerations
-
pH Control: The pyridine moiety is basic. To ensure reproducible retention times and sharp peak shapes, the mobile phase pH must be controlled with a buffer. A pH around 7.6 is often effective for related compounds like omeprazole and its impurities.[8][9] This maintains a consistent ionization state for the analyte.
-
Column Choice: A C18 column is the standard choice. For basic compounds that can exhibit peak tailing, columns with end-capping or those designed for high pH stability are beneficial.[10]
-
Wavelength Selection: The pyridine ring is a UV chromophore. A detection wavelength of around 280 nm typically provides a good response for both the starting material and related aromatic products.[9][11]
3.3. Protocol: At-Line Reaction Monitoring by RP-HPLC
This protocol is designed for monitoring a typical SN2 reaction where 3-(chloromethyl)-2-methoxypyridine HCl is reacted with a nucleophile.
Step 1: Sample Preparation
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction vessel at a specific time point (t=0, 1h, 2h, etc.).
-
Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 10 mL) of a suitable solvent to stop the reaction. The diluent should be compatible with the mobile phase (e.g., a 50:50 mixture of acetonitrile and water). This dilution also brings the sample into a suitable concentration range for analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
Step 2: Chromatographic Conditions
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for good separation of polar and non-polar compounds. |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 7.6 | Buffers the mobile phase to ensure consistent analyte ionization and good peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute less polar compounds. |
| Gradient | 0-10 min: 20% to 80% B; 10-12 min: 80% B; 12-15 min: 20% B | A gradient ensures that both the polar starting material and the potentially non-polar product are eluted with good resolution in a reasonable time. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Detection | UV at 280 nm | Good absorbance for the pyridine chromophore.[9][11] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Step 3: Data Analysis
-
Integrate the peak area of the starting material and the product at each time point.
-
Calculate the percent conversion using the relative peak areas: % Conversion = [Area_Product / (Area_Product + Area_StartMaterial)] * 100
-
Plot % Conversion vs. Time to visualize the reaction kinetics.
3.4. Workflow Diagram
Caption: Decision logic for in-situ NMR kinetic studies.
Liquid Chromatography-Mass Spectrometry (LC-MS)
When the goal is to identify unknown impurities or confirm the mass of the expected product, LC-MS is the definitive tool. It couples the separation power of HPLC with the mass-resolving power of mass spectrometry. [6][12] 5.1. Principle of Identification
After chromatographic separation, the eluent is directed into the mass spectrometer source (typically Electrospray Ionization, ESI, for this type of polar molecule). The molecules are ionized, and the mass spectrometer separates these ions based on their mass-to-charge ratio (m/z). This allows for the confident identification of each peak in the chromatogram. For example, the mass of the protonated starting material [M+H]⁺ can be confirmed, and the mass of the product will correspond to the expected molecular weight change from the reaction. Any unexpected peaks can be investigated by their m/z values to hypothesize their structures (e.g., hydrolysis product, dimer, or other side-reaction products).
5.2. Protocol: Byproduct Identification by LC-MS
Step 1: Sample Preparation
-
Take an aliquot from the reaction mixture, preferably after the reaction has run for a significant amount of time or to completion to ensure byproducts are present.
-
Quench and dilute the sample as described in the HPLC protocol (Section 3.3). A final concentration of ~1-10 µg/mL is often sufficient for LC-MS analysis.
-
Use a mobile phase-compatible diluent. It is critical to use volatile buffers (e.g., ammonium acetate or ammonium formate) instead of non-volatile salts like phosphates, which are incompatible with MS. [3] Step 2: LC-MS Conditions
| Parameter | Value | Rationale |
| LC System | UPLC/UHPLC | Provides faster separations and sharper peaks, which is beneficial for MS sensitivity. |
| Column | C18, 2.1 x 50 mm, 1.7 µm | Standard column for fast LC-MS. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acidifier that promotes good ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic phase. |
| Gradient | 2-minute gradient from 5% to 95% B | Rapid screening for reaction mixture components. |
| Flow Rate | 0.6 mL/min | Appropriate for a 2.1 mm ID column. |
| MS Detector | Quadrupole or Q-TOF | |
| Ionization Mode | ESI Positive | Pyridine derivatives readily form [M+H]⁺ ions. |
| Scan Range | 100 - 600 m/z | Covers the expected mass range for starting material, product, and likely dimers. |
Step 3: Data Analysis
-
Extract the ion chromatograms for the theoretical m/z values of the expected starting material and product to confirm their presence.
-
Examine the total ion chromatogram (TIC) for any unexpected peaks.
-
Obtain the mass spectrum for each unknown peak.
-
Use the accurate mass measurement (if using a high-resolution MS like Q-TOF) to propose elemental compositions for the unknown impurities and elucidate their structures.
Conclusion and Method Selection
The effective monitoring of reactions involving this compound is paramount for successful pharmaceutical synthesis. The choice of method should be guided by the analytical question at hand.
-
For routine, quantitative process control and kinetic analysis , HPLC-UV is the robust and reliable workhorse.
-
For fundamental mechanistic studies and real-time kinetics without disturbing the system, in-situ NMR is the most powerful tool.
-
For impurity profiling, byproduct identification, and structural confirmation , LC-MS provides the necessary sensitivity and specificity.
By leveraging these complementary techniques, researchers can gain a comprehensive understanding of their chemical process, leading to optimized reaction conditions, higher yields, and improved purity of the final product.
References
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- Reddit. (2021, March 5).
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- 3. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Develop In-Situ NMR Analysis for Reaction Monitoring [eureka.patsnap.com]
- 6. news-medical.net [news-medical.net]
- 7. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN103592379B - Analytic method of omeprazole related substance - Google Patents [patents.google.com]
- 10. Determination of Omeprazole and Related Compounds [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Troubleshooting & Optimization
Common side reactions with 3-(Chloromethyl)-2-methoxypyridine hydrochloride
Welcome to the technical support guide for 3-(Chloromethyl)-2-methoxypyridine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you anticipate challenges, troubleshoot common side reactions, and optimize your synthetic outcomes.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis. Its utility stems from the presence of a reactive chloromethyl group at the 3-position of an electronically modified pyridine ring. The primary reaction pathway for this compound is nucleophilic substitution at the benzylic-type carbon of the chloromethyl group. However, the interplay between the methoxy substituent and the pyridine nitrogen introduces nuances to its reactivity profile that can lead to unexpected side reactions. This guide provides a comprehensive framework for understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the starting material a hydrochloride salt? What is its implication? A1: The hydrochloride salt form enhances the compound's stability and shelf-life, making it less prone to degradation. However, for most reactions, the pyridine nitrogen must be in its free base form to avoid interfering with the reaction. Therefore, it is critical to use at least one equivalent of a base in your reaction to neutralize the hydrochloride, in addition to any base required to deprotonate your nucleophile.[1][2] Failure to do so is a common cause of low or no product yield.[2]
Q2: How should I properly store and handle this reagent? A2: this compound is a skin, eye, and respiratory irritant.[3][4][5] All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4] The compound can be hygroscopic.[6] Store the reagent in a cool, dry, and well-ventilated area, keeping the container tightly sealed to prevent moisture ingress.[3][6] For long-term storage, storing under an inert atmosphere like argon is recommended.[6]
Q3: What is the primary mechanism of reaction for this compound? A3: The principal reaction is a bimolecular nucleophilic substitution (SN2) at the chloromethyl group.[1][7] The nucleophile attacks the electrophilic carbon, displacing the chloride leaving group in a single, concerted step.[8] The pyridine ring itself is electron-deficient, which can, under certain harsh conditions, make it susceptible to Nucleophilic Aromatic Substitution (SNAr), but this is not the primary pathway for the chloromethyl group.[9][10]
Q4: Can the methoxy group at the 2-position participate in or interfere with the reaction? A4: The 2-methoxy group is generally stable and does not participate directly as a leaving group under standard SN2 conditions. Its primary role is electronic; as an electron-donating group, it can subtly influence the reactivity of the pyridine ring. It does not, however, prevent the desired SN2 reaction at the 3-chloromethyl position.
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Issue | Probable Cause(s) | Recommended Solutions & Explanations |
| Low or No Product Yield | 1. Incomplete Neutralization: The hydrochloride salt was not fully neutralized, leading to a protonated and unreactive pyridine.[2]2. Weak Nucleophile/Base: The chosen base was not strong enough to deprotonate the nucleophile, or the nucleophile itself has low reactivity.3. Low Reaction Temperature: The activation energy for the reaction was not met. | 1. Base Stoichiometry: Ensure at least two equivalents of a suitable base (e.g., K₂CO₃, Et₃N) are used—one to neutralize the HCl salt and one to deprotonate the nucleophile. For very weak nucleophiles, a stronger base like NaH may be necessary.[1][2]2. Reagent Choice: Select a base with a pKa higher than that of the nucleophile. Consider using a more nucleophilic reagent if possible.3. Temperature Adjustment: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Start at room temperature and incrementally heat to 40-80 °C. |
| Formation of Multiple Products (Overalkylation) | The initial product of the reaction is itself nucleophilic and reacts further with the starting material. This is common with primary amines or thiols. | 1. Use Excess Nucleophile: Employ a 2-3 fold excess of the nucleophile to ensure the electrophile is consumed before it can react with the product.2. Inverse Addition: Add the this compound solution slowly to the solution of the nucleophile. This maintains a low concentration of the electrophile throughout the reaction, favoring the desired mono-alkylation. |
| Side Product Corresponding to Ring Substitution (SNAr) | 1. High Reaction Temperature: Forcing conditions can sometimes promote attack on the electron-deficient pyridine ring.[11]2. Very Strong, Unhindered Nucleophile: Potent nucleophiles like alkoxides or amides might attack the ring, especially at elevated temperatures. | 1. Temperature Control: Maintain the lowest effective temperature for the reaction. Avoid prolonged heating at temperatures above 80-100 °C.2. Nucleophile Selection: If SNAr is a persistent issue, consider if a less aggressive nucleophile or different reaction conditions could achieve the same transformation. |
| Product Decomposition or Discoloration | The product or starting material is unstable under the reaction conditions (e.g., strong base, high heat). The compound can thermally decompose into NOx, CO, and HCl.[4] | 1. Lower Temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time.2. Milder Base: Switch from a strong base like NaH or an alkoxide to a milder inorganic base like K₂CO₃ or an organic base like triethylamine.3. Inert Atmosphere: Purge the reaction vessel with an inert gas (N₂ or Ar) to prevent oxidative degradation, which can sometimes be catalyzed by trace metals or air. |
Visualizing Reaction Pathways and Troubleshooting Logic
Understanding the competing reaction pathways is crucial for experimental design. The following diagrams illustrate the desired SN2 pathway versus a potential SNAr side reaction and a logical workflow for troubleshooting common issues.
Optimized Experimental Protocols
The following protocols are designed to maximize the yield of the desired SN2 product while minimizing side reactions.
Protocol 1: General Reaction with Amine and Thiol Nucleophiles
This procedure is suitable for moderately strong nucleophiles like secondary amines (e.g., morpholine) or thiols (e.g., thiophenol).
Materials:
-
This compound
-
Amine or Thiol Nucleophile (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl Acetate (EtOAc)
-
Brine Solution
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine or thiol nucleophile (1.1 eq.) and anhydrous K₂CO₃ (2.2 eq.).
-
Solvent Addition: Add anhydrous DMF to create a stirrable suspension (approx. 0.5 M concentration relative to the limiting reagent).
-
Reagent Addition: Add this compound (1.0 eq.) portion-wise to the stirred suspension at room temperature.
-
Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic solids and rinse the filter cake with a small amount of EtOAc.
-
Extraction: Transfer the filtrate to a separatory funnel and dilute with EtOAc. Wash the organic layer with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure substituted pyridine derivative.[7]
Protocol 2: Reaction with Alcohol Nucleophiles (O-Alkylation)
This procedure is adapted for less reactive alcohol nucleophiles, which often require a stronger base to form the corresponding alkoxide.
Materials:
-
This compound
-
Alcohol Nucleophile (1.2 eq.)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl Ether
Procedure:
-
Setup: To a dry, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add NaH (1.3 eq.). Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, and then place the flask under vacuum to dry.
-
Alkoxide Formation: Add anhydrous THF to the flask, cool to 0 °C using an ice bath, and slowly add the alcohol nucleophile (1.2 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases.
-
Reagent Addition: Re-cool the mixture to 0 °C and add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous DMF or THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 6-24 hours). Gentle heating (40 °C) may be required.
-
Quenching: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation & Purification: Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.[1]
References
-
BenchChem (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. 7
-
CymitQuimica (2022). Safety Data Sheet for 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. 3
-
Gans, E. et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). 11
-
Fisher Scientific (2024). SAFETY DATA SHEET for 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. 4
-
ECHEMI (n.d.). 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride SDS. 12
-
Apollo Scientific (n.d.). 2-(chloromethyl)-3-methylpyridine hydrochloride - SAFETY DATA SHEET. 6
-
Jannat, M. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. 9
-
PubChem (n.d.). 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. National Center for Biotechnology Information. 5
-
Bide Pharmatech (n.d.). This compound CAS NO.117934-34-6. 13
-
BenchChem (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. 1
-
Organic Chemistry Portal (n.d.). Nucleophilic Substitution (SN1, SN2). 8
-
Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. 10
-
BenchChem (2025). Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride. 2
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- 5. 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride | C7H8Cl3NO | CID 44119804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. This compound, CasNo.117934-34-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
Technical Support Center: Optimizing Reactions with 3-(Chloromethyl)-2-methoxypyridine hydrochloride
Welcome to the technical support center for 3-(Chloromethyl)-2-methoxypyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Our goal is to provide you with field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you improve reaction yields and achieve higher product purity.
Part 1: Fundamentals & Reagent Handling
Before initiating any reaction, understanding the stability, handling, and reactivity of your starting material is paramount. This compound is a reactive electrophile, and its proper handling is the first step toward a successful experiment.
Q1: What are the ideal storage and handling conditions for this compound?
A1: Proper storage is critical to maintain the reagent's integrity. It should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen) and refrigerated at 2-8°C.[1] This minimizes degradation from moisture and atmospheric contaminants. For handling, always use this compound in a well-ventilated chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, as it can be an irritant.[3][4]
Q2: What is the fundamental reaction mechanism I should consider, and why is the hydrochloride form used?
A2: The primary reaction is a bimolecular nucleophilic substitution (SN2). The chloromethyl group at the 3-position is an excellent electrophilic site. A nucleophile attacks the methylene carbon, displacing the chloride ion.[5]
The reagent is supplied as a hydrochloride salt to improve its stability and shelf-life. The pyridine nitrogen is protonated, making the compound a more stable, crystalline solid. However, this means that for any reaction, you must use at least one equivalent of a base to neutralize the HCl salt before the desired reaction can proceed.
Part 2: Troubleshooting Poor Reaction Performance
This section addresses the most common issue encountered by users: low or inconsistent yields.
Q3: My N-alkylation reaction yield is very low. What are the most likely causes and how can I fix them?
A3: This is a frequent challenge. Low yields in SN2 reactions with this reagent typically stem from four key areas: the base, the solvent, the temperature, or the nucleophile itself.
1. Inadequate Base Selection or Stoichiometry:
-
Causality: The base has two jobs: neutralize the HCl salt and deprotonate your nucleophile to make it reactive. If the base is too weak or if you don't use enough, the reaction will be slow or may not start at all.
-
Troubleshooting Steps:
-
Neutralization: You need at least 2 equivalents of base if your nucleophile is a primary or secondary amine/thiol (one for the HCl, one for the nucleophile).
-
Base Strength: For many nucleophiles, a moderately strong inorganic base like potassium carbonate (K₂CO₃) is sufficient.[5] However, for less reactive nucleophiles or to accelerate the reaction, a stronger base like sodium hydride (NaH) may be necessary.[6]
-
Solubility: Ensure your base has some solubility in the chosen solvent. Using finely powdered base can increase its surface area and effectiveness.
-
2. Improper Solvent Choice:
-
Causality: The SN2 mechanism is favored by polar aprotic solvents, which can solvate the cation of the base but do not form a strong hydrogen-bonding shell around the nucleophile, leaving it "free" to react.
-
Troubleshooting Steps:
-
Recommended Solvents: Anhydrous N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or Tetrahydrofuran (THF) are excellent choices.[5]
-
Anhydrous Conditions: Water is detrimental. It can quench strong bases like NaH and hydrolyze the starting material. Ensure your solvent and glassware are thoroughly dried before use.[6]
-
3. Sub-optimal Temperature and Reaction Time:
-
Causality: While some reactions proceed at room temperature, many require heating to overcome the activation energy barrier. Conversely, excessive heat or prolonged reaction times can lead to decomposition and side product formation.
-
Troubleshooting Steps:
-
Reaction Monitoring: This is non-negotiable. Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of your starting material.[5] This is the only reliable way to know when the reaction is complete.
-
Gradual Heating: If the reaction is sluggish at room temperature, gradually increase the heat (e.g., to 50-80 °C) while monitoring its progress.[6]
-
4. Nucleophile Reactivity:
-
Causality: The inherent reactivity of your nucleophile plays a major role. Sterically hindered nucleophiles will react more slowly.
-
Troubleshooting Steps:
-
Change Leaving Group: While you cannot change the starting material, if you were synthesizing it yourself from the corresponding alcohol, using a brominating or iodinating agent instead of a chlorinating agent would yield a more reactive electrophile. The general reactivity trend for the leaving group is I > Br > Cl.[6]
-
Troubleshooting Flowchart
Below is a logical workflow to diagnose yield issues.
Caption: Troubleshooting logic for low-yield reactions.
Part 3: Managing Side Reactions and Purification
Q4: I'm seeing multiple spots on my TLC plate. What are common side products and how can I minimize them?
A4: Side product formation is often linked to reaction conditions or the nature of the nucleophile.
-
Over-alkylation: If you are using a primary amine, it can react a second time with the electrophile after the initial N-alkylation, leading to a tertiary amine byproduct.[7] To minimize this, you can try using a large excess of the primary amine or adding the this compound slowly to the reaction mixture.
-
Decomposition: At excessively high temperatures or after very long reaction times, the starting material or product may begin to decompose. This often results in a complex mixture or baseline material on a TLC plate. The best solution is careful reaction monitoring to stop the reaction once the starting material is consumed.[8]
-
Elimination: While less common for this type of substrate, very strong, bulky bases could potentially promote elimination reactions, though this is generally not a major pathway.
Q5: My product is difficult to purify. What strategies do you recommend?
A5: Purification can be challenging due to the basic nature of the pyridine ring in the product.
-
Standard Workup: A typical aqueous workup involves quenching the reaction, extracting with an organic solvent (like ethyl acetate or dichloromethane), washing the organic layer with water and brine, drying, and concentrating.[5]
-
Acid/Base Extraction: If your product is basic (which it likely is), you can use this to your advantage. After the initial extraction, wash the organic layer with a dilute acid (e.g., 1M HCl). Your product will move into the aqueous layer as a salt, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer and re-extract your pure product.
-
Column Chromatography: Silica gel column chromatography is the most common purification method.[5]
-
Tailing: Basic compounds like pyridines often "tail" on silica gel, leading to poor separation. To prevent this, you can add a small amount of a basic modifier, like triethylamine (~1%), to your eluent system.
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol are common starting points for the eluent.
-
Part 4: Experimental Protocols
This section provides a robust, step-by-step protocol for a common application.
Protocol 1: General N-Alkylation with a Secondary Amine
This protocol describes the reaction of this compound with morpholine as a representative secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Morpholine (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq.)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq.) and potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (concentration approx. 0.1-0.5 M).
-
Nucleophile Addition: Add morpholine (1.1 eq.) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir.
-
Monitoring: Monitor the reaction's progress every 1-2 hours using TLC (e.g., 50% Ethyl Acetate in Hexanes). The reaction is complete when the starting chloromethylpyridine spot is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the layers and wash the organic layer sequentially with water and then brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure tertiary amine.
General Reaction Workflow Diagram
Sources
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- 2. static.cymitquimica.com [static.cymitquimica.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: By-product Formation in the Synthesis of Omeprazole Intermediates
Welcome to the Technical Support Center for troubleshooting by-product formation during the synthesis of omeprazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered in the laboratory. Here, we delve into the causality behind experimental outcomes and provide validated protocols to ensure the integrity of your synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during omeprazole synthesis?
A1: The synthesis of omeprazole is a multi-step process prone to the formation of several process-related impurities and degradation products. The most frequently observed by-products include Omeprazole Sulfone, Omeprazole Sulfide, and N-Oxide derivatives of omeprazole and its intermediates.[1][2] These impurities can arise from over-oxidation, incomplete oxidation, or side reactions involving the pyridine and benzimidazole moieties.[1] The European Pharmacopeia monograph for omeprazole lists several impurities that require monitoring, designated as impurities A, B, C, D, E, H, and I.[3]
Q2: What causes the formation of Omeprazole Sulfone?
A2: Omeprazole Sulfone is a classic example of an over-oxidation by-product.[1][2] The final step in omeprazole synthesis is the controlled oxidation of the sulfide intermediate (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole) to a sulfoxide.[4] If the reaction conditions are too harsh or the oxidizing agent is not selective enough, the sulfoxide can be further oxidized to the corresponding sulfone.[2]
Q3: How can I minimize the formation of the Omeprazole Sulfide impurity?
A3: The presence of the Omeprazole Sulfide (also known as pyrmetazole) impurity typically indicates an incomplete oxidation reaction.[1][4] To minimize its formation, ensure that the stoichiometry of the oxidizing agent is appropriate and that the reaction is allowed to proceed to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.[1]
Q4: What leads to the formation of N-Oxide impurities?
A4: N-Oxide impurities can form on the pyridine ring of omeprazole or its intermediates.[1] This can occur during the synthesis of the pyridine intermediate itself, where oxidizing agents are used.[5][6] For instance, the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride often involves an N-oxide intermediate.[6] If the subsequent reduction or rearrangement steps are incomplete, the N-oxide functionality can be carried through to the final product.
II. Troubleshooting Guide: By-product Specific Issues
This section provides a detailed breakdown of common by-product issues and actionable troubleshooting steps.
Issue 1: High Levels of Omeprazole Sulfone Detected
Root Cause Analysis:
Over-oxidation of the sulfoxide is the primary cause. This can be attributed to several factors:
-
Excessive Oxidizing Agent: Using a molar excess of a strong oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can readily lead to sulfone formation.[2][7]
-
Prolonged Reaction Time: Allowing the oxidation reaction to proceed for too long, even with the correct stoichiometry of the oxidizing agent, can result in over-oxidation.
-
Elevated Reaction Temperature: Higher temperatures can increase the rate of the desired oxidation to sulfoxide but can also disproportionately accelerate the over-oxidation to the sulfone.
Troubleshooting Protocol:
-
Optimize Oxidizing Agent Stoichiometry: Carefully control the molar equivalents of the oxidizing agent. Start with a 1:1 molar ratio of the sulfide intermediate to the oxidizing agent and incrementally adjust as needed based on reaction monitoring.
-
Reaction Monitoring: Implement rigorous in-process controls. Use HPLC or TLC to monitor the disappearance of the sulfide starting material and the formation of the omeprazole sulfoxide. The reaction should be quenched as soon as the starting material is consumed to prevent further oxidation.
-
Temperature Control: Maintain a low and consistent reaction temperature. For oxidations with m-CPBA, temperatures around 0°C are often recommended.[7]
-
Choice of Oxidizing Agent: Consider using a milder or more selective oxidizing agent. While m-CPBA is common, other reagents might offer better control.[8]
Data Presentation: Impact of Reaction Conditions on Sulfone Formation
| Oxidizing Agent | Stoichiometry (Oxidant:Sulfide) | Temperature (°C) | Reaction Time (hours) | Observed Sulfone (%) |
| m-CPBA | 1.2 : 1 | 25 | 4 | 15 |
| m-CPBA | 1.05 : 1 | 0 | 2 | < 1 |
| Hydrogen Peroxide | 1.1 : 1 | 10 | 3 | 5 |
| Hydrogen Peroxide | 1.0 : 1 | 0 | 2.5 | < 0.5 |
Note: The data presented in this table is illustrative and will vary based on specific experimental conditions.
Issue 2: Presence of Unreacted Sulfide Intermediate
Root Cause Analysis:
The persistence of the sulfide intermediate is a clear indicator of an incomplete reaction. The primary causes include:
-
Insufficient Oxidizing Agent: An inadequate amount of the oxidizing agent will naturally lead to unreacted starting material.
-
Poor Reagent Quality: The oxidizing agent may have degraded over time, reducing its effective concentration.
-
Suboptimal Reaction Conditions: Low temperatures or insufficient reaction times can slow down the reaction rate, leading to incomplete conversion.
Troubleshooting Protocol:
-
Verify Reagent Purity and Concentration: Ensure the oxidizing agent is of high quality and its concentration is accurately known. For instance, the purity of m-CPBA can vary and should be assayed.
-
Adjust Stoichiometry: If incomplete conversion is consistently observed, a slight excess of the oxidizing agent (e.g., 1.05 to 1.1 equivalents) may be necessary.
-
Optimize Reaction Time and Temperature: Gradually increase the reaction time and/or temperature while carefully monitoring for the formation of the sulfone by-product.
-
Ensure Homogeneity: In heterogeneous reaction mixtures, ensure efficient stirring to maximize contact between the reactants.
Issue 3: Formation of N-Oxide Impurities
Root Cause Analysis:
N-oxide impurities typically originate from the synthesis of the pyridine intermediate, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[6][9]
-
Incomplete Reduction/Rearrangement: The synthesis of this intermediate often proceeds through a pyridine-N-oxide derivative.[5][6] If the subsequent steps to remove the N-oxide functionality are not driven to completion, this impurity will be carried forward.
-
Side Reactions: During the oxidation steps in the synthesis of the pyridine moiety, the nitrogen atom can be inadvertently oxidized.
Troubleshooting Protocol:
-
Purification of Intermediates: It is crucial to purify the 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride intermediate before coupling it with the benzimidazole moiety. Recrystallization or column chromatography can be effective.
-
Optimize N-Oxide Removal Steps: If you are synthesizing the pyridine intermediate in-house, carefully review and optimize the conditions for the deoxygenation or rearrangement reactions.
-
Analytical Characterization of Intermediates: Use analytical techniques such as NMR and Mass Spectrometry to confirm the structure and purity of the pyridine intermediate before proceeding to the next step.
III. Visualizing Reaction Pathways
To better understand the formation of these by-products, the following diagrams illustrate the key reaction pathways.
Diagram 1: Omeprazole Synthesis and Major By-product Formation
Caption: Overall workflow of omeprazole synthesis highlighting the formation of the sulfone by-product.
Diagram 2: Logic Flow for Troubleshooting Sulfone Formation
Caption: A logical workflow for diagnosing and resolving high levels of sulfone by-product.
IV. References
-
Seshadri, R.K., Raghavaraju, T.V., and Chakravarthy, I.E. (2013). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. Scientia Pharmaceutica, 81(2), 437-450. [Link]
-
Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]
-
Esfandyari, M., Heravi, M. M., Tajbakhsh, M., Fotouhi, L., Bamoharram, F. F., & Oskooie, H. A. (2017). H3PW12O40: An Efficient and Green Catalyst for the Facile and Selective Oxidation of Sulfides to Sulfoxides, Applied to the Last Step of the Synthesis of Omeprazole. Catalysis Letters, 147(11), 2848–2855. [Link]
-
Google Patents. (2014). CN103592379B - Analytic method of omeprazole related substance.
-
Kovács, Z., Nagy, Z., & Horváth, P. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International, 27(11). [Link]
-
Reddy, M. N., Kumar, P. S., & Kumar, K. R. (2011). Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. International Journal of Drug Development and Research, 3(4), 314-318. [Link]
-
Iuga, C., Bojiţă, M., & Leucuţa, S. E. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. Farmacia, 57(5), 534-543. [Link]
-
Google Patents. (2017). CN106866629A - The synthetic method of Omeprazole sulphone.
-
Google Patents. (2001). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
-
Veeprho. (n.d.). Omeprazole Impurities and Related Compound. [Link]
-
Google Patents. (2020). CN111303018A - Synthetic method of omeprazole intermediate.
-
Google Patents. (1995). US5386032A - Method of synthesis of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl-1H-benzimidazole (omeprazole).
-
Google Patents. (1995). WO1995012590A1 - Preparation of omeprazole and lansoprazole and intermediates useful therein.
-
Saini, S., Majee, C., Chakraborthy, G. S., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]
-
Varley, A. (2015). Synthesis, structure, and reactivity of Omeprazole and related compounds (Doctoral dissertation, University of Sheffield). [Link]
-
Angus, P. W., Mihaly, G. W., Morgan, D. J., & Smallwood, R. A. (1989). Oxygen dependence of omeprazole clearance and sulfone and sulfide metabolite formation in the isolated perfused rat liver. Biochemical pharmacology, 38(19), 3353–3358. [Link]
-
Patel, K. D., & Patel, H. A. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN Journal of Chemistry, 17(4), 2686-2692. [Link]
-
Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Journal of Anhui Agricultural Sciences, 2006(17), 4065-4066. [Link]
-
Google Patents. (2010). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
-
Google Patents. (2017). CN107382963A - A kind of preparation method of Omeprazole impurity.
-
Saini, S., Majee, C., & Chakraborthy, G. S. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. CN106866629A - The synthetic method of Omeprazole sulphone - Google Patents [patents.google.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN111303018A - Synthetic method of omeprazole intermediate - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. US5386032A - Method of synthesis of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl-1H-benzimidazole (omeprazole) - Google Patents [patents.google.com]
- 8. WO1995012590A1 - Preparation of omeprazole and lansoprazole and intermediates useful therein - Google Patents [patents.google.com]
- 9. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
Technical Support Center: 3-(Chloromethyl)-2-methoxypyridine Hydrochloride Reactions
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 3-(Chloromethyl)-2-methoxypyridine hydrochloride. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) for professionals encountering challenges during reactions with this versatile reagent. As Senior Application Scientists, we combine technical precision with practical, field-tested knowledge to help you navigate the complexities of your synthetic chemistry.
Introduction to this compound
This compound is a key building block in organic synthesis, particularly valued in the pharmaceutical industry for the creation of novel drug candidates. The reactivity of the chloromethyl group allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups onto the pyridine scaffold. However, like many pyridine derivatives, reactions involving this compound can present specific challenges. This guide will address common issues, from low yields to unexpected side products, providing a logical framework for troubleshooting and optimizing your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions
Question: I am performing a nucleophilic substitution reaction with this compound and a nucleophile (e.g., an amine, thiol, or alcohol), but I'm observing very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or non-existent yields in these reactions are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial.
Causality and Expert Insights:
The reactivity of this compound is centered on the electrophilic chloromethyl group. For a successful SN2 reaction, the nucleophile must effectively attack the benzylic-like carbon. Any factors that diminish the nucleophilicity of the attacking species, hinder its access to the reaction site, or degrade the starting material will adversely affect the yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Step-by-Step Guide:
-
Purity of Starting Materials: The purity of your reactants is paramount. Impurities in either the this compound or the nucleophile can introduce competing side reactions.[1]
-
Recommendation: Ensure the purity of your starting materials using techniques like NMR or LC-MS. If necessary, purify the reagents before use. Recrystallization of the hydrochloride salt or purification of the nucleophile may be required.
-
-
Base Selection and Stoichiometry: The starting material is a hydrochloride salt, meaning it is acidic. A base is typically required to neutralize the HCl and deprotonate the nucleophile, activating it for the reaction.[2]
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often used in polar aprotic solvents like DMF or acetonitrile. They are effective but can lead to heterogeneity. Ensure vigorous stirring.
-
Organic Bases (e.g., Triethylamine (Et₃N), DIPEA): These are soluble in a wider range of organic solvents. Use at least two equivalents: one to neutralize the HCl and one to deprotonate the nucleophile.
-
Strong Bases (e.g., NaH, LDA): For weakly nucleophilic alcohols or thiols, a stronger base may be necessary to generate the corresponding alkoxide or thiolate. Exercise caution as these bases can promote side reactions.
-
Recommendation: Start with a milder base like K₂CO₃ or Et₃N. Ensure at least 2.5 equivalents of an inorganic base or 2.0 equivalents of an organic amine base are used.[2]
-
-
Solvent Effects: The choice of solvent is critical as it affects the solubility of reactants and the reaction kinetics.[1]
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are generally good choices for SN2 reactions as they solvate the cation of the base while leaving the nucleophile relatively free to react.
-
Ethereal Solvents (THF, Dioxane): Suitable for reactions with stronger bases like NaH.
-
Recommendation: If solubility is an issue, consider a solvent screen. DMF is often a good starting point for reactions with amine nucleophiles.[2]
-
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or degradation of the product.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Reactions are often run at room temperature to 80 °C. If the reaction is sluggish at room temperature, gradually increase the heat.
-
Issue 2: Formation of Impurities and Side Products
Question: My reaction is producing significant amounts of side products, complicating purification. What are the likely impurities and how can I minimize their formation?
Answer: The formation of side products is a common hurdle. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions:
-
Dimerization/Polymerization: The product, a substituted pyridine, can itself act as a nucleophile, reacting with the starting material to form dimers or oligomers. This is more prevalent with amine products.
-
Over-alkylation: If the nucleophile has multiple reactive sites (e.g., a primary amine), it can react with more than one molecule of the electrophile.
-
Elimination Reactions: While less common for this substrate, strong, sterically hindered bases can potentially promote elimination to form a pyridine methide intermediate, which can then polymerize.
-
Reaction with Solvent: In some cases, solvents like DMF can decompose at elevated temperatures to generate dimethylamine, which can act as a nucleophile.
Mitigation Strategies:
| Strategy | Rationale |
| Control Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the nucleophile to ensure the electrophile is consumed, minimizing self-reaction of the product. |
| Slow Addition | Add the this compound solution dropwise to the solution of the nucleophile and base. This maintains a low concentration of the electrophile, favoring the desired reaction over side reactions. |
| Lower Reaction Temperature | Running the reaction at the lowest effective temperature can help to reduce the rate of side reactions, which often have higher activation energies. |
| Choice of Base | A non-nucleophilic, sterically hindered base like DIPEA can be beneficial in preventing the base itself from competing as a nucleophile. |
Issue 3: Difficult Purification of the Final Product
Question: I am struggling to purify my final product. It seems to co-elute with starting materials or byproducts during column chromatography.
Answer: Purification of pyridine derivatives can be challenging due to their polarity and basicity.[1]
Purification Workflow:
Caption: General purification workflow for pyridine derivatives.
Step-by-Step Guidance:
-
Aqueous Work-up: A proper aqueous work-up is essential to remove inorganic salts and water-soluble impurities.[1]
-
Procedure: After the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride. Extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove residual water.
-
-
Column Chromatography: Silica gel is the most common stationary phase for the purification of these compounds.
-
Tailing: The basic nitrogen of the pyridine ring can interact with the acidic silanol groups of the silica gel, leading to tailing of the product spot on TLC and poor separation during column chromatography.
-
Mitigation: To reduce tailing, add a small amount of a basic modifier to the eluent. Typically, 0.5-1% of triethylamine or ammonia in methanol is added to the mobile phase.
-
Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate) is generally effective. For very polar compounds, a dichloromethane/methanol gradient may be necessary.
-
-
Recrystallization or Trituration: If the product is a solid, recrystallization or trituration can be a highly effective final purification step.
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common solvent systems include ethyl acetate/hexanes, dichloromethane/ether, or ethanol/water.
-
Issue 4: Stability and Storage of this compound
Question: How should I handle and store this compound to ensure its stability?
Answer: Proper handling and storage are critical to maintain the integrity of this reagent.
-
Hygroscopicity: The hydrochloride salt is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Moisture Sensitivity: The chloromethyl group can be susceptible to hydrolysis over time, especially in the presence of moisture, which would lead to the formation of the corresponding hydroxymethyl derivative.
-
Storage Conditions: Store in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.[3][4] A refrigerator (2-8 °C) is a suitable storage location.[3]
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol provides a general procedure for the synthesis of 3-(aminomethyl)-2-methoxypyridine derivatives.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the amine (1.2 equivalents) and potassium carbonate (2.5 equivalents) in anhydrous DMF, add this compound (1.0 equivalent) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 1% Et₃N) to afford the desired product.
Analytical Methods
The progress of reactions and the purity of products can be monitored by a variety of analytical techniques.
| Analytical Technique | Application |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative monitoring of reaction progress and confirmation of product mass.[5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for volatile and thermally stable compounds.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment of the final product. |
References
- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
-
Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
- III Analytical Methods. (n.d.).
-
PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from [Link]
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
-
IJNRD. (2024). “Pyridine: Synthesis, Swiss-ADME and Applications.”. Retrieved from [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 86604-74-2 | Product Name : 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Pyridine Ring Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews. Retrieved from [Link]
-
PubMed. (n.d.). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Retrieved from [Link]
- Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
-
Capot Chemical. (2011). MSDS of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. capotchem.com [capotchem.com]
- 5. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Reactions with 3-(Chloromethyl)-2-methoxypyridine Hydrochloride
Welcome to the technical support resource for 3-(Chloromethyl)-2-methoxypyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for leveraging this versatile reagent in synthesis. As Senior Application Scientists, our goal is to move beyond simple instructions and explain the fundamental principles that govern reaction success, enabling you to optimize conditions with confidence.
Section 1: Foundational Knowledge & FAQs
This section addresses common initial questions regarding the handling, stability, and fundamental reactivity of the reagent.
Q1: What is the primary application of this compound, and what is its core reaction mechanism?
A1: This reagent is primarily used as an alkylating agent to introduce the (2-methoxy-pyridin-3-yl)methyl moiety onto a variety of nucleophiles. This is a crucial building block in medicinal chemistry. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] A nucleophile (e.g., an amine, thiol, or alcohol) attacks the electrophilic methylene carbon, displacing the chloride leaving group.[1] A base is essential to first neutralize the hydrochloride salt and then deprotonate the nucleophile, significantly increasing its reactivity.[2][3]
Sources
Stability of 3-(Chloromethyl)-2-methoxypyridine hydrochloride in different solvents
Welcome to the technical support center for 3-(Chloromethyl)-2-methoxypyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various solvents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For optimal preservation, storage at 2-8°C under an inert atmosphere is recommended.[3] Proper storage is crucial to prevent degradation from moisture and atmospheric contaminants.
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A2: When handling this compound, it is essential to use appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][5] All handling of the solid and its solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.[1]
Solvent Selection and Solution Stability
Q3: I need to prepare a stock solution of this compound. Which solvents are recommended?
A3: For preparing stock solutions, it is best to use aprotic, non-nucleophilic solvents. Recommended options include:
-
Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Aprotic Nonpolar Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF)
These solvents are less likely to react with the electrophilic chloromethyl group. However, even in these solvents, it is advisable to prepare solutions fresh and store them at low temperatures (e.g., -20°C) for short periods.
Q4: Can I use protic solvents like water, methanol, or ethanol?
A4: Protic solvents such as water, methanol, and ethanol are not recommended for preparing stock solutions or for long-term storage of this compound. The chloromethyl group is susceptible to nucleophilic attack by these solvents, leading to hydrolysis or solvolysis. This will result in the formation of the corresponding hydroxymethyl or alkoxymethyl derivatives, thus degrading your starting material. While some related compounds are soluble in water, this does not imply stability.[5][6][7]
Q5: How can I tell if my compound has degraded in solution?
A5: Degradation can be indicated by several observations:
-
Visual Changes: Appearance of cloudiness or precipitation in a previously clear solution.
-
Chromatographic Analysis: Appearance of new peaks in HPLC or LC-MS analysis.
-
Spectroscopic Analysis: Changes in the ¹H NMR spectrum, such as the disappearance of the chloromethyl signal and the appearance of new signals corresponding to the degradation products.
For quantitative analysis of degradation, HPLC and LC-MS/MS are highly sensitive methods.[8]
Troubleshooting Guide
Issue: Inconsistent Experimental Results
Problem: I am seeing variable results in my experiments using a solution of this compound.
Possible Cause: This variability is often due to the degradation of the compound in solution, especially if prepared in advance or in an inappropriate solvent. The reactive chloromethyl group is prone to substitution reactions.
Solution:
-
Solvent Check: Verify that you are using a recommended aprotic, non-nucleophilic solvent. If you must use a protic solvent for your reaction, add the solid this compound directly to the reaction mixture if possible, or prepare the solution immediately before use.
-
Fresh Solutions: Always prepare solutions of this compound fresh for each experiment. Avoid using solutions that have been stored for extended periods, even at low temperatures.
-
Purity Check: Confirm the purity of your solid starting material before preparing solutions. If the solid has been improperly stored, it may have already degraded.
Issue: Unexpected Byproducts in Reaction
Problem: My reaction is producing unexpected side products, and the yield of my desired product is low.
Possible Cause: The solvent may be participating in the reaction. For example, if you are performing a reaction with a nucleophile in a protic solvent like methanol, the methanol can compete with your nucleophile, leading to the formation of the methoxymethyl pyridine derivative as a byproduct.
Solution:
-
Solvent Selection: Choose a solvent that is inert under your reaction conditions. Aprotic solvents are generally a safer choice.
-
Temperature Control: Perform your reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
-
Order of Addition: If possible, add the this compound solution to the reaction mixture containing the other reagents, rather than letting it sit in the reaction solvent.
Degradation Pathway Visualization
The primary degradation pathway in protic or nucleophilic solvents is nucleophilic substitution at the benzylic-like carbon of the chloromethyl group.
Caption: Degradation of 3-(Chloromethyl)-2-methoxypyridine HCl in nucleophilic solvents.
Experimental Protocol: Assessing Solution Stability by ¹H NMR
This protocol provides a straightforward method to assess the stability of this compound in a solvent of your choice over time.
Materials
-
This compound
-
Deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, MeOD-d₄)
-
NMR tubes
-
NMR spectrometer
Procedure
-
Prepare a 0-hour Sample:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Add 0.75 mL of the deuterated solvent and vortex to dissolve.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum immediately. This will be your t=0 reference. The characteristic peak for the chloromethyl protons (-CH₂Cl) is expected around 4.7 ppm.
-
-
Incubate the Solution:
-
Store the NMR tube containing the solution under the conditions you wish to test (e.g., room temperature on the benchtop, or at 4°C in a refrigerator).
-
-
Monitor at Subsequent Time Points:
-
Acquire additional ¹H NMR spectra at various time points (e.g., 2, 4, 8, 24, and 48 hours).
-
-
Analyze the Spectra:
-
Compare the spectra over time. Pay close attention to the integration of the chloromethyl peak.
-
Look for the appearance of new peaks, which would indicate the formation of degradation products. For example, in methanol-d₄, you might see a new peak for the -CH₂OCH₃ group.
-
Calculate the percentage of remaining this compound at each time point by comparing the integration of the chloromethyl peak to a stable internal standard or a non-labile proton on the pyridine ring.
-
Data Interpretation
| Solvent | Expected Stability | Potential Degradation Product |
| DMSO-d₆ | High | - |
| CDCl₃ | High | - |
| D₂O | Low | 3-(Hydroxymethyl)-2-methoxypyridine |
| MeOD-d₄ | Low | 3-(Methoxymethyl)-2-methoxypyridine |
Workflow for Stability Assessment
Caption: Workflow for assessing solvent stability of the compound via ¹H NMR.
By following these guidelines and protocols, you can ensure the integrity of your this compound and achieve more reliable and reproducible experimental results.
References
- CymitQuimica. (2022, November 3).
- Fisher Scientific. (2025, May 1).
- Lead Sciences. This compound.
- Apollo Scientific. 3-(Chloromethyl)pyridine hydrochloride.
- Fisher Scientific. (2024, March 15).
- ChemBK. (2024, April 9). 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride.
- ChemicalBook. (2025, July 24). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
- Raman, N. V. V. S., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-7.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
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- 5. fishersci.pt [fishersci.pt]
- 6. chembk.com [chembk.com]
- 7. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 8. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with 3-(Chloromethyl)-2-methoxypyridine hydrochloride
Welcome to the technical support guide for 3-(Chloromethyl)-2-methoxypyridine hydrochloride. This resource is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this critical intermediate from bench-scale to pilot or manufacturing scale. As a key building block in the synthesis of several proton pump inhibitors (PPIs), including omeprazole and pantoprazole, mastering its reactivity and handling at scale is crucial for efficient and safe drug development.[1][2][3]
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions, structured to address the practical challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the scale-up of reactions involving this compound.
Q1: What are the primary chemical reactivity challenges when scaling up reactions with this compound?
A1: The primary challenge lies in managing the reactivity of the chloromethyl group. This benzylic-type chloride is highly susceptible to nucleophilic substitution (SN2) reactions.[4] At scale, this presents three main issues:
-
Exothermicity: The SN2 reaction is often highly exothermic. What is easily managed in a lab flask with an ice bath can become a dangerous runaway reaction in a large vessel without proper thermal management.[5]
-
Side Reactions: The electrophilic nature of the chloromethyl group can lead to unwanted side reactions, such as reaction with solvents, impurities, or dimerization if the nucleophile concentration is not well-controlled.
-
Hydrolysis: The compound is sensitive to moisture, which can hydrolyze the chloromethyl group to a hydroxymethyl group, leading to yield loss and downstream purification challenges.
Q2: How does the hydrochloride salt form impact the reaction at scale?
A2: The hydrochloride form means the pyridine nitrogen is protonated. This enhances the compound's stability for storage but requires at least one equivalent of a base to be added to the reaction mixture to liberate the free base before the desired reaction can proceed.[4] When scaling up, the choice and addition of this base are critical. A strong, poorly soluble base can create mixing issues and localized "hot spots," while a liquid base added too quickly can contribute to an uncontrolled exotherm.
Q3: What are the critical parameters for storing and handling this material in larger quantities?
A3: To maintain the integrity of this compound, strict storage and handling protocols are necessary.
-
Storage: The compound should be stored in a cool, dry, well-ventilated area in tightly sealed containers to prevent moisture ingress.[6][7]
-
Handling: It is classified as a skin and eye irritant and may cause respiratory irritation.[8][9] Therefore, handling should occur in a well-ventilated area or fume hood, with appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and lab coats.[10] For large quantities, respiratory protection may be necessary.
Q4: Why is my product's impurity profile different at a larger scale compared to the lab?
A4: Impurity profiles often change during scale-up due to differences in physical parameters. Key factors include:
-
Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized areas of high concentration, promoting side reactions like dimerization or over-alkylation.
-
Heat Transfer: Slower heat dissipation in large vessels can lead to higher internal temperatures, accelerating degradation or the formation of thermally-driven byproducts.[5]
-
Extended Reaction Times: Longer processing times at scale can increase the opportunity for slow-forming impurities to develop.
Part 2: Troubleshooting Guide
This guide provides a question-and-answer format to diagnose and solve specific problems encountered during scale-up.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common scale-up issues.
Caption: A systematic workflow for troubleshooting scale-up issues.
Issue 1: Low or Inconsistent Yield
Q: We are experiencing a significant drop in yield (>15%) after moving from a 1L to a 100L reactor. What are the likely causes?
A: A yield drop at this scale is common and typically points to issues with mass and heat transfer.
-
Probable Cause 1: Inefficient Mixing. In a large reactor, surface-level addition of reagents can lead to poor dispersion. The incoming nucleophile can react with itself or degrade before it is fully mixed into the bulk solution.
-
Recommended Action: Implement subsurface addition of the nucleophile solution. Ensure the agitator speed and design are sufficient to provide good turnover without excessive splashing. A process engineering evaluation of the mixing parameters (Reynolds number, etc.) is advisable.
-
-
Probable Cause 2: Thermal Control. Poor heat dissipation can cause the internal temperature to rise, leading to the degradation of the starting material or product.
-
Recommended Action: Reduce the rate of addition of the limiting reagent to allow the reactor's cooling system to keep up. Consider using a more dilute solution to better manage the exotherm. A reaction calorimetry study is highly recommended to quantify the heat of reaction and design a safe addition profile.[11]
-
-
Probable Cause 3: Incomplete Reaction. The reaction may not have reached completion due to insufficient reaction time at the specified temperature, which can be exacerbated by poor mixing.
-
Recommended Action: Monitor the reaction progress using in-process controls (IPC) like HPLC or GC. Do not proceed to workup until the starting material is consumed to the target level.
-
Issue 2: Formation of New or Increased Impurities
Q: On scale-up, we are seeing a new impurity identified as the corresponding alcohol, 2-methoxy-3-(hydroxymethyl)pyridine. How do we prevent this?
A: The presence of the hydroxymethyl analog is a clear indicator of hydrolysis.
-
Probable Cause: Presence of Water. Water can be introduced from several sources that become more significant at scale: insufficiently dried solvents, "wet" reagents (especially bases like NaOH), or atmospheric moisture drawn into the reactor during charging.
-
Recommended Action:
-
Dry Solvents: Ensure all solvents are rigorously dried and their water content is verified (e.g., by Karl Fischer titration) before use.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (Nitrogen or Argon) inside the reactor throughout the entire process, from charging to sampling.
-
Reagent Quality: Use high-purity, anhydrous grades of all reagents. If using aqueous base, ensure the reaction temperature is controlled to minimize the rate of hydrolysis relative to the main reaction.
-
-
Q: We are observing a high molecular weight impurity that we suspect is a dimer. What causes this?
A: Dimer formation typically occurs when the deprotonated nucleophile attacks an already-formed product molecule instead of the starting material.
-
Probable Cause: Localized High Concentration of Nucleophile. This is a classic mixing problem. If the nucleophile is added too quickly or into a poorly agitated zone, its concentration becomes locally very high, increasing the probability of this side reaction.
-
Recommended Action: As with yield issues, the solution is controlled, subsurface addition into a well-agitated vessel. Diluting the nucleophile can also help maintain a lower, more uniform concentration throughout the addition.
-
Issue 3: Product Isolation and Purification Challenges
Q: Our product is precipitating as an oil during the quench/crystallization step, making it difficult to filter. This was not an issue in the lab. Why is this happening?
A: "Oiling out" during crystallization is often a result of differences in cooling rates and impurity profiles at scale.
-
Probable Cause 1: Rapid Cooling. Crash-cooling a large volume can lead to the product precipitating out of solution faster than it can form an ordered crystal lattice, resulting in an amorphous oil.
-
Recommended Action: Implement a controlled cooling profile. Program the reactor's jacket temperature to decrease slowly over several hours. Seeding the batch with a small amount of crystalline product at the appropriate temperature can promote controlled crystal growth.
-
-
Probable Cause 2: Impurities. The presence of even small amounts of impurities can inhibit crystallization.
-
Recommended Action: Review the impurity profile. If hydrolysis or dimer products are present, they may need to be removed before crystallization. Consider an intermediate liquid-liquid extraction or a carbon treatment to remove problematic impurities. The choice of crystallization solvent and anti-solvent is also critical and may need to be re-optimized.[12]
-
Part 3: Experimental Protocols & Data
Key Reaction Pathway Visualization
The core reaction is a nucleophilic substitution, which requires a base to deprotonate the pyridine hydrochloride and the nucleophile.
Caption: General SN2 reaction pathway for 3-(Chloromethyl)-2-methoxypyridine HCl.
Protocol 1: Scaled-Up Synthesis of a Thioether Intermediate
This protocol is a representative example for the reaction of this compound with a thiol, a key step in many PPI syntheses.[13]
Safety Precaution: This reaction is exothermic and involves handling corrosive bases. All operations must be conducted in a suitable reactor with appropriate safety measures, including pressure relief and emergency quenching capabilities.
-
Vessel Preparation: Ensure the primary reaction vessel (e.g., 100L glass-lined reactor) is clean, dry, and purged with nitrogen.
-
Solvent Charge: Charge the reactor with the primary solvent (e.g., 40L of ethanol).
-
Base Charge: Charge the reactor with a solution of sodium hydroxide (e.g., 2.5 kg, ~1.1 eq) in water (e.g., 5L), maintaining a nitrogen atmosphere.
-
Nucleophile Charge: Slowly add the thiol nucleophile (e.g., 5-methoxy-2-mercaptobenzimidazole, ~1.0 eq) to the caustic ethanol solution. Maintain the temperature below 25°C. Stir for 30-60 minutes to ensure complete formation of the thiolate.
-
Reagent Addition: Prepare a solution of this compound (~1.0 eq) in the chosen solvent (e.g., 10L ethanol).
-
Controlled Dosing: Add the solution from step 5 to the reactor via a subsurface addition line over a period of 2-4 hours. Crucially, monitor the internal temperature and ensure it does not exceed the defined limit (e.g., 30-35°C). Adjust the addition rate as needed to control the exotherm.
-
Reaction: Once the addition is complete, maintain the reaction mixture at the target temperature (e.g., 30°C) for an additional 2-4 hours, or until IPC analysis shows completion.
-
Workup: Cool the reaction mixture to 10-15°C. Quench the reaction by adding water (e.g., 50L). The product should precipitate.
-
Isolation: Stir the resulting slurry for 1-2 hours to allow for full precipitation. Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).
-
Washing: Wash the filter cake with a mixture of water and ethanol, followed by a final wash with water to remove inorganic salts.
-
Drying: Dry the product under vacuum at a controlled temperature (e.g., <50°C) until a constant weight is achieved.
Table 1: Solvent & Base Selection for Scale-Up
| Reagent | Type | Recommended for Scale-Up | Pros | Cons & Mitigation Strategies |
| Solvent | Ethanol | Yes | Good solubility for reactants; relatively low toxicity; easy to remove. | Flammable; ensure proper grounding of equipment. |
| Acetonitrile | Yes | Good solvent for SN2; often gives clean reactions. | More toxic than ethanol; requires careful handling and waste disposal. | |
| DMF/DMAc | With Caution | High boiling point; excellent solvating power. | Difficult to remove; potential for decomposition at high temps with bases. Use only when necessary and under strict temperature control. | |
| Base | NaOH / KOH | Yes | Inexpensive; readily available; high reactivity. | Highly corrosive; often used as an aqueous solution, introducing water (mitigate with temperature control). |
| K₂CO₃ | Yes | Milder base; easier to handle than caustics; low solubility can aid workup. | Can be slow; requires good mixing to ensure reaction; can generate CO₂ (ensure adequate venting). | |
| Triethylamine | With Caution | Organic soluble; easy to add as a liquid. | Can be difficult to remove from the product; strong odor. Best for smaller-scale operations or when aqueous conditions must be avoided. |
References
-
White Rose eTheses Online. Synthesis, structure, and reactivity of Omeprazole and related compounds. [Link]
-
Fisher Scientific. SAFETY DATA SHEET 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. [Link]
-
Eureka. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [Link]
-
ResearchGate. Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. [Link]
- Google Patents. Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.pt [fishersci.pt]
- 10. biosynth.com [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis of 3-(Chloromethyl)-2-methoxypyridine Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the comprehensive technical support center for the synthesis and impurity profiling of 3-(Chloromethyl)-2-methoxypyridine hydrochloride. This guide, designed by senior application scientists, provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed analytical protocols to empower you in your experimental work. We move beyond simple step-by-step instructions to explain the underlying chemistry, helping you anticipate challenges, interpret results, and ensure the integrity of your synthesis.
I. Understanding the Core Reaction and Its Challenges
The synthesis of this compound predominantly involves the chlorination of 2-methoxy-3-pyridinemethanol using thionyl chloride (SOCl₂). While seemingly straightforward, this reaction is nuanced, with the potential for several side reactions and impurity formations that can impact yield, purity, and the overall success of your synthesis.
Reaction Pathway:
Caption: General synthesis of 3-(Chloromethyl)-2-methoxypyridine HCl.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of product: Prolonged exposure to high temperatures or moisture. 3. Side reactions: Formation of byproducts such as ethers or over-chlorinated species. 4. Loss during workup: Product loss during extraction or crystallization. | 1. Optimize reaction conditions: Monitor the reaction by TLC or HPLC to determine the optimal time and temperature. A slight excess of thionyl chloride (1.1-1.3 equivalents) is often beneficial[1]. 2. Control temperature and moisture: Maintain a controlled temperature throughout the reaction and workup. Ensure all glassware and solvents are dry. 3. Minimize side reactions: Add the pyridinemethanol solution slowly to the thionyl chloride solution to maintain a low concentration of the alcohol and reduce the likelihood of ether formation. 4. Refine workup procedure: Use an appropriate anti-solvent for precipitation and wash the product with a minimal amount of cold solvent to reduce solubility losses. |
| Product Discoloration (Yellow to Brown) | 1. Formation of colored impurities: Over-chlorination or polymerization of pyridine derivatives can lead to colored byproducts[2]. 2. Residual impurities from starting materials: Impurities in the starting 2-methoxy-3-pyridinemethanol can react to form colored compounds. | 1. Purification: Recrystallize the final product from a suitable solvent system (e.g., isopropanol/ether or acetone/petroleum ether) to remove colored impurities[2]. Activated carbon treatment can also be effective. 2. Use high-purity starting materials: Ensure the purity of the starting alcohol by distillation or recrystallization before use. |
| Presence of Unreacted Starting Material | 1. Insufficient thionyl chloride: A stoichiometric deficiency of the chlorinating agent. 2. Poor mixing: Inefficient stirring leading to localized areas of unreacted starting material. | 1. Adjust stoichiometry: Use a slight excess of thionyl chloride (1.1-1.3 equivalents)[1]. 2. Ensure efficient stirring: Use a properly sized stir bar and an appropriate stir rate to ensure a homogeneous reaction mixture. |
| Formation of Dimeric Ether Impurity | 1. High concentration of starting alcohol: Favors the intermolecular reaction between two molecules of the starting alcohol. | 1. Slow addition: Add the solution of 2-methoxy-3-pyridinemethanol dropwise to the thionyl chloride solution. This maintains a low concentration of the alcohol, minimizing the formation of the dimeric ether byproduct. |
III. Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine in the reaction of alcohols with thionyl chloride?
While not always used in this specific synthesis, the addition of a base like pyridine can alter the reaction mechanism. In the absence of a base, the reaction often proceeds through an SNi (internal nucleophilic substitution) mechanism with retention of stereochemistry. When pyridine is added, it reacts with an intermediate to form a pyridinium salt. The displaced chloride ion then acts as a nucleophile in an SN2 reaction, leading to inversion of stereochemistry. For primary alcohols like 2-methoxy-3-pyridinemethanol, the reaction typically proceeds via an SN2-like mechanism even without a base[3].
Q2: My final product is a sticky solid or oil. How can I induce crystallization?
A sticky or oily product often indicates the presence of impurities or residual solvent. Try the following:
-
Trituration: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexane or diethyl ether) and scratch the inside of the flask with a glass rod to induce crystallization.
-
Solvent/Anti-solvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., isopropanol, acetone) and slowly add an anti-solvent (e.g., hexane, diethyl ether) until the solution becomes cloudy. Allow it to stand to promote crystal formation.
-
Seed Crystals: If available, add a small crystal of pure product to the solution to initiate crystallization.
Q3: How can I confirm the identity and purity of my this compound?
A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify major impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can be used in conjunction with GC or LC to identify impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity and quantifying impurities. A well-developed HPLC method can separate the main product from starting materials, byproducts, and degradation products.
Q4: Is this compound stable?
Chloromethylpyridines can be reactive and are often sensitive to moisture and high temperatures. As a hydrochloride salt, its stability is generally improved. However, it can still undergo hydrolysis back to the corresponding alcohol or react with nucleophiles. It is recommended to store the product in a cool, dry, and inert atmosphere.
IV. Key Impurity Profile
Understanding the potential impurities is critical for developing robust analytical methods and ensuring the quality of your final product.
| Impurity | Structure | Potential Origin |
| 2-methoxy-3-pyridinemethanol | Starting Material | Unreacted starting material due to incomplete reaction. |
| bis(2-methoxy-3-pyridyl)methyl ether | Dimer | Side reaction, particularly with high local concentrations of the starting alcohol. |
| Over-chlorinated species | e.g., 3-(Dichloromethyl)-2-methoxypyridine | Harsh reaction conditions (high temperature, excess chlorinating agent). |
| Pyridine-N-oxide derivatives | N-Oxide | Impurity carried over from the synthesis of the starting material. |
| Hydrolysis Product | 2-methoxy-3-pyridinemethanol | Degradation of the final product due to exposure to moisture. |
Impurity Formation Pathways:
Caption: Key impurity formation pathways in the synthesis.
V. Analytical Protocols
A. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed to separate the main component from its potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 50 mm x 4.6 mm, 3 µm particle size)[4][5].
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 10 | 50 | 50 |
| 15 | 50 | 50 |
| 15.1 | 95 | 5 |
| 20 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.
B. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is useful for identifying volatile impurities and byproducts.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol at a concentration of approximately 1 mg/mL.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.3 (d, 1H, pyridine-H)
-
δ ~7.8 (d, 1H, pyridine-H)
-
δ ~4.8 (s, 2H, -CH₂Cl)
-
δ ~3.9 (s, 3H, -OCH₃)
-
A broad peak for the HCl salt may be observed.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~160 (C-O)
-
δ ~145 (pyridine-C)
-
δ ~140 (pyridine-C)
-
δ ~125 (pyridine-C)
-
δ ~120 (pyridine-C)
-
δ ~55 (-OCH₃)
-
δ ~40 (-CH₂Cl)
-
(Note: Exact chemical shifts may vary depending on concentration and residual solvent.)
VI. References
-
Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism With Alcohols, With And Without Pyridine: Nucleophilic Substitution (SN2) Versus Nucleophilic Substitution With Internal Return (SNi). [Link]
-
Venugopal, N., Reddy, G. V., & Madhavi, V. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 66, 225-229. [Link]
-
ResearchGate. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
-
Google Patents. (2015). Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
-
Google Patents. (2010). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
-
Google Patents. (1999). Preparation of chloromethylpyridine hydrochlorides.
-
Google Patents. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine.
Sources
- 1. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 3. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing dimerization of 3-(Chloromethyl)-2-methoxypyridine hydrochloride
Welcome to the technical support guide for 3-(Chloromethyl)-2-methoxypyridine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. The inherent reactivity of this compound, specifically its tendency to dimerize, can present significant challenges. This guide provides in-depth, experience-based answers to common questions, troubleshooting protocols, and the fundamental chemical principles to empower you to mitigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimerization in this compound?
A1: The dimerization of this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The pyridine nitrogen of one molecule acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on a second molecule. This process results in the formation of a stable pyridinium salt, the "dimer."
The hydrochloride salt form is crucial for stability. The protonation of the highly nucleophilic pyridine nitrogen effectively "protects" it, significantly reducing its ability to participate in this SN2 reaction. However, this protection is pH-dependent. Under neutral or, more critically, basic conditions, the pyridine nitrogen is deprotonated, restoring its nucleophilicity and initiating the dimerization cascade.
Q2: My solid this compound has developed a yellow or brownish tint upon storage. Is this related to dimerization?
A2: Yes, a change in color from white or off-white to yellow or brown is a strong visual indicator of degradation, which often includes dimerization and other side reactions. While the solid hydrochloride salt is generally stable under proper storage conditions, exposure to ambient moisture can be a critical issue.[1][2] Moisture can be absorbed by the hygroscopic solid, creating a localized environment where the pH can shift, potentially initiating dimerization on the surface of the solid particles. This is why stringent control of the storage atmosphere is paramount.
Q3: At what pH does the risk of dimerization significantly increase?
A3: The risk of dimerization increases dramatically as the pH of the solution approaches and surpasses the pKa of the pyridinium ion. For pyridine, the pKa is approximately 5.2. While the methoxy substituent on the target molecule will slightly alter this value, it serves as a good reference point. As a general rule, maintaining the compound in a distinctly acidic environment (pH < 4) is essential to keep the pyridine nitrogen protonated and non-nucleophilic. The moment the solution becomes neutral or basic, the free pyridine base is generated, and the rate of dimerization will accelerate.
Q4: Can I use amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) in reactions involving this reagent?
A4: The use of organic amine bases is strongly discouraged. These bases will deprotonate the pyridinium hydrochloride, liberating the highly reactive free base of 3-(chloromethyl)-2-methoxypyridine. This will almost certainly lead to rapid and extensive dimerization, consuming your starting material and complicating purification. If a base is absolutely required for your reaction, a weaker, non-nucleophilic, inorganic base (e.g., sodium bicarbonate, potassium carbonate) should be used with extreme caution, slow addition, and at low temperatures to minimize the standing concentration of the free pyridine base.
Troubleshooting Guide
Problem 1: Rapid Dimer Formation Detected During Reaction Setup
-
Symptom: Analysis of the reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) shortly after dissolution or addition of other reagents shows a significant amount of a new, more polar spot (dimer) and consumption of the starting material.
-
Root Cause Analysis: The most likely cause is an inappropriate solvent or reagent that has raised the pH of the mixture. This could be a basic impurity in a solvent, the use of an amine base, or reaction with a basic substrate.
-
Corrective Action Protocol:
-
Immediate pH Audit: If possible, carefully test the pH of your reaction mixture.
-
Solvent Purity Check: Ensure your solvents are anhydrous and free from basic impurities. Use freshly opened bottles of high-purity solvents.
-
Reagent Compatibility: Re-evaluate all reagents being added. If a basic component is necessary, consider an alternative synthetic route or a slow, low-temperature addition of a mild inorganic base.
-
Workflow Modification: Dissolve the this compound in an anhydrous, non-polar, aprotic solvent first before adding it to the main reaction vessel. This ensures it remains in its stable hydrochloride form until it is ready to react.
-
Problem 2: Low Yield and Complex Purification Due to Dimer Impurity
-
Symptom: The final product yield is significantly lower than expected, and purification (e.g., column chromatography) is difficult due to a persistent, polar impurity that co-elutes or streaks.
-
Root Cause Analysis: Dimerization has likely occurred throughout the reaction, continuously consuming the starting material. The resulting pyridinium salt (dimer) is often highly polar and can be challenging to separate from other polar products or unreacted starting materials.
-
Preventative Strategy & Protocol:
-
Maintain Acidity: The core principle is to keep the reaction medium acidic for as long as possible. If the reaction allows, consider adding a catalytic amount of a non-nucleophilic acid.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Dimerization, like most reactions, is accelerated by heat.
-
Order of Addition: The order in which reagents are added is critical. A recommended general procedure for coupling with a nucleophile (e.g., a thiol in the synthesis of proton pump inhibitors) is as follows:
-
Dissolve the nucleophilic substrate and a mild inorganic base (e.g., NaHCO₃) in the chosen solvent.
-
Separately, prepare a solution or slurry of the this compound in an anhydrous, aprotic solvent (e.g., toluene, dichloromethane).[3]
-
Add the hydrochloride solution/slurry slowly (dropwise) to the reaction mixture at a controlled, low temperature (e.g., 0-5 °C). This ensures that as the reactive free base is formed, it is immediately consumed by the intended nucleophile, minimizing its opportunity to react with itself.
-
-
Problem 3: Inconsistent Results Between Batches
-
Symptom: The same experimental procedure yields a clean reaction one day and a mixture with significant dimer formation the next.
-
Root Cause Analysis: This often points to subtle, uncontrolled variables. The most common culprits are the quality and age of the this compound and the purity of the solvents.
-
Batch Quality Control & Best Practices:
-
Storage is Key: Always store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place.[2][4][5]
-
Visual Inspection: Before use, visually inspect the solid. Any significant discoloration is a warning sign.
-
Purity Verification: If in doubt, verify the purity of a new or old batch by Nuclear Magnetic Resonance (NMR) spectroscopy or by running a small-scale test reaction.
-
Solvent Management: Use anhydrous solvents from a reliable supplier. Avoid using solvents from bottles that have been open for a long time, as they can absorb atmospheric moisture.
-
Experimental Protocols & Data
Protocol 1: Recommended Storage and Handling
To ensure the long-term stability and reactivity of this compound, adhere to the following storage protocol:
-
Container: Store the compound in its original, tightly sealed container.
-
Atmosphere: Before sealing, flush the container with a dry, inert gas such as argon or nitrogen to displace air and moisture.[5]
-
Temperature: Store in a cool, dry location, away from direct sunlight and heat sources.[5] Refrigeration (<15°C) is recommended.
-
Handling: When weighing and dispensing the solid, do so in a controlled, low-humidity environment (e.g., a glove box or under a stream of inert gas) to minimize exposure to ambient moisture.[1][2][6]
Protocol 2: Analytical Detection of Dimer Formation
Method: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
This method is highly effective for quantifying the monomer and detecting trace amounts of the dimer. A similar compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, has been successfully analyzed using LC-MS/MS.[7]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., Hypersil BDS C18, 50 mm x 4.6 mm, 3 µm)[7] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[7] |
| Mobile Phase B | Acetonitrile[7] |
| Gradient | Isocratic or a shallow gradient depending on other reaction components. A starting point could be 80:20 (A:B).[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection | UV at 210 nm and Mass Spectrometry (Positive Ion Mode)[7] |
| Expected m/z | Monomer (Free Base): [C₇H₈ClNO] + H⁺ |
| Dimer: [C₁₄H₁₅ClN₂O₂]⁺ |
Table 1: Starting parameters for HPLC-MS method development.
Visualizing the Dimerization Pathway
The following diagram illustrates the critical dimerization mechanism and the protective role of protonation.
Caption: The dimerization pathway is initiated by deprotonation.
Recommended Workflow for Coupling Reactions
This workflow is designed to minimize the concentration of the reactive free base at any given time.
Caption: Recommended workflow for minimizing dimerization during reactions.
References
-
PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]
- Gao, F., et al. (2010). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents. CN101648907A.
- He, L. (2017). Synthesis method of proton pump inhibitors. Google Patents. CN106632256A.
- Patel, S. B., et al. (2024). Process Optimization and Green Chemistry Approach During Synthesis and Characterization of 2-Chloromethyl-3,5- Dimethyl-4-Methoxy Pyridine Hydrochloride. Rasayan J. Chem., 17(4), 2067-2074.
-
Reddy, G. S., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 139-143. [Link]
- Zhang, J., et al. (2015). Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. Google Patents. CN104557692A.
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- 7. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 3-(Chloromethyl)-2-methoxypyridine hydrochloride
Introduction
Welcome to the technical support guide for the purification of 3-(Chloromethyl)-2-methoxypyridine hydrochloride. As a key intermediate in the synthesis of various pharmaceutical compounds, achieving high purity of this product is paramount. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1][2] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, leaving impurities behind in the solution (mother liquor).[2][4]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions to help you overcome common challenges and optimize your purification process.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the recrystallization of this compound.
Question: My compound is not dissolving in the hot solvent. What should I do?
Answer: This issue typically arises from one of three causes: an inappropriate solvent choice, an insufficient volume of solvent, or the presence of insoluble impurities.
-
Causality—Solvent Choice: The principle of "like dissolves like" is fundamental in recrystallization.[5][6] this compound is a polar, organic salt. Therefore, it will dissolve best in polar solvents. If you are using a non-polar solvent like hexane or toluene, you are unlikely to achieve dissolution.
-
Recommended Action:
-
Verify Solvent Polarity: Ensure you are using a sufficiently polar solvent. Alcohols (methanol, ethanol, isopropanol) or water are often good starting points for polar hydrochloride salts.[7]
-
Increase Solvent Volume: If the solvent choice is appropriate, you may simply not be using enough of it. Add the solvent in small increments to the boiling solution until the solid dissolves.[8] Be cautious not to add a large excess, as this will reduce your final yield.[9][10]
-
Identify Insoluble Impurities: If a portion of the material dissolves but a small amount of solid remains even after adding a significant amount of hot solvent, you are likely dealing with an insoluble impurity (e.g., dust, inorganic salts).[11] In this case, you should perform a hot gravity filtration to remove the solid particles before allowing the solution to cool.[2][4]
-
Question: The solution has cooled, but no crystals have formed. What went wrong?
Answer: This is a very common problem in recrystallization, often indicating that the solution is not supersaturated or that crystal nucleation has not been initiated.[9]
-
Causality—Excess Solvent: The most frequent reason for crystallization failure is the use of too much solvent.[9][11] If the solution is not saturated with your compound at the cooler temperature, crystals will not form.
-
Recommended Action:
-
Induce Nucleation: First, try to initiate crystal growth. Scratch the inside surface of the flask just below the meniscus with a clean glass rod. The microscopic scratches on the glass provide a nucleation site for crystals to begin forming.[10][11]
-
"Seed" the Solution: If you have a small, pure crystal of the product, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[11]
-
Reduce Solvent Volume: If nucleation techniques fail, gently heat the solution to boil off some of the solvent.[11] Reduce the volume by 10-20%, then allow the solution to cool again. This increases the concentration of your compound, facilitating supersaturation.
-
Cool Further: If crystals still do not appear at room temperature, try cooling the flask in an ice-water bath.[8] Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
-
Question: My product separated as an oil, not as crystals. How can I fix this?
Answer: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, or when its solubility is exceeded so rapidly that it doesn't have time to form an ordered crystal lattice.[9] This is common with compounds that have relatively low melting points or when the solution is cooled too quickly.[4][8]
-
Causality—Cooling Rate & Saturation: Rapid cooling ("shock cooling") is a primary cause of oil formation.[8] Highly concentrated solutions or the use of certain solvent mixtures can also promote this phenomenon.[9]
-
Recommended Action:
-
Re-dissolve and Cool Slowly: Heat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent to prevent immediate re-saturation.[9]
-
Insulate the Flask: Allow the flask to cool as slowly as possible. You can insulate it with glass wool or place the entire apparatus in a warm water bath that is allowed to cool gradually to room temperature. Slow cooling is critical for the formation of well-ordered crystals.[8]
-
Adjust Solvent System: If slow cooling doesn't work, consider changing your solvent. Try a solvent with a lower boiling point or use a larger volume of solvent to reduce the degree of supersaturation upon cooling.
-
Question: The final crystals are colored, but the pure compound should be white. How do I remove the color?
Answer: Colored impurities are common and are often highly polar, conjugated molecules that can get adsorbed onto the surface of your growing crystals.[4]
-
Causality—Adsorption of Impurities: Even small amounts of intensely colored impurities can tint your final product.
-
Recommended Action:
-
Use Activated Charcoal: After dissolving your crude product in the hot solvent, cool the solution slightly to stop it from boiling. Add a very small amount (1-2% by weight of your sample) of activated charcoal (decolorizing carbon) to the solution.[4]
-
Reheat and Filter: Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform Hot Gravity Filtration: You must filter the hot solution through fluted filter paper to remove the fine carbon particles.[2] If this is not done while the solution is hot, your product may crystallize prematurely in the filter paper, leading to significant loss of yield.
-
Proceed with Cooling: Allow the now colorless filtrate to cool slowly as you would normally.
-
Question: My final yield is very low. How can I improve recovery?
Answer: A low yield indicates that a significant amount of your product was lost during the process. This typically happens in one of two places: in the mother liquor or during the hot filtration step.[1][10]
-
Causality—Process Losses:
-
Excess Solvent: Using too much solvent will keep more of your product dissolved in the mother liquor even after cooling.[10]
-
Premature Crystallization: If the solution cools during hot gravity filtration, the product will crystallize on the filter paper and in the funnel stem, preventing it from reaching the collection flask.
-
-
Recommended Action:
-
Use the Minimum Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your compound.[12]
-
Keep Funnel and Flask Hot: During hot filtration, keep the funnel and receiving flask hot to prevent premature crystallization. You can do this by placing them on a steam bath or hot plate, and by pouring a small amount of hot, pure solvent through the filter paper just before filtering your solution.
-
Recover from Mother Liquor: If you suspect significant product remains in the mother liquor, you can try to recover a second crop of crystals. Boil off a portion of the solvent and re-cool the solution. Note that this second crop may be less pure than the first.
-
Wash with Ice-Cold Solvent: When washing the final filtered crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will dissolve some of your product, reducing the yield.[2]
-
Experimental Protocols & Visualizations
Recrystallization Workflow Overview
The following diagram illustrates the general workflow for a successful recrystallization.
Caption: General workflow for purification by recrystallization.
Protocol 1: Single-Solvent Recrystallization (e.g., using Isopropanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirring hotplate and add a small amount of isopropanol. Heat the solvent to a gentle boil while stirring. Continue to add small portions of hot isopropanol until the solid just dissolves.[4]
-
Hot Filtration (if needed): If insoluble impurities remain, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[8]
-
Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper under vacuum. For final drying, place the crystals in a desiccator or a vacuum oven at a mild temperature.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Diethyl Ether)
A mixed-solvent system is used when no single solvent has the ideal solubility properties. You will use a pair of miscible solvents: one in which the compound is soluble (solvent A) and one in which it is insoluble (solvent B, the antisolvent).[4]
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent A (e.g., ethanol).
-
Addition of Antisolvent: While the solution is still hot, add the antisolvent B (e.g., diethyl ether) dropwise until the solution becomes faintly cloudy (turbid). This cloudiness indicates the point of saturation.
-
Clarification: Add a few drops of hot solvent A until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cooling & Isolation: Cover the flask and cool slowly to room temperature, followed by an ice bath, as described in the single-solvent protocol. Collect, wash (using a cold mixture of the two solvents or just the antisolvent), and dry the crystals.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common issues.
Caption: A decision tree for troubleshooting common issues.
Solvent Selection Data
Choosing the correct solvent is the most critical step in recrystallization.[3] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | Very High | Good for many hydrochloride salts, but high boiling point can make drying difficult.[5] |
| Methanol | 65 | High | Good general-purpose polar solvent. Its volatility makes it easy to remove.[5] |
| Ethanol | 78 | High | Excellent general-purpose polar solvent, slightly less polar than methanol.[5] |
| Isopropanol (IPA) | 82 | Medium-High | A common choice for recrystallizing salts. |
| Acetone | 56 | Medium | Can be effective, but its low boiling point may not provide a large solubility differential.[5] |
| Ethyl Acetate | 77 | Medium-Low | May be useful as an antisolvent in a mixed-solvent system.[5] |
| Toluene | 111 | Low | Unlikely to be a good primary solvent but could be used as an antisolvent.[4] |
| Hexane | 69 | Very Low | Unsuitable as a primary solvent; can be used as an antisolvent.[4] |
Frequently Asked Questions (FAQs)
Q1: How do I perform a small-scale trial to find the right solvent? Place a small amount of your compound (20-30 mg) in a test tube. Add a few drops of a potential solvent and heat gently. A good solvent will dissolve the compound when hot but will result in crystal formation when cooled to room temperature and then in an ice bath.[5]
Q2: What are the key characteristics of a good solvent pair for mixed-solvent recrystallization? The two solvents must be completely miscible with each other. The compound to be purified should be highly soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "bad" or "anti-solvent").[4] Common pairs include ethanol/water, ethanol/diethyl ether, and toluene/hexane.[4]
Q3: What safety precautions are essential during recrystallization? Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] Perform recrystallizations in a well-ventilated fume hood, especially when using flammable organic solvents. Never heat a closed system. Be mindful of the flammability of organic solvents and keep them away from ignition sources.
Q4: My compound is a hydrochloride salt. Does this affect solvent choice? Yes. The ionic nature of the hydrochloride salt makes the compound significantly more polar than its freebase form. This generally requires the use of more polar solvents like water or alcohols for effective dissolution.[7] Attempts to recrystallize from non-polar solvents will likely fail.
References
-
University of Colorado Boulder. (n.d.). Recrystallization. 4
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. 9
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. 8
-
Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. 14
-
BenchChem. (2025). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. 11
-
ChemBK. (2024, April 9). 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. 13
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. 1
-
University of California, Irvine. (n.d.). Recrystallization. 5
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. 10
-
Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. 2
- Patel, S. B., et al. (2024). Process Optimization and Green Chemistry Approach During Synthesis and Characterization of 2-Chloromethyl-3,5-Dimethyl-4-Methoxy Pyridine Hydrochloride. International Journal of Pharmaceutical Sciences and Research.
-
Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. 12
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. 7
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. 3
-
Google Patents. (2012). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. 15
-
Lead Sciences. (n.d.). This compound. 16
-
Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride. 17
-
Quora. (2017, February 16). What is the best solvent for recrystallization?. 6
Sources
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- 3. mt.com [mt.com]
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- 16. This compound - Lead Sciences [lead-sciences.com]
- 17. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 3-(Aminomethyl)-2-methoxypyridine: A Comparative Analysis
Welcome to a comprehensive guide on the synthesis of 3-(aminomethyl)-2-methoxypyridine, a valuable heterocyclic building block in medicinal chemistry and drug development. The strategic placement of the aminomethyl and methoxy groups on the pyridine scaffold makes it a key intermediate for constructing complex molecular architectures with potential therapeutic applications.[1]
This document provides an in-depth analysis of the prevalent synthetic strategies, focusing on the reduction of the nitrile precursor, 2-methoxynicotinonitrile. We will objectively compare the most common reduction methodologies—catalytic hydrogenation using Raney® Nickel and chemical reduction via Lithium Aluminum Hydride (LiAlH₄)—supported by established chemical principles and practical insights. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their synthetic campaigns, balancing efficiency, safety, and scalability.
Executive Summary: Synthetic Strategy Overview
The most direct and widely adopted approach to synthesizing 3-(aminomethyl)-2-methoxypyridine involves a two-stage process. The first stage is the construction of the C-substituted pyridine ring to form the key intermediate, 2-methoxy-3-pyridinecarbonitrile (also known as 2-methoxynicotinonitrile). The second, and more critical stage, is the selective reduction of the nitrile group to the primary amine.
The choice of reduction method is paramount and dictates the overall efficiency, safety profile, and scalability of the synthesis. This guide will focus on the validation of two primary methods for the nitrile reduction step.
Caption: Overall synthetic workflow.
Part A: Synthesis of the Precursor: 2-Methoxy-3-pyridinecarbonitrile
A robust synthesis of the nitrile precursor is critical for the overall success of the campaign. An efficient one-pot method has been reported for the synthesis of various 2-methoxypyridine-3-carbonitriles.[2] This approach utilizes the condensation of α,β-unsaturated aldehydes or ketones with propanedinitrile (malononitrile) in a sodium methoxide/methanol system.
Reaction Mechanism: The reaction proceeds via a series of nucleophilic additions and cyclization, driven by the basicity of the methoxide catalyst. The methoxide also serves as the source for the 2-methoxy group through nucleophilic aromatic substitution on an in-situ formed intermediate.
Experimental Protocol: Synthesis of 2-Methoxy-4-methylpyridine-3-carbonitrile[2]
-
Reaction Setup: To a solution of sodium methoxide (prepared from 2.3 g, 0.1 mol of Na in 150 ml of anhydrous methanol), add propanedinitrile (6.6 g, 0.1 mol).
-
Addition of Aldehyde: Stir the mixture for 5 minutes. Dropwise, add crotonaldehyde (7.0 g, 0.1 mol) dissolved in 150 ml of anhydrous methanol over 2 hours.
-
Reaction: Reflux the resulting mixture for 90 minutes.
-
Workup: Remove the solvent under reduced pressure. Dissolve the resulting oil in 250 ml of water and extract with dichloromethane (10 x 50 ml).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent. The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and hexane (1:1) as the eluent to yield the desired product.
Characterization Data for 2-Methoxy-4-methylpyridine-3-carbonitrile[2]
| Parameter | Data |
| Appearance | White Solid |
| Yield | 48% |
| Melting Point | 73-75 °C |
| IR (KBr, cm⁻¹) | 2220 (C≡N), 1590 (C=C, C=N) |
| ¹H NMR (CDCl₃) | δ 2.51 (s, 3H, Me), 4.04 (s, 3H, MeO), 6.84 (d, J=5.3 Hz, 1H, H-C5), 8.18 (d, J=5.3 Hz, 1H, H-C6) |
| ¹³C NMR (CDCl₃) | δ 19.6 (Me), 53.9 (MeO), 96.8 (C3), 113.9 (CN), 117.9 (C5), 149.6 (C6), 154.2 (C4), 164.2 (C2) |
| MS (70 eV) | m/z (%): 148 (48.9) [M+], 147 (100) |
Part B: Comparative Validation of Nitrile Reduction Methods
The reduction of the electron-rich 2-methoxynicotinonitrile to the corresponding primary amine is the pivotal step. The primary challenge is to achieve high conversion and selectivity, avoiding over-reduction or the formation of secondary and tertiary amine impurities. We will now compare two gold-standard methodologies.
Caption: Comparison of reduction pathways.
Route 1: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is a highly efficient, scalable, and atom-economical method for nitrile reduction.[3] Raney® Nickel, a high surface area nickel-aluminum alloy, is a widely used catalyst for this transformation due to its high activity and stability.[4]
Causality of Experimental Choices:
-
Catalyst: Raney® Nickel is chosen for its proven efficacy in nitrile hydrogenation. Its porous structure contains adsorbed hydrogen, which facilitates the reduction under relatively mild conditions.[4]
-
Solvent System: A solution of ammonia in methanol is commonly employed. Methanol is an excellent solvent for the pyridine substrate. The presence of ammonia is crucial; it suppresses the formation of secondary and tertiary amine byproducts by competitively inhibiting the reaction of the intermediate imine with the newly formed primary amine product.
-
Hydrogen Pressure: Moderate to high hydrogen pressure (e.g., 50-100 psi) is typically used to ensure a sufficient concentration of hydrogen on the catalyst surface, driving the reaction to completion.
Generalized Experimental Protocol: Raney® Nickel Reduction
Caution: Raney® Nickel is pyrophoric when dry and must be handled as a slurry under water or a suitable solvent at all times. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[5]
-
Catalyst Preparation: In a hydrogenation vessel, carefully add a slurry of Raney® Nickel (approx. 5-10% by weight of the substrate) in methanol.
-
Reaction Setup: Add a solution of 2-methoxy-3-pyridinecarbonitrile (1.0 eq) in methanolic ammonia (e.g., 7N solution).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 80 psi). Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, the filter cake must not be allowed to dry and should be immediately quenched with copious amounts of water.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified further.
Route 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles, to their corresponding amines.[6] It is a staple reagent in research laboratories for small to medium-scale synthesis.
Causality of Experimental Choices:
-
Reagent: LiAlH₄ is a potent source of nucleophilic hydride (H⁻). The Al-H bond is highly polarized, making the hydride exceptionally reactive towards the electrophilic carbon of the nitrile group.[7]
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are mandatory. LiAlH₄ reacts violently with protic solvents, including water and alcohols.[8]
-
Temperature Control: The reaction is highly exothermic. Initial addition of the substrate to the LAH suspension is typically performed at 0 °C to control the reaction rate and prevent dangerous temperature spikes. The reaction is then often allowed to warm to room temperature or gently refluxed to ensure completion.
-
Workup: A careful, sequential quenching procedure (e.g., Fieser workup) is essential to safely destroy excess LAH and precipitate the aluminum salts, allowing for easy filtration and isolation of the product.
Generalized Experimental Protocol: LiAlH₄ Reduction
Caution: LiAlH₄ is a highly reactive, water-sensitive reagent that can ignite upon contact with moisture. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add LiAlH₄ (approx. 1.5-2.0 eq) and suspend it in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 2-methoxy-3-pyridinecarbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LAH suspension, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Dry the combined filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
Performance Comparison: Raney® Nickel vs. LiAlH₄
| Parameter | Route 1: Raney® Nickel Hydrogenation | Route 2: LiAlH₄ Reduction |
| Reagent/Catalyst | Catalytic amount (5-10 wt%) | Stoichiometric excess (1.5-2.0 eq) |
| Scalability | Excellent; preferred for industrial scale. | Limited; best for lab/pilot scale due to exotherm and safety. |
| Safety | Pyrophoric catalyst requires careful handling.[5] | Highly water-reactive and pyrophoric reagent; requires inert atmosphere and careful workup.[8] |
| Workup | Simple filtration of the catalyst. | Requires careful, multi-step quenching and filtration of aluminum salts. |
| Selectivity | High for primary amine with NH₃ additive. | Generally high, but can reduce other sensitive functional groups if present. |
| Atom Economy | Very high. | Poor; generates significant aluminum salt waste. |
| Cost-Effectiveness | Generally more cost-effective on a large scale. | Reagent is more expensive; significant solvent and disposal costs. |
Purification and Characterization
The final product, 3-(aminomethyl)-2-methoxypyridine, is a basic amine and can be challenging to purify via standard silica gel chromatography due to strong interactions with the acidic silica.[9]
Purification Strategies:
-
Acid-Base Extraction: The crude product can be dissolved in a non-polar organic solvent (e.g., dichloromethane) and extracted with dilute aqueous acid (e.g., 1M HCl). The aqueous layer containing the protonated amine salt is then washed with organic solvent, basified (e.g., with NaOH), and the free amine is re-extracted into an organic solvent.
-
Column Chromatography on Treated Silica: Deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.5-1%) can mitigate streaking and improve separation.[10]
-
Recrystallization of a Salt: The product can be converted to a crystalline salt, such as the dihydrochloride, by treating a solution of the amine with HCl.[11] This salt can then be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).[12][13]
Expected Characterization Data (Based on Structurally Similar Compounds):
-
¹H NMR: The spectrum would be expected to show a singlet for the methoxy protons (~3.9-4.1 ppm), a singlet for the aminomethyl protons (~3.8-4.0 ppm), and three distinct signals in the aromatic region for the pyridine ring protons. The amine protons (NH₂) may appear as a broad singlet.[14]
-
¹³C NMR: Characteristic peaks would include the methoxy carbon (~54 ppm), the aminomethyl carbon (~40-45 ppm), and six distinct signals for the pyridine ring carbons, with the C2 carbon bearing the methoxy group being the most downfield (~164 ppm).[2]
-
IR Spectroscopy: Key stretches would include N-H stretching for the primary amine (two bands, ~3300-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), C=N and C=C stretching for the pyridine ring (~1580-1600 cm⁻¹), and a strong C-O stretch for the methoxy group (~1250 cm⁻¹).
-
Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the free base. A common fragmentation pattern for benzylamines is the loss of the amino group to form a stable pyridyl-methyl cation.
Conclusion
The synthesis of 3-(aminomethyl)-2-methoxypyridine is most effectively achieved via the reduction of 2-methoxy-3-pyridinecarbonitrile. For large-scale, cost-effective, and environmentally conscious production, catalytic hydrogenation using Raney® Nickel is the superior method due to its high atom economy, catalytic nature, and straightforward workup. However, it requires specialized high-pressure equipment and stringent safety protocols for handling the pyrophoric catalyst.
For laboratory-scale synthesis where expediency and equipment availability are priorities, reduction with Lithium Aluminum Hydride offers a reliable, albeit less green, alternative. While powerful, this method demands meticulous attention to safety, particularly the requirement for anhydrous conditions and a carefully controlled workup procedure.
The ultimate choice of method will depend on the specific requirements of the research or development campaign, including scale, available equipment, safety infrastructure, and cost considerations.
References
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A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. (1993). HETEROCYCLES, 36(4), 770. [Link]
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Synthesis of 2-methoxypyridine derivatives: Synthesis, liquid crystalline and photo-physical properties. (2025). Journal of Molecular Structure. [Link]
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Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[15][16]pyridine-1,3-diones. (2016). Russian Journal of Organic Chemistry. [Link]
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Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (2023). Pharmaceuticals. [Link]
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The Role of 2-Methoxynicotinonitrile in Fine Chemical Manufacturing. (n.d.). DC Fine Chemicals. [Link]
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2: Reduction of Organic Compounds (Experiment). (2021). Chemistry LibreTexts. [Link]
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3-Amino-2-methoxypyridine. (n.d.). PubChem. [Link]
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Full Supporting Information for Chapter 6. (n.d.). University of Regensburg. [Link]
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Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Sydney. [Link]
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2-Pyridinecarbonitrile, 4-methoxy-3,5-dimethyl-. (n.d.). Mol-Instincts. [Link]
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Raney nickel. (n.d.). Wikipedia. [Link]
- Process for the preparation on 2-aminomethylpyridine derivatives. (2009).
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Raney Nickel Catalyst. (n.d.). Vineeth Precious. [Link]
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Organic 2 Lab ACHM 223 Experiment - Reduction of Ketones. (2019). YouTube. [Link]
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2-Amino-3-methoxypyridine. (n.d.). PubChem. [Link]
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19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. [Link]
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Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
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Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. (2016). Molecules. [Link]
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6-Methoxy-3-pyridinecarbonitrile. (n.d.). Amerigo Scientific. [Link]
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Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. (2016). National Institutes of Health. [Link]
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Organic Syntheses Procedure. (2019). Organic Syntheses. [Link]
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How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]
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2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]
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Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. [Link]
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HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. [Link]
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13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). Human Metabolome Database. [Link]
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Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. (2019). eScholarship. [Link]
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Hydride Reduction. (n.d.). Chad's Prep. [Link]
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Raney Nickel Reduction Mechanism. (2021). YouTube. [Link]
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Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023). YouTube. [Link]
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Experiment 3 - Reduction of a Ketone. (n.d.). WebAssign. [Link]
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How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. [Link]
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Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Barnard College. [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2019). MDPI. [Link]
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Synthesis and styrene copolymerization of dimethyl and dimethoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. (2022). ChemRxiv. [Link]
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Isolation And Purification Of Substance By Column Chromatography. (2025). ResearchGate. [Link]
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A Comparative Guide to the LC-MS Analysis of 3-(Chloromethyl)-2-methoxypyridine Hydrochloride and its Reaction Products
For researchers, scientists, and professionals in drug development, the robust analysis of reactive intermediates like 3-(Chloromethyl)-2-methoxypyridine hydrochloride is paramount. This versatile building block is integral to the synthesis of a multitude of pharmaceutical compounds. Its purity and the characterization of its reaction products are critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the comprehensive analysis of this compound and its derivatives. The methodologies and insights presented herein are grounded in established analytical principles and data from closely related compounds to provide a scientifically sound framework for your analytical challenges.
The Analytical Imperative: Why High-Fidelity Analysis is Crucial
This compound is a reactive pyridine derivative. The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions, which is the cornerstone of its utility in synthetic chemistry.[1] However, this reactivity also predisposes the compound to potential degradation and the formation of impurities if not handled or synthesized correctly. The presence of even trace amounts of impurities can have significant consequences in drug development, potentially leading to adverse reactions or reduced therapeutic efficacy. Therefore, a highly sensitive and specific analytical method is not just a quality control measure but a fundamental component of drug discovery and development.
The Power of LC-MS: A Superior Analytical Tool
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for the analysis of polar, semi-volatile, and thermally labile compounds like this compound. Its high sensitivity and selectivity allow for the detection and quantification of the main compound and its impurities, even at trace levels.
A Robust LC-MS/MS Method for Halogenated Pyridine Analysis
Experimental Protocol: Proposed LC-MS/MS Method
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Column: A reversed-phase C18 column (e.g., Hypersil BDS C18, 50 mm × 4.6 mm, 3 µm) is a suitable choice.[3]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is recommended to ensure the separation of the main analyte from potential impurities with varying polarities. A starting condition of 95% A to 5% B, ramping to 5% A to 95% B over 10 minutes, followed by a 5-minute hold and a 5-minute re-equilibration is a good starting point.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor ion would be the molecular ion of 3-(Chloromethyl)-2-methoxypyridine ([M+H]⁺), and the product ions would be specific fragments generated by collision-induced dissociation (CID).
Rationale Behind the Method Parameters:
-
C18 Column: The nonpolar stationary phase of a C18 column is well-suited for retaining the moderately polar pyridine derivatives.
-
Ammonium Acetate Buffer: This volatile buffer is compatible with mass spectrometry and helps to control the pH of the mobile phase, ensuring consistent ionization and peak shape.
-
Acetonitrile: A common organic modifier in reversed-phase chromatography that provides good elution strength for the analytes.
-
ESI Positive Mode: The pyridine nitrogen is basic and readily protonated, making positive ion mode ESI a highly sensitive ionization technique for this class of compounds.
-
Tandem Mass Spectrometry (MS/MS): The use of MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing interferences from the sample matrix.
A Comparative Analysis of Analytical Techniques
While LC-MS offers significant advantages, it is essential to understand its performance in the context of other available analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
| Performance Metric | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-UV (HPLC-UV) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection. | Separation of volatile compounds in the gas phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV absorbance detection. |
| Applicability to Analyte | Ideal for polar, non-volatile, and thermally labile compounds. Well-suited for this compound and its polar reaction products. | Requires analytes to be volatile and thermally stable. Derivatization may be necessary for polar compounds, adding complexity and potential for sample loss. | Applicable to compounds with a UV chromophore. Pyridine derivatives absorb UV light, making this a viable but less sensitive technique. |
| Sensitivity | Very high, capable of detecting analytes at picogram to femtogram levels.[4] | High, but generally less sensitive than LC-MS for polar compounds. | Moderate, typically in the nanogram to microgram range. |
| Selectivity | Excellent, especially with tandem MS (MS/MS), which can differentiate between isobaric compounds. | Excellent, provides structural information based on fragmentation patterns. | Limited, co-eluting impurities with similar UV spectra can interfere with quantification. |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.995 | Typically ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% to 102.0% | 95.0% to 105.0% | 98.0% to 102.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 2.0% |
Supporting Data and Insights:
-
LC-MS vs. HPLC-UV: For pyridine derivatives, which are often hydrophilic, HPLC-UV can be challenging due to poor retention on traditional reversed-phase columns.[5] LC-MS, with its superior sensitivity, is better suited for detecting trace-level impurities that might be missed by UV detection.
-
LC-MS vs. GC-MS: While GC-MS is a powerful technique for volatile compounds, the analysis of polar pyridine derivatives can be problematic due to interactions with the stationary phase, leading to peak tailing.[6] Furthermore, the thermal lability of some reaction products could lead to degradation in the hot GC inlet. LC-MS, being a room temperature technique, avoids these issues.
Visualizing the Analytical Workflow
Caption: Workflow for the LC-MS analysis of this compound.
Identifying Potential Reaction Products and Impurities
A comprehensive analytical method must be able to separate and identify not only the starting material but also potential impurities and reaction products. The synthesis of chloromethyl pyridine derivatives can introduce several related substances. For instance, the synthesis of a similar compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, can result in impurities such as the corresponding N-oxide.[7]
Furthermore, the primary reactivity of this compound is nucleophilic substitution at the chloromethyl position.[1] A general reaction scheme is presented below:
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A Comparative Guide to the Characterization of 3-(Chloromethyl)-2-methoxypyridine Hydrochloride and Its Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of pyridine derivatives is a critical step in ensuring the quality, efficacy, and safety of novel chemical entities. Among these, 3-(chloromethyl)-2-methoxypyridine hydrochloride and its analogues are important building blocks in the synthesis of various pharmaceutical compounds. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the comprehensive characterization of this class of molecules. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for robust structural verification.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of molecular structure in solution. Its strength lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For substituted pyridines, NMR is indispensable for differentiating between positional isomers, which often exhibit very similar properties in other analytical methods.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
In-Depth NMR Analysis: A Multi-faceted Approach
A thorough NMR characterization of this compound and its derivatives involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments.
1D NMR: The First Look
-
¹H NMR Spectroscopy: This is typically the initial and most informative experiment. The chemical shifts of the protons on the pyridine ring are highly sensitive to the nature and position of substituents. The electron-withdrawing effect of the nitrogen atom and the substituents (chloromethyl and methoxy groups) will cause the ring protons to resonate in the downfield region of the spectrum. The multiplicity of these signals, arising from spin-spin coupling, provides crucial information about the relative positions of the protons.
-
¹³C NMR Spectroscopy: Complementing the ¹H NMR, the ¹³C spectrum reveals the chemical environment of each carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are also influenced by the substituents, providing another layer of structural confirmation.
2D NMR: Unraveling Complex Connectivity
For more complex derivatives or to resolve any ambiguities from 1D spectra, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for establishing the connectivity of protons within the pyridine ring and any aliphatic side chains.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This powerful technique allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule.
Comparative Analysis with Alternative Techniques
While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves a multi-technique approach. The following table compares NMR with other common analytical methods for the characterization of this compound derivatives.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry, and quantification. | Unambiguous structural determination, non-destructive. | Lower sensitivity compared to MS, requires soluble samples. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | High sensitivity, small sample requirement. | Isomers are often indistinguishable, provides limited structural information on its own. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast, simple sample preparation. | Provides limited information on the overall molecular structure. |
| UV-Vis Spectroscopy | Information about conjugated systems. | Quantitative, simple instrumentation. | Provides limited structural detail, many compounds have similar spectra. |
Experimental Protocols
NMR Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the sample is as pure as possible to avoid interference from impurities.
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. For hydrochloride salts, deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are often good choices.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.
-
Filtration: Filter the sample solution into the NMR tube to remove any particulate matter.
NMR Data Acquisition
The following is a general protocol for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer.
-
Tuning and Matching: Tune and match the NMR probe for the desired nuclei (¹H and ¹³C).
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a standard 1D ¹H spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D ¹³C spectrum.
-
2D NMR Acquisition: Set up and run COSY, HSQC, and HMBC experiments as needed for complete structural assignment.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the characterization of a this compound derivative.
Caption: Workflow for the characterization of pyridine derivatives.
Conclusion
The comprehensive characterization of this compound and its derivatives relies heavily on the power of NMR spectroscopy. While other analytical techniques such as MS, IR, and UV-Vis provide valuable complementary information, only NMR can deliver the detailed structural insights necessary for unambiguous identification and differentiation of isomers. By employing a combination of 1D and 2D NMR experiments and following rigorous experimental protocols, researchers can confidently elucidate the structures of these important pharmaceutical building blocks, ensuring the integrity and quality of their drug development pipeline.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. (n.d.). 3-(chloromethyl)-2-methoxypyridine. Retrieved from [Link]
A Comparative Guide to Pyridine-Based Electrophiles in Nucleophilic Aromatic Substitution for Drug Discovery and Synthesis
For the discerning researcher in organic synthesis and drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs speaks to its significance.[1][2] The strategic functionalization of this heterocycle, often through nucleophilic aromatic substitution (SNAr), is a critical process. This guide provides an in-depth, comparative analysis of common pyridine-based electrophiles, offering both theoretical grounding and practical, data-driven insights to inform your synthetic strategies.
The Mechanistic Heart of the Matter: SNAr on the Pyridine Ring
The inherent electron deficiency of the pyridine ring, a consequence of the electronegative nitrogen atom, makes it particularly susceptible to nucleophilic attack.[3] This contrasts with electron-rich carbocyclic aromatic rings like benzene, which typically require strong electron-withdrawing groups to undergo SNAr. The reaction generally proceeds through a two-step addition-elimination mechanism, involving a high-energy intermediate known as a Meisenheimer complex.[4]
The regioselectivity of nucleophilic attack is a key consideration. Attack is favored at the 2- (ortho) and 4- (para) positions relative to the ring nitrogen.[5] This preference is due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance, a stabilization that is not possible with attack at the 3- (meta) position.[5]
Caption: Generalized mechanism for SNAr on a 2-halopyridine.
A Comparative Analysis of Pyridine-Based Electrophiles
The choice of electrophile is paramount in designing an efficient SNAr reaction. The nature of the leaving group and the activation state of the pyridine ring significantly influence reactivity.
The Halopyridines: A Classic Choice
Halopyridines are the most common electrophiles for SNAr reactions. Their reactivity is influenced by the identity of the halogen, though not in the way one might expect from considering C-X bond strength. The rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[6] Therefore, the reactivity is governed by the electrophilicity of the carbon atom bearing the halogen. The more electronegative the halogen, the more polarized the C-X bond, and the more electrophilic the carbon, leading to a faster reaction.
Table 1: Relative Reactivity of 2-Halopyridines
| Leaving Group | Relative Rate (approx.) | Key Considerations |
| -F | ~300 | Highest reactivity due to fluorine's high electronegativity. Often the best choice for unreactive nucleophiles or sensitive substrates. |
| -Cl | 1 | A good balance of reactivity and cost. Widely available. |
| -Br | ~0.8 | Similar reactivity to chloro derivatives. Can be useful for specific applications or where the chloro analogue is unavailable. |
| -I | <0.1 | Generally the least reactive among the halogens in SNAr. C-I bond is weaker, but the lower electronegativity of iodine makes the carbon less electrophilic. |
Note: Relative rates are approximate and can vary with the nucleophile and reaction conditions. The trend F >> Cl ≈ Br > I is generally observed.
Pyridinium Salts: Enhanced Electrophilicity
Quaternization of the pyridine nitrogen dramatically increases the ring's electron deficiency, rendering it significantly more electrophilic. This makes pyridinium salts powerful electrophiles for SNAr, often enabling reactions that are sluggish or fail with their neutral halopyridine counterparts.
Table 2: Comparison of a Neutral Halopyridine and a Pyridinium Salt
| Electrophile | Leaving Group | Nucleophile | Relative Rate |
| 2-Chloropyridine | -Cl | Piperidine | 1 |
| N-Methyl-2-chloropyridinium ion | -Cl | Piperidine | ~106 - 107 |
Data synthesized from multiple sources to illustrate the dramatic increase in reactivity.
The enhanced reactivity of pyridinium salts can allow for milder reaction conditions and can be particularly useful for activating positions that are otherwise less reactive.[7]
Caption: Relative reactivity of pyridine-based electrophiles.
Experimental Protocols for a Comparative Study
To provide a practical framework for evaluating these electrophiles, a detailed protocol for a comparative kinetic study is presented below. This protocol is designed to be adaptable for various nucleophiles and pyridine electrophiles.
General Procedure for Comparative SNAr Reactions
This procedure outlines the reaction of a pyridine electrophile with a common nucleophile, piperidine, and monitoring by 1H NMR spectroscopy.
Materials:
-
2-Chloropyridine
-
2-Fluoropyridine
-
N-Methyl-2-chloropyridinium iodide (can be synthesized from 2-chloropyridine and methyl iodide)
-
Piperidine
-
Anhydrous DMSO-d6
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Constant temperature NMR probe or water bath
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the internal standard in DMSO-d6 (e.g., 0.05 M).
-
Prepare individual stock solutions of each pyridine electrophile in the internal standard/DMSO-d6 solution (e.g., 0.2 M).
-
Prepare a stock solution of piperidine in the internal standard/DMSO-d6 solution (e.g., 0.4 M).
-
-
Reaction Setup:
-
In an NMR tube, add 0.25 mL of the desired pyridine electrophile stock solution.
-
Equilibrate the NMR tube to the desired reaction temperature (e.g., 50 °C) in the NMR probe.
-
Acquire an initial 1H NMR spectrum (t=0).
-
Add 0.25 mL of the piperidine stock solution to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular intervals (e.g., every 5 minutes).
-
-
Data Analysis:
-
Integrate a characteristic peak for the starting material, the product, and the internal standard in each spectrum.
-
Calculate the concentration of the starting material and product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the starting material versus time to determine the reaction rate.
-
For a pseudo-first-order reaction (with excess nucleophile), a plot of ln[starting material] vs. time will yield a straight line with a slope of -kobs.
-
Caption: Workflow for comparative kinetic analysis of SNAr reactions.
Causality and Trustworthiness in Experimental Design
The choice of an internal standard is crucial for accurate kinetic analysis as it provides a stable reference point for concentration measurements. DMSO is a common solvent for SNAr reactions as it is polar and aprotic, effectively solvating the ionic intermediate without interfering with the nucleophile. Running the reactions under pseudo-first-order conditions (with an excess of the nucleophile) simplifies the kinetic analysis.
Conclusion and Future Directions
The reactivity of pyridine-based electrophiles in SNAr reactions follows a predictable yet nuanced pattern. While fluoropyridines are generally the most reactive neutral species, the activation provided by N-alkylation to form pyridinium salts offers a significant enhancement in electrophilicity. This guide provides a framework for the rational selection of pyridine electrophiles in synthetic and medicinal chemistry projects. Future research in this area may focus on the development of novel activating groups for the pyridine ring and the expansion of the substrate scope to include more complex and sterically hindered nucleophiles.
References
-
SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. Retrieved from [Link]
-
Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 255-264. Retrieved from [Link]
-
Le, C. M., & Sigman, M. S. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science, 13(43), 12753-12760. Retrieved from [Link]
-
Le, C. M., & Sigman, M. S. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Retrieved from [Link]
-
Schuller, M., et al. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem. Retrieved from [Link]
-
Pearson. (2024). SNAr Reactions of Pyridine. Retrieved from [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Retrieved from [Link]
-
Brieaddy, L. E., & Gandler, J. R. (2000). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 65(1), 18-24. Retrieved from [Link]
-
Pyridinium Salts: From synthesis to reactivity and applications. (n.d.). ResearchGate. Retrieved from [Link]
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Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (n.d.). National Institutes of Health. Retrieved from [Link]
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A Comparative Guide to Chloromethylating Agents: The Role of 3-(Chloromethyl)-2-methoxypyridine hydrochloride in Modern Synthesis
In the landscape of pharmaceutical and agrochemical development, the precise introduction of functional groups is paramount. Chloromethylation, the process of attaching a chloromethyl (-CH2Cl) group to a substrate, serves as a cornerstone reaction for building molecular complexity. This guide provides an in-depth comparison between 3-(Chloromethyl)-2-methoxypyridine hydrochloride, a specialized functional group carrier, and traditional chloromethylating agents. We will explore the mechanistic distinctions, safety profiles, and application scopes that guide the rational selection of a reagent for specific synthetic goals.
Understanding the Chloromethylation Landscape
Chloromethylation is a fundamental transformation that converts a C-H, O-H, S-H, or N-H bond into a C-CH2Cl bond. The resulting chloromethyl group is a versatile synthetic handle, primed for subsequent nucleophilic substitution reactions to form carbon-carbon and carbon-heteroatom bonds.
Historically, this transformation has been dominated by methods that install a generic -CH2Cl group onto aromatic systems. However, the evolution of complex target molecules, particularly in drug discovery, has spurred the development of reagents that deliver a pre-functionalized chloromethyl moiety. This compound stands out in this latter class as a key intermediate for a range of important active pharmaceutical ingredients (APIs).
Profile: this compound
This compound is a crystalline solid. Unlike classical agents that perform electrophilic substitution on aromatic rings, this reagent acts as an electrophilic building block in nucleophilic substitution reactions. The molecule's value lies not in its ability to chloromethylate a substrate, but in its capacity to introduce the entire 2-methoxy-3-pyridylmethyl group.
Key Characteristics:
-
Reactivity: The primary mode of reaction is the S_N2 displacement of the chloride by a nucleophile.[1] The hydrochloride form necessitates the use of a base to first liberate the free pyridine and, if required, to deprotonate the incoming nucleophile.[1]
-
Applications: It is a crucial intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that treat acid-related conditions. Prominent examples include omeprazole and pantoprazole.[2][3][4] In these syntheses, the pyridine fragment is typically coupled with a benzimidazole thiol derivative.
-
Handling and Safety: As a solid salt, it has significantly lower volatility and is generally safer to handle than many traditional chloromethylating agents. However, it is classified as a skin and eye irritant.[5][6]
Alternative Chloromethylating Agents: The Classical Approach
Traditional agents are employed to install a chloromethyl group onto an existing molecular scaffold, most commonly an aromatic ring, via electrophilic aromatic substitution.
a) Formaldehyde and Hydrogen Chloride (The Blanc Reaction)
The Blanc reaction is a widely recognized method for the chloromethylation of aromatic compounds.[7] It utilizes inexpensive and readily available reagents: formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride.[7]
-
Mechanism: The reaction proceeds through the in-situ formation of a highly reactive electrophile, the hydroxymethyl cation ([CH2OH]+) or a related species, which is then attacked by the electron-rich aromatic ring. Subsequent reaction with HCl converts the hydroxymethyl group to the final chloromethyl product.
-
Substrate Scope: This method is most effective for activated aromatic rings, such as phenols, anilines, and polyalkylbenzenes.[7][8] Electron-withdrawing groups on the ring can impede or prevent the reaction.[7]
-
Major Disadvantage: The primary drawback of the Blanc reaction is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether (BCME) , under equilibrium conditions. This severe safety risk necessitates stringent controls and has limited its industrial appeal.
b) Chloromethyl Ethers (CMME and BCME)
Chloromethyl methyl ether (CMME) and bis(chloromethyl) ether (BCME) are potent chloromethylating agents.
-
Mechanism: They are powerful electrophiles that react readily with aromatic compounds in the presence of a Lewis acid catalyst in a Friedel-Crafts-type reaction.
-
Advantages: Their high reactivity often allows for milder reaction conditions and can provide high yields where the Blanc reaction may fail.
-
Major Disadvantage: Both CMME and, particularly, BCME are potent human carcinogens with high volatility. Their use is strictly regulated and often avoided in modern process development in favor of safer alternatives.
Head-to-Head Comparison: A Matter of Synthetic Strategy
The choice between this compound and traditional agents is not one of direct replacement but of fundamentally different synthetic strategies. The former is used to donate a specific functional group , while the latter is used to modify an existing ring system .
| Feature | 3-(Chloromethyl)-2-methoxypyridine HCl | Formaldehyde/HCl (Blanc Reaction) | Chloromethyl Ethers (CMME/BCME) |
| Reagent Type | Functional Group Carrier | General Chloromethylating Agent | General Chloromethylating Agent |
| Reaction Type | Nucleophilic Substitution (S_N2) | Electrophilic Aromatic Substitution | Electrophilic Aromatic Substitution |
| Role in Synthesis | Introduces a 2-methoxy-3-pyridylmethyl moiety | Adds a -CH2Cl group to an aromatic ring | Adds a -CH2Cl group to an aromatic ring |
| Substrate | Nucleophiles (thiols, amines, etc.) | Activated Aromatic Compounds | A wide range of Aromatic Compounds |
| Key Advantage | High specificity; introduces a valuable pharmacophore | Low-cost, readily available reagents | High reactivity, often good yields |
| Key Disadvantage | Limited to introducing its specific moiety | Formation of carcinogenic BCME; harsh conditions | Extremely Carcinogenic ; highly regulated |
| Physical Form | Solid | Gaseous/Aqueous Solutions | Volatile Liquids |
| Safety Profile | Irritant; manageable with standard PPE | High Hazard due to BCME formation | Extreme Carcinogen ; requires specialized handling |
Causality in Reagent Selection
The decision-making process for selecting an agent is dictated by the target structure.
Caption: Logical workflow for selecting a chloromethylating strategy.
Experimental Protocols: A Practical Illustration
The following protocols are representative and should be adapted and optimized based on specific substrates and laboratory safety protocols.
Protocol 1: Synthesis of a 3-(Aminomethyl)-2-methoxypyridine Derivative
This protocol demonstrates the use of this compound as an electrophile in an S_N2 reaction.
Materials:
-
This compound (1.0 eq)
-
A primary or secondary amine (e.g., morpholine) (1.1 eq)
-
Anhydrous potassium carbonate (K2CO3) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) and brine
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound and anhydrous K2CO3.
-
Solvent & Nucleophile: Add anhydrous DMF to create a stirrable suspension. Add the amine nucleophile. The causality here is twofold: K2CO3 neutralizes the hydrochloride salt and also acts as a base to deprotonate any amine salt that might form, ensuring the nucleophile is in its free, reactive state.
-
Reaction: Stir the mixture at room temperature (or with gentle heating, e.g., 40-50 °C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with EtOAc (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated NaHCO3 solution, followed by brine. This removes residual DMF and any acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the final product.
Caption: Nucleophilic substitution (S_N2) pathway.
Protocol 2: Chloromethylation of Toluene (Blanc Reaction Example)
This protocol illustrates the classical electrophilic substitution approach. Warning: This reaction should only be performed in a certified chemical fume hood with appropriate safety measures due to the potential formation of BCME.
Materials:
-
Toluene (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Anhydrous Zinc Chloride (ZnCl2) (0.3 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Setup: In a flask equipped with a stirrer, reflux condenser, and a gas inlet tube, combine toluene, paraformaldehyde, and anhydrous ZnCl2.
-
Reaction: Cool the mixture in an ice bath and begin bubbling dry HCl gas through it with vigorous stirring. The HCl and ZnCl2 work in concert to generate the reactive electrophile from paraformaldehyde.
-
Heating: After a period of saturation with HCl at low temperature, slowly warm the mixture to 60-70 °C and maintain for several hours. Monitor the reaction by GC analysis.
-
Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water, 5% NaHCO3 solution, and finally brine until neutral.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting mixture of ortho- and para-chloromethyltoluene can be purified by vacuum distillation.
Caption: Electrophilic Aromatic Substitution (EAS) pathway.
Conclusion and Future Outlook
The comparison between this compound and traditional chloromethylating agents highlights a crucial paradigm in modern organic synthesis: the shift from general, often hazardous, reagents to specialized, safer, and highly specific building blocks.
-
This compound is not a direct competitor to agents like formaldehyde/HCl but rather a superior solution for a different, more specific problem: the targeted installation of the 2-methoxy-3-pyridylmethyl pharmacophore. Its solid state and predictable S_N2 reactivity make it a reliable and safer choice in pharmaceutical process development.
-
Traditional agents , particularly those used in the Blanc reaction, remain useful for simple aromatic systems where cost is a primary driver. However, the significant safety liabilities associated with BCME formation demand careful consideration and often justify the exploration of alternative synthetic routes that avoid chloromethylation altogether.
For researchers, scientists, and drug development professionals, the choice is clear. When the synthetic route calls for the specific pyridine moiety, this compound is the authoritative and logical choice. When a simple chloromethyl group is required on an aromatic ring, a thorough risk assessment must be conducted, and safer, modern alternatives to the classical Blanc reaction should be considered whenever feasible.
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A Comparative Guide to Purity Assessment of Synthesized Omeprazole from 3-(Chloromethyl)-2-methoxypyridine Hydrochloride
This guide provides an in-depth, objective comparison of the purity assessment of omeprazole when synthesized from 3-(chloromethyl)-2-methoxypyridine hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the analytical methodologies required to ensure the quality of the final active pharmaceutical ingredient (API).
Introduction: The Imperative of Purity in Omeprazole Synthesis
Omeprazole, a substituted benzimidazole, is a cornerstone proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. The synthesis of omeprazole is a multi-step process where the potential for impurity generation is significant. These impurities, which can be unreacted starting materials, by-products, or degradation products, can impact the stability, efficacy, and safety of the final drug product. Therefore, a robust and validated analytical framework for purity assessment is not just a regulatory requirement but a scientific necessity.
This guide focuses on a common and effective synthetic route to omeprazole, which involves the coupling of a substituted pyridine moiety with a benzimidazole core, followed by a controlled oxidation. We will dissect the purity assessment of omeprazole synthesized specifically from this compound, comparing it with alternative synthetic strategies and providing detailed experimental protocols for its comprehensive analysis.
The Synthetic Pathway: From Precursors to Omeprazole
The synthesis of omeprazole from this compound is a logical two-step process.[1][3]
-
Nucleophilic Substitution (Thioether Formation): The first step is a classic nucleophilic substitution reaction. The thiolate anion of 2-mercapto-5-methoxybenzimidazole, generated in situ with a base like sodium hydroxide, acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyridine ring. This reaction forms the thioether intermediate, sometimes referred to as pyrmetazole.[1]
-
Controlled Oxidation: The thioether intermediate is then selectively oxidized to the corresponding sulfoxide, which is omeprazole.[3][4] This step is critical and must be carefully controlled to prevent over-oxidation to the undesired sulfone by-product.[4]
Caption: Overall workflow for the synthesis of omeprazole.
Framework for Purity Assessment: A Multi-Modal Approach
A comprehensive purity assessment of synthesized omeprazole relies on a combination of orthogonal analytical techniques. This multi-modal approach ensures that all potential impurities are detected, identified, and quantified, providing a complete picture of the API's quality.
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A Comparative Benchmarking Guide to the Synthesis of Proton Pump Inhibitors
Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders. Their synthesis, a topic of continuous refinement in the pharmaceutical industry, offers a fascinating case study in process chemistry, balancing efficiency, stereoselectivity, and increasingly, environmental sustainability. This guide provides an in-depth comparison of the prevalent synthesis routes for key PPIs, including omeprazole, its (S)-enantiomer esomeprazole, lansoprazole, and pantoprazole. We will dissect the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers and drug development professionals in this field.
The Core Synthetic Strategy: A Two-Act Play
The synthesis of most commercially significant PPIs follows a convergent and logical two-step sequence. This core strategy is the foundation upon which various modifications and optimizations are built.
-
Act I: The Union of Heterocycles - Thioether Formation. The first crucial step involves the nucleophilic substitution reaction between a substituted 2-mercaptobenzimidazole and a functionalized 2-chloromethylpyridine. The thiol group of the benzimidazole, typically activated by a base to form a more nucleophilic thiolate, attacks the electrophilic carbon of the chloromethyl group on the pyridine ring. This reaction forges the key thioether linkage that bridges the two heterocyclic systems.
-
Act II: The Critical Oxidation - Formation of the Sulfoxide. The thioether intermediate is then subjected to a controlled oxidation to form the corresponding sulfoxide. This step is the most critical and synthetically challenging aspect of PPI synthesis. The oxidation must be selective to avoid over-oxidation to the corresponding sulfone, an inactive and undesirable byproduct. Furthermore, for chiral PPIs like esomeprazole, this oxidation must be performed asymmetrically to yield the desired enantiomer in high purity.
dot
Caption: Generalized workflow for the synthesis of proton pump inhibitors.
Benchmarking Synthesis Routes for Key PPIs
Omeprazole: The Racemic Pioneer
The synthesis of omeprazole, the first-in-class PPI, provides a foundational understanding of the general synthetic approach.
Synthesis of the Thioether Intermediate (Pyrmetazole):
The reaction between 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is typically carried out in the presence of a base such as sodium hydroxide in a suitable solvent like methanol or ethanol.[1] The choice of a protic solvent aids in the dissolution of the starting materials and the base facilitates the deprotonation of the thiol to the more reactive thiolate anion.
Oxidation to Omeprazole:
A variety of oxidizing agents can be employed for the conversion of pyrmetazole to omeprazole. A common and effective laboratory-scale reagent is meta-chloroperoxybenzoic acid (m-CPBA).[2][3] This reagent is known for its ability to selectively oxidize sulfides to sulfoxides at controlled temperatures.[4][5] The reaction is typically performed in a chlorinated solvent like dichloromethane.
| Parameter | Thioether Formation | Oxidation with m-CPBA |
| Key Reagents | 2-mercapto-5-methoxybenzimidazole, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl, NaOH | Pyrmetazole, m-CPBA |
| Solvent | Methanol/Water | Dichloromethane |
| Temperature | Reflux | 0°C to room temperature |
| Typical Yield | >90% | ~80-90% |
| Key Consideration | Efficient stirring to ensure homogeneity. | Careful temperature control to minimize sulfone formation. |
Esomeprazole: The Challenge of Asymmetry
Esomeprazole is the (S)-enantiomer of omeprazole and exhibits improved pharmacokinetic and pharmacodynamic properties.[6] Its synthesis necessitates an asymmetric oxidation of the prochiral pyrmetazole intermediate, a significant challenge in process chemistry.
Route A: Catalytic Asymmetric Oxidation
The industrial synthesis of esomeprazole has been dominated by titanium-catalyzed asymmetric oxidation, a method pioneered by Kagan and Sharpless.[6] This process typically involves a chiral titanium complex formed in situ from titanium(IV) isopropoxide and a chiral ligand, most commonly (S,S)-diethyl tartrate ((S,S)-DET).[7][8] Cumene hydroperoxide (CHP) is often used as the terminal oxidant.[7][9] The presence of a base, such as diisopropylethylamine (DIPEA), has been shown to be crucial for achieving high enantioselectivity.[10]
Causality Behind the Method: The titanium-tartrate complex forms a chiral environment around the sulfur atom of the thioether, directing the oxidant to attack from a specific face, thus leading to the preferential formation of one enantiomer. The addition of water and an amine base are critical for the formation of the active catalytic species and for achieving high enantiomeric excess (ee).[10]
Route B: Biocatalytic Asymmetric Oxidation
A greener and highly selective alternative to chemical catalysis is the use of enzymes. Engineered Baeyer-Villiger monooxygenases (BVMOs) have been successfully employed for the asymmetric oxidation of pyrmetazole to esomeprazole.[6] This biocatalytic approach offers several advantages, including high enantioselectivity (>99% ee), mild reaction conditions (ambient temperature and pressure, aqueous media), and the avoidance of heavy metal catalysts.[6]
| Parameter | Catalytic Asymmetric Oxidation (Ti/(S,S)-DET) | Biocatalytic Oxidation (BVMO) |
| Catalyst | Ti(OiPr)₄ / (S,S)-DET | Engineered Baeyer-Villiger Monooxygenase |
| Oxidant | Cumene Hydroperoxide (CHP) | O₂ (with NADPH cofactor recycling) |
| Solvent | Toluene | Aqueous buffer |
| Temperature | ~30°C | Room temperature |
| Typical Yield | ~90% | High conversion |
| Enantiomeric Excess (ee) | >94% | >99% |
| Advantages | Well-established industrial process. | High enantioselectivity, green process. |
| Disadvantages | Use of heavy metals, organic solvents. | Enzyme development and stability can be challenging. |
dot
Caption: Comparison of chemical and biocatalytic routes for esomeprazole synthesis.
Lansoprazole
The synthesis of lansoprazole follows the same fundamental principles. The thioether intermediate is formed by the condensation of 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.[11] For the subsequent oxidation, various methods have been reported, including the use of m-CPBA[1][3] and sodium hypochlorite. The use of sodium hypochlorite in an aqueous medium presents a more environmentally friendly and cost-effective option compared to peroxy acids in chlorinated solvents.
Pantoprazole
The synthesis of pantoprazole involves the condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form the thioether intermediate.[12][13] The oxidation of this intermediate to pantoprazole is commonly achieved using sodium hypochlorite in an aqueous alkaline solution.[12] This method is advantageous for large-scale production due to the low cost and availability of the oxidizing agent.[12]
Experimental Protocols
Synthesis of Pyrmetazole (Omeprazole/Esomeprazole Thioether Intermediate)
-
Reagents and Setup:
-
2-mercapto-5-methoxybenzimidazole
-
2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Sodium hydroxide
-
Methanol
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
-
Procedure:
-
Dissolve sodium hydroxide in methanol in the round-bottom flask.
-
Add 2-mercapto-5-methoxybenzimidazole to the solution and stir until dissolved.
-
Add 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield pyrmetazole.
-
Asymmetric Oxidation of Pyrmetazole to Esomeprazole (Titanium-Catalyzed)
-
Reagents and Setup:
-
Pyrmetazole
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(S,S)-Diethyl tartrate ((S,S)-DET)
-
Diisopropylethylamine (DIPEA)
-
Cumene hydroperoxide (CHP)
-
Toluene
-
Nitrogen-flushed, dry reaction vessel with a magnetic stirrer.
-
-
Procedure:
-
In the reaction vessel under a nitrogen atmosphere, dissolve pyrmetazole in toluene.
-
Add Ti(OiPr)₄ and stir for a few minutes.
-
Add (S,S)-DET and continue stirring.
-
Add a controlled amount of water and stir the mixture at an elevated temperature (e.g., 50-60°C) for about 1 hour to form the active catalyst.
-
Cool the mixture to the reaction temperature (e.g., 30°C).
-
Add DIPEA, followed by the slow, dropwise addition of CHP.
-
Stir the reaction mixture for several hours, monitoring for completion by HPLC.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., aqueous sodium sulfite).
-
Perform an aqueous work-up to remove the catalyst and other water-soluble components.
-
Isolate and purify the esomeprazole from the organic phase, typically through crystallization.
-
Conclusion and Future Perspectives
The synthesis of proton pump inhibitors has evolved significantly, with a clear trend towards more efficient, selective, and sustainable methodologies. While traditional chemical syntheses for racemic PPIs like omeprazole are well-established, the focus for chiral drugs like esomeprazole is shifting towards greener alternatives. Biocatalysis, in particular, holds immense promise for the future of PPI synthesis, offering the potential for highly enantioselective transformations under environmentally benign conditions. For researchers and drug development professionals, a thorough understanding of these diverse synthetic routes is crucial for process optimization, cost reduction, and the development of next-generation PPIs with improved therapeutic profiles. The principles of green chemistry will undoubtedly continue to be a major driving force in shaping the future of pharmaceutical synthesis.
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Scribd. (n.d.). Pantoprazol y Synthesis. Retrieved from [Link]
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A Comparative Guide to the Kinetic Profile of 3-(Chloromethyl)-2-methoxypyridine Hydrochloride in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(Chloromethyl)-2-methoxypyridine Hydrochloride in Synthesis
This compound is a versatile reagent employed in the synthesis of a wide array of pharmaceutical compounds. The strategic placement of the chloromethyl group at the 3-position, coupled with the electronic influence of the 2-methoxy group and the pyridine nitrogen, imparts a unique reactivity profile that is central to its utility. The primary reaction pathway for this compound is nucleophilic substitution, typically proceeding via a bimolecular (SN2) mechanism. This allows for the precise introduction of various functionalities, enabling the construction of complex molecular architectures.
The hydrochloride salt form enhances the compound's stability and handling characteristics. However, it necessitates the use of a base in subsequent reactions to liberate the free base of the pyridine and, in many cases, to deprotonate the incoming nucleophile. Understanding the kinetics of these substitution reactions is paramount for controlling reaction outcomes, minimizing side-product formation, and developing robust and scalable synthetic processes.
Mechanistic Overview and Influencing Factors
The core reactivity of this compound lies in the susceptibility of the benzylic-like carbon of the chloromethyl group to nucleophilic attack. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of this carbon, making it a prime target for a diverse range of nucleophiles.
The SN2 Pathway
The reaction proceeds predominantly through a concerted, one-step SN2 mechanism. This involves the backside attack of a nucleophile on the electrophilic carbon, leading to the simultaneous displacement of the chloride leaving group.
Caption: Generalized SN2 mechanism for the reaction of 3-(chloromethyl)-2-methoxypyridine with a nucleophile.
Key Factors Influencing Reaction Kinetics
Several factors critically influence the rate of nucleophilic substitution on this compound[1][2][3][4][5]:
-
Nucleophile Strength and Concentration: The rate of an SN2 reaction is directly proportional to the concentration of both the substrate and the nucleophile.[4] Stronger, less sterically hindered nucleophiles will generally lead to faster reaction rates.
-
Solvent: Polar aprotic solvents, such as DMF, DMSO, and acetonitrile, are typically preferred for SN2 reactions as they can solvate the cation of the nucleophile's salt without strongly solvating and deactivating the anionic nucleophile.[1]
-
Temperature: Increasing the reaction temperature generally increases the reaction rate by providing more kinetic energy to the reacting molecules to overcome the activation energy barrier.[1][2][3]
-
Base: The presence and strength of the base are crucial for neutralizing the hydrochloride and, if necessary, deprotonating the nucleophile to enhance its nucleophilicity. Common bases include potassium carbonate, triethylamine, and sodium hydride.
-
Steric Hindrance: The accessibility of the electrophilic carbon is a key determinant of the SN2 reaction rate. While the primary nature of the chloromethyl group minimizes steric hindrance, bulky nucleophiles or substituents on the pyridine ring can slow the reaction.
Comparative Kinetic Analysis: Benchmarking Reactivity
While specific kinetic data for this compound is not extensively published, we can infer its reactivity by comparing it to analogous chloromethylated heterocyclic and benzylic systems. The electron-withdrawing nature of the pyridine ring is expected to make the chloromethyl group more electrophilic than that of benzyl chloride. However, the 2-methoxy group, being electron-donating, may slightly attenuate this effect compared to an unsubstituted chloromethylpyridine.
To provide a framework for comparison, the following table presents hypothetical and literature-derived kinetic data for the reaction of various chloromethylated compounds with a common nucleophile, such as piperidine, under standardized conditions.
| Substrate | Relative Rate Constant (k_rel) | Activation Energy (Ea, kJ/mol) | Notes |
| Benzyl Chloride | 1.0 | ~65-75 | Baseline for comparison. |
| 4-(Chloromethyl)pyridine HCl | > 1.0 | Lower than Benzyl Chloride | The electron-withdrawing pyridine ring enhances reactivity. |
| 3-(Chloromethyl)-2-methoxypyridine HCl | > 1.0 (estimated) | Slightly higher than 4-(chloromethyl)pyridine (estimated) | The 2-methoxy group may slightly reduce the activating effect of the ring. |
| 2-(Chloromethyl)pyrimidine HCl | >> 1.0 | Lower than pyridines | The more electron-deficient pyrimidine ring leads to higher reactivity.[6] |
| 1-(Chloromethyl)naphthalene | Variable | Dependent on conditions | Reactivity is influenced by the extended aromatic system.[5][7] |
Note: The data for this compound is estimated based on electronic effects and data from analogous systems. Experimental verification is required.
Experimental Protocols for Kinetic Studies
Accurate determination of reaction kinetics requires precise monitoring of the concentration of reactants and products over time. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for separating and quantifying the components of a reaction mixture, providing a direct measure of reaction progress.
Experimental Protocol: HPLC Monitoring of the Reaction with Piperidine
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Reagents: this compound, piperidine, potassium carbonate, acetonitrile (HPLC grade), and water (HPLC grade).
-
Reaction Setup:
-
In a thermostated reaction vessel, dissolve this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.
-
Allow the mixture to stir for 10 minutes to ensure neutralization.
-
Initiate the reaction by adding piperidine (1.2 eq).
-
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by diluting with a known volume of the mobile phase to stop the reaction.
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate) may be required for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where both the reactant and product have significant absorbance (e.g., 260 nm).
-
Quantification: Generate calibration curves for both 3-(chloromethyl)-2-methoxypyridine and the expected product, 2-methoxy-3-(piperidin-1-ylmethyl)pyridine, to convert peak areas to concentrations.
-
-
Data Analysis: Plot the concentration of the reactant and product as a function of time. From these plots, determine the initial reaction rate and the rate constant.
Caption: Experimental workflow for HPLC-based kinetic analysis.
In Situ Kinetic Monitoring by ¹H NMR Spectroscopy
¹H NMR spectroscopy offers the advantage of monitoring the reaction directly in the NMR tube without the need for quenching. This allows for a more continuous and non-invasive measurement of reaction progress.
Experimental Protocol: ¹H NMR Monitoring
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
In an NMR tube, dissolve this compound and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., acetonitrile-d₃).
-
Add the base (e.g., a non-protic base like a hindered amine to avoid signal overlap) and acquire an initial spectrum.
-
Initiate the reaction by adding the nucleophile (e.g., piperidine) and immediately begin acquiring spectra at regular time intervals.
-
-
Data Acquisition: Acquire a series of ¹H NMR spectra over the course of the reaction.
-
Data Analysis:
-
Identify characteristic signals for the reactant (e.g., the benzylic protons of the chloromethyl group) and the product (e.g., the newly formed benzylic protons adjacent to the nitrogen of the nucleophile).
-
Integrate the area of these signals relative to the internal standard in each spectrum.
-
Convert the relative integral values to concentrations.
-
Plot concentration versus time to determine the reaction rate and rate constant.
-
Caption: Workflow for in situ ¹H NMR kinetic monitoring.
Conclusion and Future Outlook
This guide has provided a comprehensive framework for understanding and investigating the reaction kinetics of this compound. While direct, published kinetic data for this specific compound is sparse, a combination of mechanistic understanding, comparison with analogous systems, and robust experimental protocols using HPLC and NMR spectroscopy can provide the necessary insights for its effective use in synthesis.
The continued exploration of the reactivity of this and other substituted chloromethylpyridines will undoubtedly contribute to the development of more efficient and selective synthetic methodologies for the preparation of novel therapeutic agents. It is the author's hope that the information and protocols presented herein will serve as a valuable resource for researchers in this exciting and important field.
References
- Bhide, B. H., & Patel, M. G. (1984). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 279-284.
- Bhide, B. H., & Patel, M. G. (1984). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 279–284.
-
Chemistry LibreTexts. (2019). 7.4: A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 14.1: Factors that Affect Reaction Rates. Retrieved from [Link]
- MDPI. (2023). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts.
-
Monash University. (n.d.). Factors Affecting Rates of Reaction. Retrieved from [Link]
-
OpenStax. (n.d.). Factors Affecting Reaction Rates. In Chemistry 2e. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
-
UKEssays. (2017). Kinetics Of Nucleophilic Substitutions. Retrieved from [Link]
-
University of Calgary. (n.d.). Factors That Affect the Rate of Reactions. In Introductory Chemistry – 1st Canadian Edition. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]
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A Senior Application Scientist's Guide to Catalysis for Reactions of 3-(Chloromethyl)-2-methoxypyridine hydrochloride
For researchers, medicinal chemists, and process development professionals, 3-(chloromethyl)-2-methoxypyridine hydrochloride is a valuable building block, offering multiple reaction sites for the synthesis of complex pyridine-containing molecules. The strategic selection of a catalyst is paramount to achieving desired outcomes, whether targeting the reactive chloromethyl group or a potential halo-substituent on the pyridine ring. This guide provides an in-depth comparison of catalytic systems for key transformations involving this versatile intermediate, grounded in mechanistic principles and supported by experimental data from analogous systems.
Introduction: The Dual Reactivity of this compound
This compound presents two primary points of reactivity for catalytic transformations:
-
The Chloromethyl Group: This benzylic-like halide is an excellent electrophile for nucleophilic substitution reactions.
-
The Pyridine Ring: While the specific molecule in the topic does not explicitly mention a second halide on the ring, analogous structures used in pharmaceutical synthesis often do. Furthermore, the chloromethyl group itself can sometimes participate in cross-coupling reactions. For the purpose of a comprehensive guide, we will consider the catalytic coupling at a hypothetical chloro-position on the pyridine ring, a common scenario for such building blocks.
This guide will compare catalysts for two major classes of reactions: Nucleophilic Substitution at the chloromethyl position and Palladium- or Nickel-catalyzed Cross-Coupling reactions.
Nucleophilic Substitution at the Chloromethyl Group: A Comparison of Catalytic Strategies
The displacement of the chloride from the chloromethyl group is a facile way to introduce a variety of functionalities.[1] The reaction generally proceeds via an SN2 mechanism, and the choice of catalyst can significantly influence reaction rates, yields, and conditions.[1]
Base-Mediated (Stoichiometric) vs. Phase-Transfer Catalysis (PTC)
A base is essential when using this compound, as it neutralizes the hydrochloride salt and deprotonates the incoming nucleophile.[1] While technically the base is a reagent, its role is intrinsically linked to the catalytic process in PTC.
Base-Mediated Approach: In a homogenous solution, a stoichiometric amount of a soluble organic or inorganic base is used. Common bases include triethylamine (Et3N) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or acetonitrile.[1]
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions between reagents in immiscible phases (e.g., a solid inorganic base and an organic solution of the substrate). The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the nucleophile or hydroxide ion into the organic phase, accelerating the reaction.[2] This often allows for the use of inexpensive and robust inorganic bases like NaOH or K2CO3 and can sometimes be performed under solvent-free conditions.[3]
Comparative Analysis: Base-Mediated vs. Phase-Transfer Catalysis
| Feature | Base-Mediated (e.g., Et3N in DMF) | Phase-Transfer Catalysis (e.g., TBAB/K2CO3) | Rationale & Justification |
| Catalyst | None (Base is stoichiometric) | Quaternary Ammonium Salts (e.g., TBAB, Aliquat 336) | PTC catalysts enhance the rate of biphasic reactions by bringing the reactants together in the same phase. |
| Solvent | Polar Aprotic (DMF, MeCN) | Biphasic (e.g., Toluene/Water) or Solvent-free | PTC allows for the use of less polar, more environmentally benign solvents.[3] |
| Base | Organic amines (Et3N) or soluble carbonates | Inorganic bases (NaOH, K2CO3) | PTC enables the use of cheaper and more atom-economical inorganic bases.[2][3] |
| Temperature | Often requires elevated temperatures | Can often be performed at lower temperatures | The enhanced reactivity in the organic phase under PTC can lead to milder reaction conditions. |
| Work-up | Can be complicated by soluble byproducts | Generally simpler, with easy separation of phases | The catalyst and inorganic salts are typically in the aqueous phase, simplifying purification. |
| Cost-Effectiveness | Can be higher due to solvent and base cost | Generally more cost-effective for large-scale synthesis | Inexpensive bases and solvents, and often higher throughput, contribute to lower costs.[3] |
Experimental Protocols for Nucleophilic Substitution
The following protocols are adapted from established procedures for 3-(chloromethyl)pyridine hydrochloride and serve as a starting point for optimization.[1]
Protocol 1: N-Alkylation with an Amine (Base-Mediated)
-
To a stirred solution of the amine (1.2 equivalents) and triethylamine (2.0 equivalents) in anhydrous DMF, add this compound (1.0 equivalent).
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: S-Alkylation with a Thiol (Phase-Transfer Catalysis)
-
To a vigorously stirred mixture of the thiol (1.1 equivalents), powdered potassium carbonate (2.5 equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB, 5 mol%) in toluene, add this compound (1.0 equivalent).
-
Stir the reaction at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, filter the solid inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Cross-Coupling Reactions: A Comparison of Palladium and Nickel Catalysts
Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds.[2][4][5] The choice between these two metals, along with the selection of appropriate ligands, is critical for achieving high yields and selectivity, especially when dealing with less reactive aryl chlorides.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction, the coupling of an organoboron reagent with a halide, is one of the most widely used C-C bond-forming reactions.[3] For chloropyridine substrates, the choice of catalyst is crucial to overcome the high bond dissociation energy of the C-Cl bond.
Palladium Catalysis: Modern palladium catalysis for Suzuki-Miyaura couplings of aryl chlorides relies on the use of electron-rich, bulky phosphine ligands. These ligands promote the oxidative addition of the C-Cl bond to the Pd(0) center, which is often the rate-limiting step.[3] Pre-formed catalysts or in situ generated catalysts from a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) and a ligand are commonly used.
Nickel Catalysis: Nickel catalysts are often more reactive towards aryl chlorides than their palladium counterparts and are a more cost-effective option.[5] Nickel catalysis can sometimes proceed through different mechanisms, including radical pathways, which can be advantageous for certain substrates.[6][7]
Comparative Analysis: Palladium vs. Nickel for Suzuki-Miyaura Coupling of Chloropyridines
| Feature | Palladium Catalysis | Nickel Catalysis | Rationale & Justification |
| Typical Catalyst | Pd(OAc)2 or Pd2(dba)3 + Ligand | NiCl2(ligand)2 or Ni(COD)2 + Ligand | Nickel is more readily oxidized, facilitating the initial step with aryl chlorides. |
| Ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) | Phosphines, N-heterocyclic carbenes (NHCs), or bipyridine-type ligands | Ligand choice is critical to stabilize the metal center and promote reductive elimination. |
| Reaction Conditions | Typically higher temperatures (80-120 °C) | Can often be performed at lower temperatures | The higher reactivity of nickel can allow for milder conditions. |
| Functional Group Tolerance | Generally very broad | Can be more sensitive to certain functional groups | Palladium's broader functional group tolerance is a key advantage in complex molecule synthesis. |
| Cost | Higher | Lower | Nickel is a more earth-abundant and less expensive metal than palladium. |
Protocol 3: Suzuki-Miyaura Coupling of a Chloropyridine Derivative (Palladium-catalyzed)
-
To an oven-dried vial, add the chloropyridine (1.0 equivalent), arylboronic acid (1.5 equivalents), potassium phosphate (K3PO4, 2.0 equivalents), Pd(OAc)2 (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water (typically a 10:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a palladium- or nickel-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[4][5] This reaction is of immense importance in the pharmaceutical industry for the synthesis of arylamines.
Palladium Catalysis: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of aryl chlorides requires electron-rich and bulky phosphine ligands to facilitate the oxidative addition step. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required.
Nickel Catalysis: Nickel-catalyzed amination of aryl chlorides has emerged as a powerful alternative to palladium-based systems.[2][5] These reactions can often be performed under milder conditions and are tolerant of a wide range of functional groups.[4][5]
Comparative Analysis: Palladium vs. Nickel for Buchwald-Hartwig Amination of Chloropyridines
| Feature | Palladium Catalysis | Nickel Catalysis | Rationale & Justification |
| Typical Catalyst | Pd source + bulky phosphine ligand | Air-stable Ni(II) precatalyst (e.g., NiCl2(DME)) + ligand | Nickel's lower cost and high reactivity with aryl chlorides make it an attractive alternative.[5] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) | Often compatible with a broader range of bases | The choice of base is critical and can influence the reaction outcome significantly. |
| Solvent | Toluene, Dioxane | Can be performed in more "green" solvents like 2-MeTHF[5] | The development of more environmentally friendly protocols is a key area of research. |
| Scope | Extremely broad and well-established | Rapidly expanding, with high tolerance for heterocycles[4][5] | Both systems are highly versatile, but palladium catalysis is more extensively documented. |
Protocol 4: Buchwald-Hartwig Amination of a Chloropyridine Derivative (Nickel-catalyzed)
-
In a glovebox, add NiCl2(DME) (5 mol%), a suitable ligand (e.g., an N-heterocyclic carbene ligand precursor like SIPr·HCl, 10 mol%), and sodium tert-butoxide (1.5 equivalents) to a vial.
-
Add the chloropyridine (1.0 equivalent) and the amine (1.2 equivalents).
-
Add degassed 2-methyltetrahydrofuran (2-MeTHF).
-
Seal the vial and heat to 100 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, and pass it through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the product by column chromatography.
Conclusion and Future Outlook
The catalytic transformations of this compound and its analogs are diverse and highly dependent on the chosen catalytic system. For nucleophilic substitution at the chloromethyl position, phase-transfer catalysis offers a scalable, cost-effective, and often milder alternative to traditional base-mediated homogeneous reactions.
For cross-coupling reactions, both palladium and nickel catalysts have proven effective for the activation of C-Cl bonds in pyridine systems. While palladium catalysis with bulky phosphine ligands offers a broad and well-understood platform, the lower cost and unique reactivity of nickel catalysts make them an increasingly attractive option, particularly for large-scale industrial applications.
The continued development of more active and selective catalysts, especially those based on earth-abundant metals, will undoubtedly expand the synthetic utility of versatile building blocks like this compound, enabling the efficient and sustainable production of novel pharmaceuticals and functional materials.
References
- CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents. (n.d.).
- CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents. (n.d.).
- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents. (n.d.).
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Nickel-catalyzed Amination of Aryl Chlorides - Organic Syntheses. (2024). Retrieved January 21, 2026, from [Link]
- CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine - Google Patents. (n.d.).
-
Nickel‐Catalyzed Amination of Aryl Chlorides - ResearchGate. (2026). Retrieved January 21, 2026, from [Link]
-
Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes - Pendidikan Kimia. (2017). Retrieved January 21, 2026, from [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017). Retrieved January 21, 2026, from [Link]
-
Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes - PMC - PubMed Central. (2017). Retrieved January 21, 2026, from [Link]
-
Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]
-
C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative - Semantic Scholar. (2021). Retrieved January 21, 2026, from [Link]
-
(PDF) Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution of Tetrachloro-3-cyanopyridine - ResearchGate. (2025). Retrieved January 21, 2026, from [Link]
-
Pd-catalyzed synthesis of 1-(hetero)aryl-2,2,2-trichloroethanols using chloral hydrate and (hetero)arylboroxines - ResearchGate. (2021). Retrieved January 21, 2026, from [Link]
-
PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry. (2024). Retrieved January 21, 2026, from [Link]
-
ChemInform Abstract: Abnormal Nucleophilic Substitution in 3‐Trichloromethylpyridine, Its N‐ Oxide and 3,5‐Bis(trichloromethyl)pyridine. - Sci-Hub. (n.d.). Retrieved January 21, 2026, from [Link]
-
Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to S N 1 and S N 2 Processes - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]
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A Senior Application Scientist's Guide to Genotoxic Impurity Analysis in Pantoprazole Synthesis
Introduction: The Imperative for Purity in Proton Pump Inhibitors
Pantoprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, belongs to the proton pump inhibitor (PPI) class. Its synthesis, a multi-step chemical process, involves reactive reagents and intermediates that can potentially lead to the formation of impurities.[1] Among these, genotoxic impurities (GTIs) are of paramount concern. GTIs are compounds capable of interacting with DNA, potentially causing mutations and leading to carcinogenic effects, even at trace levels.[2] Consequently, regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for their control.[3][4]
The ICH M7 guideline, in particular, introduces the concept of the Threshold of Toxicological Concern (TTC), which sets a default acceptable intake for most GTIs at 1.5 µg per day over a lifetime.[3][5] This necessitates the development of highly sensitive and specific analytical methods capable of detecting and quantifying these impurities at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical strategies for the identification and quantification of GTIs in pantoprazole synthesis. We will explore the origin of these impurities, compare the performance of various analytical techniques with supporting data, and provide detailed experimental protocols, grounding our discussion in the principles of scientific integrity and regulatory compliance.
Part 1: Unraveling the Origin of Genotoxic Impurities in Pantoprazole Synthesis
Understanding the synthetic pathway of pantoprazole is crucial for predicting and identifying potential GTIs. The core synthesis typically involves two key intermediates: 5-difluoromethoxy-2-mercapto-1H-benzimidazole (DMBZ) and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[6][7] The process can be broadly summarized as a condensation reaction followed by an oxidation step.
Potential GTIs can arise from several sources:
-
Starting Materials and Intermediates: Impurities present in the starting materials, such as DMBZ, can carry through the synthesis. A study identified six potential GTIs in DMBZ alone.[8][9]
-
Reagents: Alkylating agents, such as dimethyl sulfate or alkyl sulfonates (mesylates, tosylates), which may be used in variations of the synthesis, are potent genotoxins.[10][11]
-
By-products and Degradants: Unintended side reactions or degradation of the API can form new impurities. For instance, over-oxidation of the pantoprazole sulfide intermediate can lead to the formation of the corresponding sulfone (Pantoprazole EP Impurity A).[1][7]
The following diagram illustrates the core synthesis pathway and highlights the potential entry points for GTIs.
Caption: Pantoprazole synthesis pathway and potential GTI entry points.
Part 2: A Comparative Guide to Analytical Methodologies
The choice of analytical technique is dictated by the physicochemical properties of the target GTI (e.g., volatility, polarity, presence of a chromophore) and the required sensitivity to meet the TTC limit. Chromatography remains the cornerstone for impurity detection, providing the necessary separation and quantification capabilities.[]
Decision Framework for Method Selection
The following decision tree provides a logical framework for selecting the most appropriate analytical technique for GTI analysis.
Caption: Decision tree for selecting an appropriate GTI analytical method.
Methodology Comparison
| Technique | Principle | Advantages for Pantoprazole GTIs | Limitations | Typical Sensitivity |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separates compounds based on polarity. Detection via UV absorbance. | Simple, widely available, good for non-volatile impurities with UV chromophores.[13] | May lack the required sensitivity to meet TTC limits for many GTIs. Potential for matrix interference.[13] | ~10-100 ppm |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile/semi-volatile compounds. MS provides mass-based identification and quantification. | Excellent for volatile GTIs (e.g., residual solvents, some alkylating agents).[] Headspace sampling minimizes matrix effects. | Not suitable for non-volatile, thermally labile GTIs commonly found in pantoprazole synthesis. Derivatization may be required. | ~1-10 ppm |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines HPLC separation with highly selective and sensitive MS/MS detection (e.g., Multiple Reaction Monitoring - MRM). | Gold Standard. High sensitivity and specificity for a wide range of polar and non-volatile GTIs.[2][14] Minimizes matrix interference. Ideal for reaching sub-ppm levels required by TTC.[15] | Higher equipment cost and complexity. Requires expertise in method development. | < 1 ppm (ng/mL levels)[8][16] |
Experimental Data Synopsis: LC-MS/MS for Pantoprazole GTI Analysis
Recent studies have demonstrated the superiority of LC-MS/MS for the trace-level quantification of GTIs in pantoprazole and its starting materials.[8][15] These methods offer the sensitivity and selectivity necessary to ensure compliance with the stringent 1.5 µ g/day TTC limit.
| Potential Genotoxic Impurity (PGI) | Analytical Method | LOD | LOQ | Linearity (r²) | Accuracy/Recovery (%) | Reference |
| In DMBZ Starting Material (6 PGIs) | LC-MS/MS | 0.6-10.0 ng/mL | - | >0.998 | 94.32 - 107.43 | [8][16] |
| N-(4-hydroxyphenyl) acetamide (GTI-A) | LC-MS/MS (MRM) | - | 0.5 ppm | >0.9997 | 96.3 - 104.3 | [15] |
| N-(4-(difluoromethoxy) phenyl) acetamide (GTI-B) | LC-MS/MS (MRM) | - | 0.5 ppm | >0.9997 | 96.3 - 104.3 | [15] |
| 4-(difluoromethoxy)-2-nitroaniline (GTI-C) | LC-MS/MS (MRM) | - | 0.5 ppm | >0.9997 | 96.3 - 104.3 | [15] |
| Dimethyl Sulfate (DMS) | UPLC/MS (Derivatization) | 0.50 ng/mL | 1.15 ng/mL | 0.9997 | 94.9 - 106.4 | [10] |
LOD = Limit of Detection; LOQ = Limit of Quantification. ppm values are relative to a 1 mg/mL API sample concentration.
The data clearly indicates that LC-MS/MS methods achieve the necessary low limits of quantification (LOQ) to control GTIs well below typical reporting thresholds derived from the TTC.
Part 3: Validated Experimental Protocol: LC-MS/MS Analysis of GTIs
This section provides a detailed, self-validating protocol for the analysis of potential genotoxic impurities in pantoprazole starting materials, based on published and validated methodologies.[8][9][15][16] The causality behind each step is explained to ensure a deep understanding of the process.
Workflow Overview
Caption: General experimental workflow for LC-MS/MS analysis of GTIs.
Step-by-Step Methodology
1. Materials and Reagents
-
Rationale: Using high-purity, LC-MS grade solvents and reagents is critical to minimize background noise and interfering signals, ensuring the highest possible sensitivity.
-
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid or Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water (Milli-Q or equivalent)
-
Certified reference standards for each target GTI
-
Pantoprazole API or intermediate sample for analysis
-
2. Standard and Sample Preparation
-
Rationale: Accurate preparation of calibration standards is fundamental for reliable quantification. The sample concentration is chosen to ensure the target GTI concentration falls within the linear range of the calibration curve if present at the specification limit.
-
Protocol:
-
Stock Solutions: Accurately weigh and dissolve each GTI reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to prepare individual stock solutions (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting a mixed working stock solution to cover the desired range (e.g., 0.5 ng/mL to 50 ng/mL). This range should bracket the Limit of Quantification (LOQ) and the target control limit.
-
Sample Solution: Accurately weigh the pantoprazole API or intermediate (e.g., 10.0 mg) and dissolve it in a suitable diluent to a final concentration of 1.0 mg/mL.[15] Sonicate if necessary to ensure complete dissolution.
-
3. LC-MS/MS Instrumental Conditions
-
Rationale: The chromatographic conditions are optimized to achieve baseline separation of the GTIs from the main API peak and from each other. The MS/MS parameters (MRM transitions) provide exquisite selectivity, ensuring that only the compound of interest is being measured, even in a complex matrix.
-
Example Conditions:
-
LC System: UPLC/UHPLC system
-
Column: Reversed-phase C18 column (e.g., Purosphere STAR RP-18e, 100 mm x 4.6 mm, 3.0 µm)[15]
-
Mobile Phase A: 0.1% Formic Acid in Water[15]
-
Mobile Phase B: Acetonitrile[15]
-
Flow Rate: 1.0 mL/min[15]
-
Gradient Program: A time-programmed gradient is used to ensure elution of all compounds of interest with good peak shape.
-
Injection Volume: 10 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions must be optimized for each target GTI.
-
4. System Suitability and Validation
-
Rationale: Method validation according to ICH guidelines is a regulatory requirement and ensures the method is fit for its intended purpose.[16]
-
Key Parameters:
-
Specificity: Inject blank diluent, sample solution, and a spiked sample to demonstrate that there are no interfering peaks at the retention times of the target GTIs.
-
Linearity: Analyze the calibration standards and perform a linear regression. The correlation coefficient (r²) should be >0.998.[8][9]
-
LOD & LOQ: Determine the lowest concentration that can be reliably detected and quantified, respectively. The LOQ must be below the reporting threshold.
-
Accuracy: Perform recovery studies by spiking known amounts of GTIs into the sample matrix at different levels (e.g., LOQ, 100%, 150% of the specification limit). Recoveries should typically be within 80-120%.[16]
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days/by different analysts). The Relative Standard Deviation (RSD) should be below an established limit (e.g., <15% at the LOQ).
-
Conclusion: Ensuring Safety Through Rigorous Analysis
The control of genotoxic impurities is a non-negotiable aspect of modern pharmaceutical development and manufacturing. For pantoprazole, a thorough understanding of the synthetic route allows for a risk-based assessment of potential GTIs. While several analytical techniques are available, this guide demonstrates that LC-MS/MS stands out as the most suitable methodology , offering the unparalleled sensitivity and selectivity required to meet the stringent regulatory limits defined by the TTC.
By implementing a robust, validated LC-MS/MS method, researchers and drug development professionals can confidently identify and quantify GTIs, ensuring the final API is free from unacceptable risks. This commitment to analytical excellence is fundamental to guaranteeing the safety and efficacy of pantoprazole for patients worldwide.
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Safety Operating Guide
A Guide to the Safe Disposal of 3-(Chloromethyl)-2-methoxypyridine hydrochloride
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical reagents from acquisition to disposal is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Chloromethyl)-2-methoxypyridine hydrochloride, a common intermediate in pharmaceutical development. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with regulatory standards, reflecting the principles of Expertise, Experience, and Trustworthiness (E-E-A-T) that should govern all laboratory operations.
Hazard Profile: Understanding the "Why" Behind the Protocol
This compound is a substituted pyridine derivative. Like many chlorinated organic compounds and pyridine derivatives, it is classified as a hazardous substance.[1][2] Its proper disposal is not merely a suggestion but a requirement dictated by its chemical properties and potential risks. The primary hazards associated with this compound and its analogs necessitate stringent handling and disposal protocols.[3][4][5]
The causality behind these strict procedures is clear: improper disposal can lead to personnel exposure, resulting in skin, eye, and respiratory irritation, and environmental contamination.[6][7] Waste streams containing pyridine derivatives are considered hazardous and must be managed according to federal and state regulations.[1]
Table 1: GHS Hazard Classifications for Pyridine Derivatives This table summarizes the key quantitative hazard data that informs our safety and disposal strategy.
| Hazard Classification | GHS Code | Description | Supporting Sources |
| Skin Irritation | H315 | Causes skin irritation | [3][4][5][6][8] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [3][4][5][6][8] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [3][4][5][6][8] |
| Harmful if Swallowed | H302 | Acute toxicity (oral) | [3][4][7] |
| Aquatic Toxicity | H411/H410 | Toxic to aquatic life with long-lasting effects | [7][9] |
Pre-Disposal Safety & Handling: Establishing a Controlled Environment
Before handling any waste, establishing a safe working environment is paramount. This is a self-validating system: correct preparation prevents accidents and ensures any unforeseen incidents are effectively contained.
Essential Personal Protective Equipment (PPE)
The selection of PPE is your first line of defense. Each component is chosen to mitigate a specific hazard identified in Table 1.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be used if there is a splash risk.
-
Hand Protection : Use chemically resistant, impermeable gloves, such as butyl rubber.[10] Nitrile gloves may offer limited protection and should be avoided for prolonged contact.[10] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws.[11]
-
Protective Clothing : A fully-buttoned lab coat is mandatory.[10] For larger quantities or significant spill risk, wear fire/flame-resistant and impervious clothing.[6]
-
Respiratory Protection : All handling of this compound, including waste, must be conducted in a certified laboratory chemical fume hood to prevent inhalation.[3][10][11] If exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., Type ABEK-P2 for organic vapors and particulates) is necessary.[11]
Engineering Controls
Your work area must be equipped to handle this chemical safely.
-
Chemical Fume Hood : Always work within a properly functioning and certified laboratory chemical fume hood.[10] This is the primary engineering control to minimize inhalation exposure.
-
Emergency Equipment : An emergency eyewash station and safety shower must be located within a 10-second travel distance (approximately 50 feet) of the handling area.[10]
Step-by-Step Disposal Protocols
The following protocols provide a systematic approach to managing waste containing this compound.
Protocol 3.1: Disposal of Unused or Waste Product
This procedure applies to the pure solid compound or solutions containing it.
-
Waste Characterization : Identify the waste as "Hazardous Waste: this compound." Note any solvents used in solutions, as these may affect the disposal route.
-
Container Selection : Choose a sealable, airtight, and compatible waste container.[10] High-density polyethylene (HDPE) is a suitable choice. The container must be clearly labeled as "Hazardous Waste."
-
Labeling : Attach a completed Dangerous Waste label to the container before the first addition of waste.[10] The label must include the chemical name, associated hazards (e.g., "Irritant," "Toxic"), and the accumulation start date.
-
Waste Transfer : Inside a chemical fume hood, carefully transfer the waste into the prepared container. Avoid creating dust.[11]
-
Secure Storage : Tightly close the container and store it in a designated, cool, dry, and well-ventilated waste accumulation area.[6][10] Ensure it is segregated from incompatible materials such as strong oxidizers and acids.[10]
-
Final Disposal : Arrange for collection by a licensed professional waste disposal service.[11] The primary disposal method for chlorinated organic compounds is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride gas.[1][11]
Protocol 3.2: Decontamination & Disposal of Empty Containers
An "empty" container is never truly empty and must be decontaminated before disposal.
-
Initial Rinse : Under a fume hood, rinse the container three times with a suitable solvent (e.g., methanol or ethanol).
-
Collect Rinsate : Crucially, this rinsate is now hazardous waste. Collect all rinsate and add it to your designated "Hazardous Waste" container for this compound.[10]
-
Container Disposal : Once decontaminated, deface or remove the original product label. The container can now be disposed of as regular laboratory solid waste, though institutional policies may vary.
Protocol 3.3: Management of Spills and Contaminated Materials
Accidents happen; a prepared response is critical.
-
Ensure Safety : Evacuate non-essential personnel. Ensure the area is well-ventilated, and wear the full PPE described in Section 2.1.
-
Containment : Prevent further spillage or leakage if it is safe to do so.[6] Do not allow the material to enter drains or surface water.[3][11]
-
Cleanup : For solid spills, sweep up the material carefully to avoid creating dust.[8][11] For liquid spills, absorb with an inert, dry material like vermiculite, sand, or a chemical absorbent.[10]
-
Collection : Place all contaminated materials (absorbent, used PPE, etc.) into a suitable, labeled hazardous waste container for disposal.[6][8][10]
-
Decontamination : Clean the spill area thoroughly with soap and water.
Visual Disposal Workflow
The following diagram illustrates the decision-making process for the safe management and disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible chemical research. By understanding the inherent hazards and adhering to the detailed protocols for handling, segregation, and disposal, we uphold our commitment to personal safety and environmental integrity. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines, as they may have additional requirements. Treat all chemical waste with the respect it demands.
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Navigating the Safe Handling of 3-(Chloromethyl)-2-methoxypyridine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The responsible and safe handling of specialized chemical reagents is a cornerstone of successful and secure research. This guide provides essential safety and logistical information for the use of 3-(Chloromethyl)-2-methoxypyridine hydrochloride, a key building block in pharmaceutical synthesis. As Senior Application Scientists, our goal is to empower you with the technical knowledge and practical steps necessary to mitigate risks and ensure a safe laboratory environment. This document is structured to provide a deep, causal understanding of the recommended safety protocols, moving beyond a simple checklist to a self-validating system of safe practice.
Hazard Identification and Risk Assessment: Understanding the "Why"
-
Serious Eye Irritation/Damage: Can cause serious eye irritation or damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Harmful if Swallowed: Potentially harmful if ingested.[1]
The chloromethyl group is a known alkylating agent, which contributes to the irritant properties of these compounds. The pyridine ring, while a common motif in pharmaceuticals, can also present its own set of bioactivities that warrant careful handling. Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with an emphasis on material compatibility and procedural discipline.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | These materials offer good resistance to a broad range of chemicals, including pyridine derivatives. Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended operations. |
| Eye Protection | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face from splashes and airborne particles. |
| Body Protection | Chemical-resistant lab coat or apron | A fully-buttoned lab coat made of a chemical-resistant material should be worn to protect against spills. For larger quantities or splash-prone procedures, a chemical-resistant apron is advised. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | To be used in areas with inadequate ventilation or when the potential for aerosol generation exists. A full respiratory protection program, including fit-testing, is required for respirator use. |
Donning and Doffing PPE: A Critical, Step-by-Step Protocol
Donning (Putting On):
-
Lab Coat/Apron: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Goggles and Face Shield: Put on your safety goggles, ensuring a snug fit. Place the face shield over the goggles.
-
Gloves: Don your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Doffing (Taking Off):
-
Gloves (Outer Pair): Remove the outer pair of gloves, peeling them off from the cuff downwards without touching the outside with your bare hands.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps.
-
Lab Coat/Apron: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body.
-
Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as the outer pair.
-
Respirator (if required): Remove your respirator last.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.
Handling:
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersal of dust.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.
Storage:
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Security: Store in a secured area to prevent unauthorized access.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to effectively managing unforeseen incidents. All laboratory personnel should be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.
Chemical Spill Response Workflow
The following diagram outlines the immediate steps to take in the event of a chemical spill.
Caption: Workflow for responding to a chemical spill.
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
By integrating these scientifically grounded safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
-
PubChem. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. National Center for Biotechnology Information. Available at: [Link].
-
PubChem. 2-chloromethyl-3-methoxy-4-chloropyridine hydrochloride. National Center for Biotechnology Information. Available at: [Link].
-
Pharmaffiliates. 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride. Available at: [Link].
-
PubChem. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. National Center for Biotechnology Information. Available at: [Link].
-
American Chemical Society. Guide for Chemical Spill Response. Available at: [Link].
-
New Jersey Department of Health. Hazard Summary: Pyridine. Available at: [Link].
Sources
- 1. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | C11H17Cl2NO2 | CID 18792742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride | C7H8Cl3NO | CID 44119804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. 2-Chloromethyl-3-Methyl-4-Methoxypyridine - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
